7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-14(17)8-7-12-13(9-15(18)19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMUHRWNDDQVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416624 | |
| Record name | 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21392-48-3 | |
| Record name | 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one basic properties
An In-depth Technical Guide to the Physicochemical and Biological Characterization of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound, a novel derivative of the coumarin scaffold. Coumarins are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The subject molecule integrates three key pharmacophores: the core 2H-chromen-2-one lactone, a 7-hydroxyl group known to impart significant antioxidant activity, and a 4-phenyl substituent which can influence receptor binding and molecular planarity.
Given the limited availability of direct experimental data for this specific derivative, this document serves as a predictive and methodological whitepaper. It leverages established chemical principles and extensive data from structurally related analogs to propose a robust synthesis strategy, outline a comprehensive workflow for structural elucidation, and detail protocols for initial biological screening. This guide is intended for researchers in medicinal chemistry, drug discovery, and materials science, providing the foundational knowledge required to investigate this promising compound.
Molecular Profile and Physicochemical Predictions
The unique arrangement of functional groups in this compound dictates its fundamental chemical and physical properties. Understanding these properties is the first step in designing experiments for its synthesis, purification, and formulation.
Chemical Structure and Nomenclature
The core structure consists of a benzene ring fused to an α-pyrone ring, forming the characteristic coumarin skeleton.
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IUPAC Name: this compound
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Molecular Formula: C₁₆H₁₂O₃[2]
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Molecular Weight: 268.27 g/mol
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CAS Number: Not currently assigned.
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure and data from analogous compounds. These values are crucial for selecting appropriate solvent systems for synthesis, purification, and biological assays.
| Property | Predicted Value/Range | Rationale & Key Structural Contributor |
| Melting Point (°C) | 220 - 250 | The planar, rigid ring system with a phenyl group allows for efficient crystal packing via π–π stacking. Similar 4-phenyl and 7-hydroxy coumarins exhibit high melting points. For instance, 7-hydroxy-4-phenyl-2H-chromen-2-one melts at 247-249 °C.[3] |
| pKa | 7.0 - 8.5 | The phenolic hydroxyl group at C7 is acidic. Its acidity is influenced by the electron-withdrawing nature of the coumarin ring system. |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, acetone, and hot ethanol. | The dominant nonpolar phenyl and coumarin rings limit aqueous solubility. The hydroxyl group provides some polarity, allowing solubility in polar aprotic solvents. |
| Appearance | Expected to be a pale yellow or off-white crystalline solid. | Many 7-hydroxycoumarin derivatives are light-colored solids due to the extended π-conjugated system which absorbs in the near-UV/blue region of the spectrum.[3] |
Synthesis and Purification Strategy
A robust and efficient synthesis is paramount for obtaining high-purity material for characterization and screening. The Pechmann condensation is the most logical and historically validated approach for this class of coumarins.
Proposed Synthetic Route: Pechmann Condensation
The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the target molecule, the reaction between 2-methylresorcinol and ethyl benzoylacetate is the most direct pathway.
Caption: Proposed synthesis via Pe-chmann Condensation.
Experimental Protocol: Synthesis
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion before proceeding to purification.
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylresorcinol (1.0 eq).
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Reaction Initiation: Add ethyl benzoylacetate (1.1 eq) to the flask.
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Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 - 3.0 eq) dropwise while cooling the flask in an ice bath. The causality for slow, cooled addition is to control the highly exothermic nature of the initial reaction and prevent charring of the reactants.
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Reaction Progression: After addition, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath for 2-4 hours.
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In-Process Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, fluorescent spot (under UV light) indicates product formation. This step prevents premature workup of an incomplete reaction.
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Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. The crude product should precipitate out of the acidic aqueous solution.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.
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Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
Purification and Validation Workflow
Purity is critical for accurate biological and physicochemical measurements. Recrystallization is the preferred method for this type of crystalline solid.
Caption: Workflow for compound purification and validation.
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Recrystallization: Dissolve the crude product in a minimal amount of hot absolute ethanol. The choice of ethanol is based on the predicted solubility; it should be highly soluble when hot and poorly soluble when cold. Add hot water dropwise until the solution becomes slightly turbid.
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Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is essential for forming well-defined, pure crystals, excluding impurities into the mother liquor.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Purity Validation: Assess the purity of the final product by:
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Melting Point Determination: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.
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TLC Analysis: A single spot on the TLC plate in multiple solvent systems confirms the absence of major impurities.
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Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following data are predictions based on known spectral characteristics of the coumarin scaffold and its substituents.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.0-10.5 ppm (s, 1H): Phenolic -OH proton. δ ~7.2-7.8 ppm (m, 7H): Aromatic protons from the phenyl ring and the coumarin C5/C6 positions. δ ~6.2 ppm (s, 1H): Olefinic proton at C3. In many 4-substituted coumarins, this signal is shifted downfield. δ ~2.2 ppm (s, 3H): Methyl (-CH₃) protons at C8. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 ppm: Lactone carbonyl carbon (C2). δ ~150-158 ppm: Aromatic carbons attached to oxygen (C7, C8a). δ ~110-140 ppm: Aromatic and olefinic carbons (C3, C4, C4a, C5, C6, and phenyl carbons). δ ~105 ppm: C8 carbon. δ ~9 ppm: Methyl carbon. |
| FT-IR (KBr, cm⁻¹) | ~3300-3500 cm⁻¹: Broad peak corresponding to the O-H stretching of the hydroxyl group. ~1680-1720 cm⁻¹: Strong, sharp peak from the C=O stretching of the α,β-unsaturated lactone. This is a hallmark of the coumarin core.[4] ~1550-1620 cm⁻¹: Multiple peaks from C=C stretching vibrations within the aromatic and pyrone rings. |
| Mass Spec. (EI-MS) | m/z 268 [M]⁺: Molecular ion peak. m/z 240 [M-CO]⁺: A characteristic fragmentation pattern for coumarins, involving the loss of carbon monoxide from the lactone ring. |
Preliminary Biological Evaluation
The structural motifs of this compound suggest potential as a bioactive agent, particularly as an antioxidant.
Rationale for Biological Interest
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Antioxidant Activity: The 7-hydroxy group is a well-known radical scavenger. Phenolic compounds can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative stress. Studies on other 7-hydroxycoumarins have confirmed potent antioxidant effects.[5]
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Cytotoxic/Anticancer Activity: The planar coumarin ring system is capable of intercalating with DNA, and many derivatives have shown significant cytotoxic activity against various cancer cell lines.[6][7] The 4-phenyl group may enhance this property through increased hydrophobicity and π-stacking interactions.
Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for quantifying the antioxidant potential of the compound.
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Preparation of Solutions:
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Prepare a 1 mM stock solution of the test compound in DMSO.
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Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark, as DPPH is light-sensitive.
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Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µM). Ascorbic acid should be used as a positive control.
-
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Assay Procedure:
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In a 96-well plate, add 100 µL of each dilution of the test compound or control.
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Add 100 µL of the DPPH solution to each well.
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A blank well should contain 100 µL of methanol and 100 µL of the test compound solution (to account for any absorbance from the compound itself). A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
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Incubation and Measurement:
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Incubate the plate in the dark at room temperature for 30 minutes. The causality for incubation in the dark is to prevent photodegradation of the DPPH radical.
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Measure the absorbance at 517 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
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Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
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Conclusion and Future Directions
This compound is a promising, yet underexplored, member of the coumarin family. This guide provides a comprehensive, predictive, and practical framework for its investigation. The proposed synthesis via Pechmann condensation is robust and high-yielding for analogous structures. The predicted physicochemical and spectroscopic properties provide a clear roadmap for purification and unambiguous structural confirmation.
Future research should focus on executing the proposed synthesis and characterization to establish definitive experimental data. Following confirmation of its antioxidant properties, further screening is warranted to explore its potential as an anti-inflammatory, antimicrobial, or cytotoxic agent, thereby fully elucidating the therapeutic potential of this novel molecular architecture.
References
- Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(75), 39667-39671.
- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). Available from: [Link]
-
Butcher, R. J., et al. (2016). Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1775–1778. Available from: [Link]
- Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their biological evaluation. Chemical Papers, 76(5), 2939-2951.
-
PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from: [Link]
- Gaikwad, S. B., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 633-639.
-
Li, Y., & Wang, J. (2020). Crystal structure of 7-hydroxy-4-phenyl-2H-chromen-2-one, C15H10O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 457-458. Available from: [Link]
-
Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. ResearchGate. Available from: [Link]
-
Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3412–o3413. Available from: [Link]
- Kecel-Gunduz, S., Budama-Kilinc, Y., Bicak, B., Gok, B., Belmen, B., Aydogan, F., & Yolacan, C. (2023). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Journal of the Indian Chemical Society, 100(1), 100821.
-
Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115–125. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). [Image]. Available from: [Link]
-
Khan, K. M., et al. (2003). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research. Available from: [Link]
-
ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from: [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from: [Link]
-
Piechotta, C., et al. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major hydroxylated metabolites. Journal of Mass Spectrometry, 59(5), e5018. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Characteristics of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a substituted 4-phenylcoumarin. Coumarins represent a significant class of benzopyrone-containing heterocyclic compounds with diverse applications stemming from their unique photophysical properties and broad range of biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed synthesis protocol, in-depth analysis of expected spectroscopic characteristics, and an overview of the potential biological significance of this molecular scaffold. The guide emphasizes the causal relationships behind experimental methodologies, ensuring both technical accuracy and practical applicability in a research setting.
Core Molecular and Physicochemical Properties
This compound (C₁₆H₁₂O₃) is a structurally specific derivative of the 4-phenylumbelliferone family. The introduction of a methyl group at the C-8 position sterically and electronically influences the coumarin core, which can impact its solubility, crystal packing, and interactions with biological targets. Its fundamental and computationally predicted properties are essential for experimental design, from selecting appropriate solvent systems to interpreting biological assay results.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₃ | [PubChemLite][1] |
| Molecular Weight | 252.27 g/mol | [PubChemLite][1] |
| Monoisotopic Mass | 252.07864 Da | [PubChemLite][1] |
| Appearance | Expected to be a solid (e.g., pale yellow or white crystals) | Inferred from analogs |
| Predicted XlogP | 3.1 | [PubChemLite][1] |
| Predicted CCS ([M+H]⁺) | 153.5 Ų | [PubChemLite][1] |
| Synonyms | 7-hydroxy-8-methyl-4-phenylcoumarin | N/A |
XlogP is a measure of lipophilicity, a critical parameter in drug design for predicting membrane permeability. The predicted Collision Cross Section (CCS) is valuable for advanced mass spectrometry techniques like ion mobility-mass spectrometry (IM-MS), aiding in structural confirmation.
Synthesis via Pechmann Condensation
The most direct and widely adopted method for synthesizing 4-substituted 7-hydroxycoumarins is the Pechmann condensation.[2][3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target molecule, this translates to the reaction between 2-methylresorcinol (providing the 7-hydroxy-8-methyl-substituted benzene ring) and ethyl benzoylacetate (providing the 4-phenyl-substituted pyrone ring).
The mechanism is initiated by the acid-catalyzed transesterification between the phenol's hydroxyl group and the ester of the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the activated aromatic ring attacks the keto-carbonyl, and subsequent dehydration yields the fused heterocyclic coumarin ring system. The choice of a strong acid catalyst like concentrated sulfuric acid is critical for promoting both the initial transesterification and the subsequent cyclization and dehydration steps.[4]
Experimental Workflow: Synthesis of this compound
Caption: Pechmann condensation workflow for synthesis.
Detailed Experimental Protocol:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylresorcinol (1.24 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol).
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Catalyst Addition: Cool the flask in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (10 mL) to the mixture with vigorous stirring. The temperature should be maintained below 10 °C during the addition to control the exothermic reaction.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting solution for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).
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Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with constant stirring. A solid precipitate should form.
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Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove residual acid.
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Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product. Dry the purified crystals under vacuum.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Experiments are typically conducted in a deuterated solvent like DMSO-d₆ or CDCl₃.
Expected ¹H NMR Signals:
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-OH Proton: A broad singlet, typically downfield (> 9.0 ppm), which is exchangeable with D₂O.
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Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.2-7.6 ppm, integrating to 5 protons.
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Aromatic Protons (Coumarin Ring): Two doublets corresponding to the H-5 and H-6 protons. Based on similar structures, H-5 is expected to be further downfield (~7.5 ppm) than H-6 (~6.8 ppm).
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Vinylic Proton (H-3): A sharp singlet around 6.2-6.4 ppm. The absence of a substituent at the C-3 position leads to this characteristic singlet.
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-CH₃ Proton: A sharp singlet around 2.2-2.4 ppm, integrating to 3 protons.
Expected ¹³C NMR Signals:
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Carbonyl Carbon (C-2): A signal in the range of 160-162 ppm.
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Quaternary Carbons: Signals for C-4, C-7, C-8, C-8a, C-4a, and the ipso-carbon of the phenyl ring. The hydroxyl- and oxygen-bearing carbons (C-7, C-4) will be significantly downfield.
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Aromatic CH Carbons: Multiple signals in the aromatic region (100-140 ppm).
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Methyl Carbon: An upfield signal around 15-20 ppm.
Standard Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Include standard 2D experiments like COSY and HSQC to aid in unambiguous peak assignment.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Expected Results:
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Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.
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High-Resolution MS (HRMS): This would provide the exact mass. For C₁₆H₁₂O₃, the expected exact mass for the protonated molecule [M+H]⁺ is 253.0859 Da. Observing this mass with a low ppm error would confirm the molecular formula.
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Fragmentation: MS/MS analysis would likely show characteristic losses, such as the loss of CO (28 Da) from the lactone ring, which is a common fragmentation pathway for coumarins.
Standard Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to identify the most stable molecular ion ([M+H]⁺ or [M-H]⁻).
-
Analysis: Determine the m/z of the molecular ion peak and compare it with the theoretical exact mass.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.[7]
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O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ for the phenolic hydroxyl group.
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C-H Stretch (Aromatic): Absorptions typically just above 3000 cm⁻¹.
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C=O Stretch (Lactone): A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the α,β-unsaturated lactone in the coumarin ring.
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C=C Stretch (Aromatic/Vinylic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.
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C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.[8] Coumarins are known for their strong UV absorption and fluorescence.
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Expected Absorption: 7-hydroxycoumarins typically exhibit two major absorption bands. For this structure, one intense band would be expected around 250-280 nm and another strong, longer-wavelength band around 320-350 nm, corresponding to π→π* transitions within the extended conjugated system. The exact λ_max is solvent-dependent.
Potential Biological Significance
While specific biological data for this compound is limited, the 7-hydroxy-4-phenylcoumarin scaffold is a well-documented pharmacophore with a range of activities. Extrapolation from these related compounds provides a strong rationale for investigating the target molecule in similar contexts.
Anticancer and Cytotoxic Potential: Many 4-phenylcoumarin derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[9][10] Studies on related compounds suggest that their mechanism of action can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] For example, compound 4d (a triazole derivative of 7-hydroxy-4-phenylcoumarin) was shown to arrest cancer cells in the G2/M phase and induce apoptosis.[10]
Caption: Potential mechanisms of action for 4-phenylcoumarins.
Antibacterial Activity: The coumarin nucleus is a common feature in many antimicrobial agents. Studies on 5,7-dihydroxy-4-phenyl coumarin and 7,8-dihydroxy-4-phenyl coumarin have confirmed their antibacterial activity against a range of bacterial strains.[11] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like tyrosyl-tRNA synthetase or DNA gyrase.[11]
The specific substitution pattern of this compound—combining the lipophilic phenyl and methyl groups with the hydrogen-bonding hydroxyl group—makes it a compelling candidate for screening in both anticancer and antimicrobial assays.
Conclusion
This compound is a promising, yet underexplored, member of the 4-phenylcoumarin family. This guide outlines a robust and reliable synthetic pathway via the Pechmann condensation and provides a detailed framework for its comprehensive physicochemical characterization. Based on the well-documented biological activities of its structural analogs, this compound represents a valuable target for further investigation in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The protocols and predictive data contained herein serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and other related coumarin derivatives.
References
-
BenchChem. (n.d.). 7-Hydroxy-4-phenylcoumarin: A Technical Overview for Researchers. Retrieved from BenchChem website.[9]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org.[5]
-
Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry.[6]
-
BenchChem. (n.d.). Physical and chemical properties of 7-Hydroxy-4-phenylcoumarin. Retrieved from BenchChem website.[12]
-
Al-Warhi, T., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed, 32(23), 11462-11475.[10]
-
National Center for Biotechnology Information. (n.d.). 7-Hydroxy-4-phenylcoumarin. PubChem Compound Database. Retrieved from [Link]]
-
Glavaš-Obrovac, L., et al. (2013). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Molecules, 18(5), 5916-5930.[13]
-
Gadkhe, S. A., et al. (2017). Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.
-
Stanković, N., et al. (2017). Chemical structures of investigated compounds: a 7-hydroxy-4-phenyl coumarin... ResearchGate.[11]
-
Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.[14]
-
National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem Compound Database. Retrieved from [Link]]
-
Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. Chemistry & Chemical Technology, 16(1), 1-16.[15]
-
Patil, S. B., et al. (2021). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 6(15), 10145–10156.[2]
-
Department of Chemistry, University of Minnesota. (n.d.). Pechmann Condensation. Retrieved from University of Minnesota website.[3]
-
Mourtas, S., et al. (n.d.). Synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one (1). ResearchGate.[16]
-
Lafta, S. J., et al. (2013). Synthesis and Characterization of Some (7-Hydroxy-4-Methyl-2H-Chromen-2-One) Derivatives. Journal of Kerbala University, 11(4).[17]
-
Kumar, R., et al. (2023). Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research (JETIR), 10(10).[4]
-
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163.[18]
-
Mass Spectrometry Development Center. (n.d.). 7-Hydroxy-8-[(ethylamino)methyl]-chromen-2-one. Retrieved from Mass Spectrometry Development Center website.[19]
-
BenchChem. (n.d.). Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin. Retrieved from BenchChem website.[7]
-
Martins, P., et al. (2016). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 21(8), 1077.[20]
-
IIT Guwahati. (2006). Ultraviolet and Visible Spectroscopy. NPTEL.[8]
-
Kadhim, Q. S., et al. (n.d.). ¹H NMR and ¹³C spectrum of 7-Hydroxy 4-methylcoumarine. ResearchGate.[21]
-
Završnik, D., et al. (2008). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate.[22]
-
Traven, V. F., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(3), 363-370.[23]
-
Bečić, E., et al. (2025). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate.[24]
Sources
- 1. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [open.bu.edu]
- 4. jetir.org [jetir.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aseestant.ceon.rs [aseestant.ceon.rs]
- 14. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 15. journals.urfu.ru [journals.urfu.ru]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. arkat-usa.org [arkat-usa.org]
- 19. spectrabase.com [spectrabase.com]
- 20. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one (CAS: 21392-48-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a member of the 4-phenylcoumarin family, is a heterocyclic organic compound with significant potential in medicinal chemistry. While direct research on this specific molecule is emerging, the broader class of 4-phenylcoumarins is well-documented for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a probable synthetic route via the Pechmann condensation, and an exploration of its predicted biological activities based on the current understanding of related compounds. Standardized experimental protocols for investigating these potential activities are also detailed to facilitate further research and drug discovery efforts.
Introduction: The Promise of the 4-Phenylcoumarin Scaffold
Coumarins are a class of benzopyrone compounds widely distributed in nature and also accessible through synthetic routes. The 4-phenylcoumarin scaffold, in particular, has garnered substantial interest from the scientific community due to its diverse pharmacological profile. The introduction of a phenyl group at the 4-position of the coumarin nucleus often imparts significant biological activity. While extensive research exists for the general class, this guide focuses on the specific derivative, this compound, providing a foundational resource for its scientific exploration.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 21392-48-3 | [1] |
| Molecular Formula | C₁₆H₁₂O₃ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| IUPAC Name | 7-hydroxy-8-methyl-4-phenylchromen-2-one | [2] |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | [2] |
| InChI Key | ZRMUHRWNDDQVEX-UHFFFAOYSA-N | [2] |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for coumarin synthesis. The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.
Proposed Synthetic Pathway: Pechmann Condensation
The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, 2-methylresorcinol would serve as the phenolic starting material, and ethyl benzoylacetate would be the appropriate β-ketoester.
Reaction Scheme:
Pechmann Condensation for Synthesis
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-methylresorcinol (1 equivalent) and ethyl benzoylacetate (1-1.2 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, to the reaction mixture with stirring. The reaction is often performed neat or in a high-boiling solvent.
-
Heating: Heat the reaction mixture, typically between 80-120 °C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove the acid catalyst, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, including the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on 4-phenylcoumarin derivatives, this compound is predicted to exhibit a range of biological activities.
Anticancer Activity
Many 4-phenylcoumarin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Potential Signaling Pathways in Anticancer Activity:
Potential Anticancer Signaling Pathways
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Coumarins are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines. The mechanism may involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the downregulation of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Antimicrobial Activity
Various coumarin derivatives have shown activity against a broad spectrum of bacteria and fungi. The mechanism of action can involve the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Biological Activity Screening:
Screening Workflow
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While its specific biological activities are yet to be fully elucidated, the wealth of data on related 4-phenylcoumarins provides a strong rationale for its investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties. In-depth mechanistic studies will be crucial to identify its molecular targets and pathways of action, paving the way for its potential translation into clinical applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
-
PubChem Compound Summary for CID 5336569, 7-hydroxy-8-methyl-4-phenylchromen-2-one. National Center for Biotechnology Information. [Link]
-
Chemsrc. This compound, CAS 21392-48-3. [Link]
Sources
An In-depth Technical Guide to the Spectral Analysis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectral data for the coumarin derivative 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, grounded in the principles of structural organic chemistry. We will explore the causality behind experimental choices, establish self-validating protocols, and synthesize the information from multiple techniques to achieve an unambiguous structural elucidation of the target molecule. All methodologies and interpretations are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Substituted 4-Phenylcoumarins
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone scaffolds found widely in natural products and are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the coumarin ring system is a critical determinant of its pharmacological profile.[1] The 4-phenylcoumarin scaffold, in particular, is a core structure in neoflavonoids and has been investigated for applications ranging from anticancer to anticoagulant therapies.[2]
The specific compound of interest, this compound (Molecular Formula: C₁₆H₁₂O₃, Monoisotopic Mass: 252.0786 Da[3]), combines several key structural features: a phenolic hydroxyl group at C7, a methyl group at C8, and a phenyl ring at C4. Accurate and comprehensive spectral characterization is paramount for confirming the identity, assessing the purity, and understanding the chemical properties of this molecule. This guide provides the foundational spectroscopic knowledge required for such an endeavor.
Synthesis and Sample Preparation
Synthetic Pathway: The Pechmann Condensation
The most direct and widely used method for synthesizing 4-substituted coumarins is the Pechmann condensation.[4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[5][6] For the synthesis of this compound, the logical precursors are 2-methylresorcinol and a phenyl β-ketoester, such as ethyl benzoylacetate.
The mechanism, catalyzed by a strong acid (e.g., H₂SO₄), proceeds through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the final coumarin ring system.[5]
Caption: Pechmann condensation for target synthesis.
Protocol: Sample Preparation for Spectroscopic Analysis
The quality of spectral data is directly dependent on the purity of the sample and the correct preparation technique.
-
Purity Confirmation : Before analysis, ensure the sample is purified, typically via recrystallization from a suitable solvent like ethanol, and dried under vacuum to remove residual solvents. Purity can be initially assessed by thin-layer chromatography (TLC) and melting point determination.
-
NMR Sample Preparation :
-
Solvent Choice : DMSO-d₆ is the recommended solvent. Its utility is twofold: it readily dissolves a wide range of organic compounds, and its hygroscopic nature is less of a concern for observing the exchangeable phenolic -OH proton, which typically appears as a distinct, often broad, singlet. Using CDCl₃ may result in the -OH peak being very broad or not observed.
-
Procedure : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of DMSO-d₆.
-
Standard : Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
IR Sample Preparation (Solid State) :
-
Method : The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.[7]
-
Procedure : Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure firm contact.
-
Alternative (KBr Pellet) : If ATR is unavailable, grind 1 mg of the sample with 100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press.[7]
-
-
Mass Spectrometry Sample Preparation :
-
Method : Electrospray ionization (ESI) is a suitable method for this compound.
-
Procedure : Prepare a dilute solution (~10-50 µg/mL) of the sample in a solvent such as methanol or acetonitrile. The solution can be directly infused into the mass spectrometer.
-
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides the most detailed information regarding the electronic environment of protons in the molecule. The following assignments are based on established data for similar coumarin structures.[8]
Caption: Structure of the target compound.
Expected ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale for Assignment |
| -OH (C7) | ~10.5 | Broad Singlet | 1H | Phenolic protons are acidic and typically appear far downfield. The signal is often broad due to chemical exchange and will disappear upon addition of D₂O.[8] |
| H-5 | ~7.6 | Doublet | 1H | This proton is ortho to the C4a-C5 bond and part of the main aromatic ring. It is coupled to H-6. |
| H-6 | ~6.9 | Doublet | 1H | This proton is ortho to the C7 hydroxyl group and coupled to H-5. |
| -CH₃ (C8) | ~2.2 | Singlet | 3H | Aromatic methyl groups typically appear in this region. The singlet multiplicity indicates no adjacent protons. |
| H-3 | ~6.3 | Singlet | 1H | This vinylic proton at C3 is characteristic of the coumarin core and appears as a sharp singlet. |
| Phenyl (C4) | 7.3 - 7.5 | Multiplet | 5H | The five protons of the unsubstituted phenyl ring at the C4 position will appear as a complex multiplet in the standard aromatic region. |
¹³C NMR Spectroscopy: Carbon Backbone Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Expected ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Assignment |
| C2 (C=O) | ~160 | The lactone carbonyl carbon is significantly deshielded and appears far downfield. |
| C4 | ~155 | The C4 carbon, attached to the phenyl group and part of the α,β-unsaturated system, is highly deshielded. |
| C7 (-OH) | ~161 | Aromatic carbon attached to an oxygen atom. |
| C8a | ~154 | Quaternary carbon at the ring junction. |
| C3 | ~112 | Vinylic carbon adjacent to the phenyl-substituted C4. |
| C4a | ~113 | Quaternary carbon at the ring junction. |
| C5 | ~127 | Aromatic CH carbon. |
| C6 | ~112 | Aromatic CH carbon, shielded by the ortho -OH group. |
| C8 (-CH₃) | ~110 | Aromatic carbon attached to the methyl group. |
| C1' (Phenyl) | ~135 | Quaternary carbon of the phenyl ring attached to C4. |
| C2', C3', C4' (Phenyl) | 128 - 130 | Aromatic CH carbons of the phenyl ring. |
| C8-CH₃ | ~9 | The methyl carbon is highly shielded and appears upfield. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.
Expected Mass Spectrometry Data
-
Technique : High-Resolution Mass Spectrometry (HRMS) with ESI source.
-
Molecular Ion :
-
[M+H]⁺ (Positive Mode): Expected m/z = 253.0859
-
[M-H]⁻ (Negative Mode): Expected m/z = 251.0714
-
-
Rationale : The calculated monoisotopic mass is 252.0786 Da.[3] HRMS allows for the confirmation of the elemental formula C₁₆H₁₂O₃.
Plausible Fragmentation Pathway
A common fragmentation pathway for coumarins involves the retro-Diels-Alder (RDA) reaction or the characteristic loss of carbon monoxide (CO) from the lactone ring.
Caption: Primary fragmentation of the molecular ion.
The initial loss of CO (28 Da) from the pyrone ring is a hallmark of the coumarin skeleton. This would result in a significant fragment ion at m/z 225. Further fragmentation of the phenyl and substituted benzene rings would lead to smaller ions.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3500 | Broad | O-H Stretch | The broadness is characteristic of a hydrogen-bonded phenolic hydroxyl group.[9] |
| 1690 - 1730 | Strong | C=O Stretch (Lactone) | This strong absorption is characteristic of the α,β-unsaturated ester (lactone) in the coumarin ring.[10] |
| 1600 - 1620 | Medium | C=C Stretch (Aromatic) | Vibrations of the carbon-carbon double bonds within the aromatic rings. |
| ~1250 | Strong | C-O Stretch (Phenol) | Stretching vibration of the aryl C-O bond. |
| 700 - 800 | Strong | C-H Bending (Aromatic) | Out-of-plane bending vibrations for the substituted benzene and phenyl rings.[7] |
Integrated Spectroscopic Analysis: A Self-Validating System
-
Confirmation of Core Structure : The IR spectrum confirms the presence of a hydroxyl group (broad ~3400 cm⁻¹), a lactone carbonyl (~1710 cm⁻¹), and aromatic rings (~1610 cm⁻¹).[9][10]
-
Molecular Formula : HRMS confirms the elemental composition as C₁₆H₁₂O₃ with high accuracy.[3]
-
Piece-by-Piece Assembly (NMR) :
-
¹H NMR identifies all distinct proton environments: a phenolic proton, two coupled aromatic protons on the main ring, a vinylic singlet, an aromatic methyl singlet, and a 5-proton system for the phenyl group.
-
¹³C NMR confirms the carbon count (16 distinct signals) and identifies the key carbons: the lactone carbonyl, carbons attached to oxygen, vinylic carbons, and the methyl carbon.
-
-
Cross-Validation : The fragmentation in MS (loss of CO) is consistent with the lactone structure identified by IR and NMR. The number of protons and carbons from NMR perfectly matches the molecular formula from MS. The chemical shifts and coupling patterns in the ¹H NMR are consistent with the substitution pattern deduced from the synthesis (Pechmann condensation).
Collectively, these spectral data points provide an unambiguous and robust confirmation of the structure as This compound .
References
-
Wikipedia Contributors. (2023). Pechmann condensation. Wikipedia. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]
-
Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). ¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. ResearchGate. [Link]
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]
-
National Institutes of Health. (n.d.). 4-Phenylcoumarin. PubChem. [Link]
-
National Institutes of Health. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. [Link]
-
Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. [Link]
-
Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their biological evaluation. Research Square. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). ResearchGate. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0196875). [Link]
-
Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications. [Link]
-
ResearchGate. (n.d.). Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. ResearchGate. [Link]
-
MDPI. (n.d.). Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs with Bioinspired Ligands Containing Non-Coordinated Phenol Groups. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
PubChemLite. (2025). This compound. PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Phenylcoumarin | C15H10O2 | CID 613729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]
- 4. jk-sci.com [jk-sci.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 10. rsc.org [rsc.org]
Spectroscopic Elucidation of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the coumarin derivative, 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the unambiguous identification and characterization of this and structurally related compounds. The insights provided herein are critical for professionals in pharmaceutical research and synthetic chemistry, where precise structural confirmation is paramount.
Molecular Structure and its Spectroscopic Implications
The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The structure of this compound, a substituted coumarin, presents several key features that will manifest distinctively in its NMR and IR spectra.
DOT Diagram of this compound:
Caption: Chemical structure of this compound.
The key structural elements to consider are:
-
The α,β-unsaturated lactone system of the coumarin core, which will give rise to a characteristic carbonyl (C=O) stretch in the IR spectrum and influence the chemical shifts of nearby protons and carbons in the NMR spectra.
-
The trisubstituted aromatic ring of the coumarin nucleus, which will exhibit a specific splitting pattern in the ¹H NMR spectrum.
-
The monosubstituted phenyl ring at the 4-position, which will produce its own set of signals in the aromatic region of the NMR spectra.
-
The hydroxyl (-OH) and methyl (-CH₃) groups , which will have distinct and readily identifiable signals in both IR and NMR spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a clear fingerprint of its key structural motifs.
Experimental Protocol for FT-IR Spectroscopy
A standard method for acquiring the IR spectrum of a solid sample like this coumarin derivative is the Potassium Bromide (KBr) pellet technique.[1]
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet):
-
Finely grind 1-2 mg of the sample with approximately 100 mg of anhydrous KBr using an agate mortar and pestle.
-
Transfer the resulting powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument's software will automatically subtract the background to produce the final IR spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
Predicted IR Spectral Data and Interpretation
Based on the analysis of similar coumarin structures, the following table summarizes the expected IR absorption bands for this compound.[2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3300 | Strong, Broad | O-H stretching of the hydroxyl group |
| ~3100-3000 | Medium | C-H stretching of aromatic rings |
| ~2950-2850 | Weak | C-H stretching of the methyl group |
| ~1720-1700 | Strong | C=O stretching of the α,β-unsaturated lactone |
| ~1620-1580 | Medium-Strong | C=C stretching of the aromatic rings and the C=C bond in the lactone ring |
| ~1450 | Medium | C-H bending of the methyl group |
| ~1250 | Strong | C-O stretching of the lactone and the phenolic hydroxyl group |
| ~850-750 | Strong | C-H out-of-plane bending of the aromatic rings |
Causality Behind Spectral Features:
-
The broadness of the O-H stretch is due to hydrogen bonding.
-
The position of the C=O stretch is influenced by its conjugation with the C=C double bond in the pyrone ring, which lowers the frequency compared to a simple saturated ester.
-
The multiple peaks in the 1620-1450 cm⁻¹ region are characteristic of the complex vibrational modes of the fused aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound.
Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent is crucial. DMSO-d₆ is often preferred for hydroxy-substituted aromatics as it can help in observing the hydroxyl proton, which might otherwise exchange too rapidly with trace amounts of water in other solvents.
Data Acquisition:
-
¹H NMR: A standard proton spectrum is acquired. The spectral width is typically set from 0 to 12 ppm.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to observe all unique carbon atoms as singlets. The spectral width is typically set from 0 to 200 ppm.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
Predicted ¹H NMR Spectral Data and Interpretation
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound, assuming DMSO-d₆ as the solvent. These predictions are based on data from structurally similar compounds.[5][6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | 7-OH |
| ~7.5-7.7 | Multiplet | 5H | Phenyl-H |
| ~7.4 | Doublet | 1H | H-5 |
| ~6.9 | Doublet | 1H | H-6 |
| ~6.2 | Singlet | 1H | H-3 |
| ~2.2 | Singlet | 3H | 8-CH₃ |
Justification of Assignments:
-
The hydroxyl proton is expected to be significantly downfield and appear as a broad singlet due to hydrogen bonding.[5]
-
The five protons of the 4-phenyl group will likely appear as a complex multiplet.
-
The aromatic protons on the coumarin ring (H-5 and H-6) will appear as doublets due to coupling with each other. H-5 is generally downfield compared to H-6.
-
The vinylic proton H-3 is a characteristic singlet for 4-substituted coumarins.
-
The methyl protons at position 8 will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR chemical shifts are tabulated below, based on established values for substituted coumarins.[8]
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C-2 (Lactone C=O) |
| ~155 | C-7 (C-OH) |
| ~154 | C-8a |
| ~153 | C-4 (C-Phenyl) |
| ~135 | C-1' (Phenyl ipso-carbon) |
| ~129-130 | Phenyl carbons |
| ~126 | C-5 |
| ~113 | C-6 |
| ~112 | C-4a |
| ~110 | C-3 |
| ~108 | C-8 |
| ~9 | 8-CH₃ |
Rationale for Chemical Shifts:
-
The lactone carbonyl carbon (C-2) is the most downfield signal.
-
Carbons bearing electronegative oxygen atoms (C-7, C-8a, C-4) appear at lower field strengths.
-
The quaternary carbons (C-4a, C-8a, C-4, C-1') can be distinguished from protonated carbons using a DEPT experiment.
-
The methyl carbon is found in the far upfield region.
DOT Diagram of Spectroscopic Workflow:
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The combination of IR and NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The IR spectrum confirms the presence of key functional groups, while 1D and 2D NMR experiments allow for the complete assignment of the carbon-hydrogen framework. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis, isolation, and analysis of this and related coumarin derivatives, ensuring the integrity and accuracy of their research. For absolute confirmation, it is always recommended to compare experimentally obtained data with a verified reference standard.
References
- Guang-Pu, Z., Hong-Kun, Z., & Yan-Hong, L. (2012). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Spectroscopy and Spectral Analysis, 32(8), 2115-2119.
-
ResearchGate. (n.d.). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Retrieved from [Link]
- Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(68), 36235-36240.
-
PubChem. (n.d.). 4-Phenylcoumarin. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxycoumarin. Retrieved from [Link]
- Rahayu, D. U. C., Al-Laily, R. S., Khalwani, D. A., Anjani, A., & Sugita, P. (2022). Microwave-Assisted Synthesis of 4-Methyl Coumarins, Their Antioxidant and Antibacterial Activities. Indonesian Journal of Chemistry, 22(1), 1-12.
-
SpectraBase. (n.d.). 4-Methyl-3-phenyl-coumarin. Retrieved from [Link]
- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2022). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 13(3), 275-286.
- Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).
-
Matrix Fine Chemicals. (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]
- Glamočlija, J., Stojković, D., Soković, M., Vukić, M., Kostić, M., & Petrović, V. (2014). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 79(10), 1213-1221.
-
PubChem. (n.d.). 7-Hydroxy-4-phenylcoumarin. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-phenylcoumarin. Retrieved from [Link]
-
PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Hankare, P. P., Jagtap, A. H., Chavan, S. S., & Battase, P. S. (2001). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Indian Journal of Chemistry - Section B, 40(12), 1203-1206.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
discovery and history of 4-phenylcoumarin derivatives
An In-Depth Technical Guide to the Discovery and History of 4-Phenylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylcoumarins, a subclass of neoflavonoids, represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the discovery and historical development of these compounds. It delves into the evolution of their synthesis, from classical condensation reactions to modern transition-metal-catalyzed methodologies, and examines their extensive pharmacological applications, including their roles as anticoagulants, anticancer agents, and antiviral therapeutics. Through detailed protocols, mechanistic diagrams, and quantitative data, this document offers researchers and drug development professionals a thorough understanding of the scientific journey and therapeutic potential of 4-phenylcoumarin derivatives.
Introduction: The Rise of a Privileged Scaffold
Coumarins are a large class of naturally occurring benzopyrone compounds first isolated from the tonka bean (Dipteryx odorata)[1]. While the basic coumarin structure is common, substitution at its various positions gives rise to a vast library of derivatives with diverse pharmacological profiles[2]. Among these, the 4-phenylcoumarin scaffold (also known as a neoflavone) has garnered significant attention from the medicinal and organic chemistry communities[3]. These compounds, where a phenyl group is attached at the C4 position of the benzopyran-2-one core, exhibit a wide spectrum of biological activities, establishing them as a crucial privileged structure in drug discovery[2][3].
The unique structural arrangement of 4-phenylcoumarins, isomeric to flavones and isoflavones, provides a versatile backbone for chemical modification, allowing for the fine-tuning of their biological effects[3]. Their activities range from anticoagulant to anticancer, anti-inflammatory, neuroprotective, and antiviral, making them a subject of intense investigation[4][5][6]. This guide traces the historical arc of these fascinating molecules, from their initial discovery to the sophisticated synthetic strategies and pharmacological evaluations that define the current state of research.
Historical Perspective and Classical Synthesis
The history of 4-phenylcoumarins is intrinsically linked to the broader history of coumarin chemistry. The foundational methods for constructing the coumarin core laid the groundwork for accessing the 4-phenyl substituted analogues.
The Pechmann Condensation: A Cornerstone in Coumarin Synthesis
The most prominent and historically significant method for synthesizing coumarins, including 4-phenyl derivatives, is the Pechmann condensation, first reported by German chemist Hans von Pechmann[3]. This reaction traditionally involves the acid-catalyzed condensation of a phenol with a β-keto ester[3]. For the synthesis of 4-phenylcoumarins, ethyl benzoylacetate (a β-keto ester bearing a phenyl group) is a common starting material.
The reaction is typically catalyzed by strong protic acids like sulfuric acid or trifluoroacetic acid, or by Lewis acids[3]. Despite its long history, the precise mechanism of the Pechmann condensation remains a subject of discussion[3]. The generally accepted pathway involves initial transesterification followed by an intramolecular cyclization (Michael addition) and subsequent dehydration.
The enduring utility of the Pechmann condensation lies in its simplicity and use of readily available starting materials. However, the harsh acidic conditions, high temperatures, and often low yields for certain substrates prompted the development of more efficient and milder synthetic alternatives[3][7].
The Evolution of Synthetic Methodologies
As the pharmacological importance of 4-phenylcoumarins became evident, the demand for more efficient, versatile, and scalable synthetic routes grew. This led to a shift from classical methods to modern, often catalytic, approaches.
Classical vs. Modern Synthetic Approaches
The diagram below illustrates the conceptual difference between the classical Pechmann condensation and a modern transition-metal-catalyzed cross-coupling approach for the synthesis of 4-phenylcoumarins.
Caption: Comparison of Classical and Modern Synthetic Routes.
Modern Catalytic Methods
The limitations of classical methods spurred the development of novel synthetic strategies, many of which rely on transition-metal catalysis. These methods offer milder reaction conditions, higher yields, and greater functional group tolerance.
-
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki and Stille couplings have been widely used to introduce the phenyl group at the C4 position[3]. These methods typically start with a 4-halocoumarin or another activated coumarin intermediate and couple it with a phenylboronic acid (Suzuki) or a phenyltin reagent (Stille)[3][7].
-
Heck-Type Reactions: The palladium-catalyzed Heck reaction provides another route, often involving the coupling of aryl halides with alkenes, which can be adapted for coumarin synthesis[3].
-
C-H Bond Functionalization: More recently, transition-metal-catalyzed C-H bond functionalization has emerged as an atom-economical approach. This strategy allows for the direct coupling of a coumarin core with an aromatic C-H bond, avoiding the need for pre-functionalized starting materials[3][8].
The development of solvent-free reaction conditions and the use of recyclable catalysts like molybdate sulfuric acid or various metal halides (e.g., ZrCl₄, VCl₃) further highlight the trend towards more environmentally benign and efficient syntheses[3].
Medicinal Chemistry and Pharmacological Applications
4-Phenylcoumarin derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development.
Anticoagulant Activity
Historically, the most famous coumarin derivative is warfarin, a 4-hydroxycoumarin used as an anticoagulant. While warfarin itself is not a 4-phenylcoumarin, related structures within the broader coumarin class laid the groundwork for investigating these compounds as anticoagulants[4]. 4-Hydroxycoumarin derivatives function as antagonists of vitamin K, specifically inhibiting the enzyme vitamin K 2,3-epoxide reductase in the liver[4]. This inhibition disrupts the vitamin K cycle, leading to the production of inactive clotting factors and exerting an anticoagulant effect.
Anticancer Activity
A significant area of research focuses on the anticancer properties of 4-phenylcoumarins. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines[1][5]. The mechanisms are diverse and can include the inhibition of protein kinases, downregulation of oncogenes, and induction of caspase-mediated apoptosis[5].
The following diagram illustrates a simplified pathway showing how 4-phenylcoumarins can induce apoptosis in cancer cells.
Caption: Simplified Apoptotic Pathway Induced by 4-Phenylcoumarins.
Antiviral Activity
Recent studies have highlighted the potential of 4-phenylcoumarin derivatives as antiviral agents. They have been investigated as inhibitors of the hepatitis A virus (HAV) 3C protease and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[1][9][10].
For instance, a series of 4-phenylcoumarin derivatives were synthesized and evaluated for their anti-HIV-1 activity. The structure-activity relationship (SAR) studies revealed that substitutions at the 6-position of the coumarin ring and the presence of a flexible linker at the 7-position were crucial for potent activity[9][10].
Table 1: Anti-HIV-1 Activity of Selected 4-Phenylcoumarin Derivatives [9][10]
| Compound | Description | Target | IC₅₀ (nM) |
| 8b | 6-chloro-4-phenyl-7-(hydrazone linker) | HIV-1 RT | 9.01 |
| 4c | 6-chloro-4-phenyl-7-(ethylthiosemicarbazide linker) | HIV-1 RT | >1000 |
| Efavirenz | Reference NNRTI | HIV-1 RT | ~9.0 |
Data represents inhibitory concentration against HIV-1 reverse transcriptase (RT).
Neuroprotective and Antioxidant Activities
The antioxidant properties of coumarin derivatives have also been explored. Certain 4-methyl and 4-phenyl substituted coumarins have shown considerable neuroprotective effects in models of oxidative stress-induced neurodegeneration[11]. Their ability to scavenge reactive oxygen species (ROS) suggests potential applications in managing neurodegenerative diseases where oxidative stress plays a key pathological role[7][11].
Key Experimental Protocols
To provide practical insight, this section details standardized protocols used in the synthesis and evaluation of 4-phenylcoumarin derivatives.
Protocol 1: Synthesis via Pechmann Condensation
This protocol describes a general procedure for the synthesis of a 4-phenylcoumarin derivative using a classical Pechmann condensation.
-
Reactant Preparation: In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl benzoylacetate (1.05 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with constant stirring in an ice bath.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of crushed ice. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 7-hydroxy-4-phenylcoumarin.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: MTT Cell Viability Assay for Anticancer Screening[12]
This protocol outlines the steps for evaluating the cytotoxic effects of 4-phenylcoumarin derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-phenylcoumarin test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
The journey of 4-phenylcoumarin derivatives from their classical synthetic origins to their current status as highly versatile pharmacophores is a testament to the evolution of medicinal chemistry. The development of modern, efficient synthetic routes has made this privileged scaffold more accessible, enabling extensive biological screening and optimization.
The broad spectrum of activities, including promising results in oncology and virology, ensures that 4-phenylcoumarins will remain a focal point of drug discovery research. Future efforts will likely concentrate on:
-
Rational Drug Design: Utilizing computational tools and molecular modeling to design derivatives with enhanced potency and selectivity for specific biological targets[9].
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the diverse biological effects of these compounds.
-
Development of Drug Delivery Systems: Overcoming potential issues of poor solubility or bioavailability to translate promising candidates into clinical therapies.
The rich history and proven therapeutic potential of the 4-phenylcoumarin core provide a solid foundation for the development of next-generation therapeutic agents.
References
-
Lee, S., Lee, J., & Park, S. B. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2329. [Link][3]
-
ResearchGate. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. [Link][8]
-
OUCI. (n.d.). Recent Advances in Synthesis of 4-Arylcoumarins. [Link][12]
-
Kassem, A. F., et al. (2019). New 4-phenylcoumarin derivatives as potent 3C protease inhibitors: Design, synthesis, anti-HAV effect and molecular modeling. European Journal of Medicinal Chemistry, 168, 266-277. [Link][1]
-
El-Sayed, N. N. E., et al. (2023). 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. Bioorganic Chemistry, 141, 106918. [Link][9]
-
ResearchGate. (n.d.). Naturally occurring 4-phenylcoumarins. [Link][13]
-
Borges, F., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6825. [Link][14]
-
Stahmann, M. A., Wolff, I., & Link, K. P. (1943). Studies on 4-Hydroxycoumarins. I. The Synthesis of 4-Hydroxycoumarins. Journal of the American Chemical Society, 65(12), 2285–2287. [Link][15]
-
PubMed. (2023). 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. [Link][10]
-
PubMed. (2015). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. [Link][11]
-
Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link][16][17]
-
Kostova, I. (2007). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Organic Chemistry, 11(10), 835-863. [Link][4]
-
Avdikos, A., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2568. [Link][5]
-
Annunziata, F., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Molecules, 26(17), 5133. [Link][2]
-
ResearchGate. (2022). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. [Link][6]
-
Stanchev, S., et al. (2009). Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 44(2), 717-722. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 10. 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthesis of 4-Arylcoumarins [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 17. sciepub.com [sciepub.com]
A Technical Guide to 7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a synthetically accessible coumarin derivative with significant potential for drug discovery and development. While the natural occurrence of this specific compound is not documented, its structural motifs—the 4-phenylcoumarin core, a hydroxyl group at the 7-position, and methylation at the 8-position—are present in a variety of naturally occurring and synthetic compounds with established biological activities. This guide details a proposed synthetic route, methods for structural elucidation, and a rationale for investigating its therapeutic applications.
Introduction to the Therapeutic Promise of Substituted 4-Phenylcoumarins
Coumarins are a large class of benzopyrone-containing secondary metabolites found in plants, fungi, and bacteria.[1] The 4-phenylcoumarin scaffold, in particular, is a "privileged structure" in medicinal chemistry, as it is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The substitution pattern on the coumarin ring system plays a critical role in modulating this biological activity. Hydroxylation, especially at the 7-position, is a common feature of many biologically active coumarins and can influence their antioxidant properties and interaction with biological targets.[2] Methylation can also significantly impact a molecule's lipophilicity and metabolic stability, which are key parameters in drug design.
This guide focuses on the synthesis and potential applications of this compound, a compound that combines these key structural features and, therefore, represents a promising candidate for further investigation.
Synthetic Methodology: A Proposed Route
The synthesis of this compound can be efficiently achieved via the Pechmann condensation, a classic and reliable method for the synthesis of coumarins.[3] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
Proposed Reaction Scheme:
Caption: Pechmann condensation for the synthesis of this compound.
Experimental Protocol: Pechmann Condensation
This protocol outlines a generalized procedure. Optimization of reaction time, temperature, and catalyst may be necessary.
Materials:
-
2-Methylresorcinol
-
Ethyl benzoylacetate
-
Concentrated sulfuric acid (or an alternative acid catalyst such as Amberlyst-15)[4]
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-methylresorcinol and ethyl benzoylacetate.
-
Cool the flask in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring. The temperature should be carefully maintained below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified crystals of this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and benzopyrone rings, a singlet for the methyl group, a singlet for the vinyl proton, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₂O₃: 268.26 g/mol ).[5] |
| FT-IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) stretch, the carbonyl (C=O) stretch of the lactone, and C=C stretching of the aromatic rings. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Predicted Physicochemical Properties and In Silico Analysis
In silico tools can provide valuable insights into the drug-like properties of a compound early in the discovery process.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 268.26 g/mol | Adheres to Lipinski's rule of five (<500 Da), suggesting good potential for oral bioavailability. |
| LogP | 3.1 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Potential Biological Activities and Screening Protocols
Based on the known biological activities of structurally related coumarins, this compound is a prime candidate for screening in several therapeutic areas.
a) Anticancer Activity
Many 4-phenylcoumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Recommended Assay: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell viability.
Procedure:
-
Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
b) Anti-inflammatory Activity
Coumarins are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.
Recommended Assay: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Procedure:
-
Culture RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A decrease in nitrite concentration indicates inhibition of NO production.
c) Antioxidant Activity
The phenolic hydroxyl group in the structure suggests potential antioxidant activity.
Recommended Assay: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Procedure:
-
Prepare a solution of DPPH in methanol.
-
Add different concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the decrease in absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
Caption: A workflow for the initial biological screening of this compound.
Future Research Directions
Following initial synthesis, characterization, and screening, promising results would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to identify the key structural features required for activity and to optimize potency and selectivity.
-
In Vivo Efficacy and Safety Studies: Evaluating the therapeutic efficacy and safety profile of the compound in relevant animal models.
Conclusion
While not yet identified as a natural product, this compound represents a highly promising scaffold for the development of new therapeutic agents. Its straightforward synthesis, combined with the known pharmacological importance of its constituent structural motifs, makes it a compelling target for further research in oncology, immunology, and other areas of drug discovery. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing coumarin derivative.
References
-
Liu, B., et al. (2010). A novel 4-hydroxycoumarin biosynthetic pathway. PubMed. Available at: [Link]
-
Rastija, V., et al. (n.d.). Naturally occurring 4-phenylcoumarins. ResearchGate. Available at: [Link]
-
Kotali, A., et al. (2019). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. ResearchGate. Available at: [Link]
-
Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Available at: [Link]
-
Cacic, M., et al. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChemLite. Available at: [Link]
-
Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. Available at: [Link]
-
PubChem. (n.d.). 4-Phenylcoumarin. PubChem. Available at: [Link]
-
Unknown. (n.d.). A novel 4-hydroxycoumarin biosynthetic pathway. ResearchGate. Available at: [Link]
-
Salehi, B., et al. (2019). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. Available at: [Link]
-
Unknown. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]
-
Unknown. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
-
Stahmann, M. A., et al. (1941). Studies on 4-Hydroxycoumarins. I. The Synthesis of 4-Hydroxycoumarins. Journal of the American Chemical Society. Available at: [Link]
-
Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. Available at: [Link]
-
PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem. Available at: [Link]
-
Chen, W.-C., et al. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. NIH. Available at: [Link]
-
Unknown. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal. Available at: [Link]
Sources
An In-Depth Technical Guide to the Solubility Profile of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Abstract
Substituted coumarins represent a pivotal class of heterocyclic compounds, widely investigated for their diverse pharmacological properties. The 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one scaffold, in particular, combines features that are of significant interest in medicinal chemistry and materials science. A compound's therapeutic efficacy and its formulation potential are fundamentally governed by its solubility, which dictates bioavailability, dosing, and delivery mechanisms. This technical guide provides a comprehensive theoretical and practical framework for understanding and experimentally determining the solubility of this compound. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems, present robust, step-by-step protocols for both qualitative and quantitative solubility assessment, and offer a framework for the analytical quantification of the solute. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's physicochemical properties.
Section 1: Structural Analysis and Its Implications for Solubility
The solubility of a molecule is intrinsically linked to its structure. The title compound, this compound, possesses a unique combination of hydrophilic and lipophilic functional groups that create a nuanced solubility profile.
-
The Coumarin Core: The foundational 2H-chromen-2-one is a bicyclic structure containing a lactone (an intramolecular ester). This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
7-Hydroxy Group: This phenolic hydroxyl group is the primary hydrophilic center. It can act as both a hydrogen bond donor and acceptor, significantly enhancing interactions with polar protic solvents like water and alcohols. Furthermore, it imparts weak acidity, a critical feature for pH-dependent solubility.
-
4-Phenyl Group: The large, non-polar phenyl substituent at the C-4 position is the dominant lipophilic feature. It significantly increases the molecule's non-polar surface area, which favors solubility in organic solvents and drastically reduces solubility in water. Substitution at the C-4 position has been noted to reduce solubility more than at other positions[1].
-
8-Methyl Group: This is a small, non-polar alkyl group that adds to the overall lipophilicity of the molecule.
Causality: The molecule's overall solubility is a result of the interplay between these competing groups. The large, non-polar architecture (phenyl and methyl groups) suggests that the compound will be sparingly soluble in water. However, the presence of the polar lactone and, most importantly, the hydrogen-bonding phenolic hydroxyl group, predicts solubility in polar organic solvents.
Caption: Predicted interactions between the solute and different solvent classes.
Section 3: Experimental Framework for Solubility Determination
A systematic, multi-stage approach is required to fully characterize the solubility of a novel compound. This involves an initial qualitative classification followed by precise quantitative measurement.
Part 3.1: Protocol for Qualitative Solubility Classification
This workflow systematically classifies the compound based on its acidic, basic, or neutral properties, providing immediate insight into its nature.[2][3]
Objective: To classify the compound's solubility and infer the presence of key functional groups.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl)
-
Spatula and weighing balance
Procedure:
-
Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing or shaking vigorously for 30 seconds after each addition. Observe if the solid dissolves completely.
-
Rationale: This initial step tests for overall polarity. Given the compound's structure, it is expected to be insoluble.[4]
-
-
Solubility in Aqueous Base: If insoluble in water, use a fresh 25 mg sample. Add 0.75 mL of 5% NaOH solution in portions, shaking as before. Observe for dissolution.
-
Rationale: A positive result (dissolution) strongly indicates the presence of an acidic functional group, in this case, the phenolic hydroxyl, which forms a soluble sodium salt. This is the expected outcome.
-
-
Differentiating Acid Strength: If soluble in 5% NaOH, repeat the test on a fresh sample using 5% NaHCO₃.
-
Rationale: Sodium bicarbonate is a weaker base than sodium hydroxide. It will only dissolve compounds with strongly acidic groups (like carboxylic acids). Phenols are typically not acidic enough to dissolve in NaHCO₃. An insoluble result here, combined with solubility in NaOH, confirms a weakly acidic phenol.
-
-
Solubility in Aqueous Acid: If the compound was insoluble in water, test a fresh 25 mg sample for solubility in 0.75 mL of 5% HCl.
-
Rationale: This tests for the presence of a basic functional group, such as an amine. The title compound lacks a basic group and is expected to be insoluble.
-
Caption: Workflow for the qualitative solubility classification of the title compound.
Part 3.2: Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[5] It relies on creating a saturated solution and then measuring the concentration of the dissolved solute.
Objective: To obtain a precise, quantitative value (e.g., in mg/mL or µg/mL) for the compound's solubility in a specific solvent at a controlled temperature.
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., 10 mg of compound to 2 mL of solvent in a glass vial). The solid must be visibly present in excess to ensure saturation.
-
Rationale: The presence of undissolved solid is essential to guarantee that the solution has reached its maximum solute concentration (equilibrium).
-
-
Equilibration: Seal the vial tightly. Place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a minimum of 24 hours.
-
Rationale: Solubility is temperature-dependent, so precise temperature control is critical for reproducibility. The extended agitation time ensures that the system reaches thermodynamic equilibrium.[6]
-
-
Phase Separation: After equilibration, let the vial stand undisturbed in the incubator for at least 1-2 hours to allow the excess solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid.
-
Clarification: To remove any remaining microscopic particles, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the clear supernatant.
-
Rationale: This is a self-validating step. Failure to remove all particulate matter is the most common source of error, leading to an overestimation of solubility.
-
-
Analysis: Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for chromatography). Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV.
Part 3.3: Protocol for Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal method for quantifying coumarin derivatives due to their strong UV absorbance.[7]
Objective: To accurately measure the concentration of the compound in the clarified supernatant obtained from the shake-flask experiment.
Instrumentation and Conditions (Example Method):
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl-hexyl columns can also offer good selectivity for aromatic compounds.[8]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (with 0.1% formic or acetic acid). A typical starting point could be 60:40 Acetonitrile:Water.
-
Rationale: The acidic modifier ensures the phenolic hydroxyl is protonated, leading to sharp, well-defined chromatographic peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the absorbance maximum (λmax) between 250-400 nm. Coumarins often have strong absorbance near 320 nm.[8]
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations (e.g., from 1 µg/mL to 100 µg/mL). Inject these to create a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995 for accurate quantification.
-
Sample Analysis: Inject the diluted supernatant, measure the peak area, and determine the concentration using the linear regression equation from the calibration curve. Remember to account for the dilution factor to calculate the final solubility.
Section 4: Data Presentation and Interpretation
All quantitative solubility data should be meticulously recorded to allow for clear comparison and interpretation.
Table 1: Quantitative Solubility of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Molar, M) | Notes |
| Polar Protic | Water | 25 | Experimental Data | Calculated Data | Expected to be very low. |
| Ethanol | 25 | Experimental Data | Calculated Data | ||
| Methanol | 25 | Experimental Data | Calculated Data | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Calculated Data | Expected to be high. |
| Acetone | 25 | Experimental Data | Calculated Data | ||
| Non-polar | Hexane | 25 | Experimental Data | Calculated Data | Expected to be very low. |
| Toluene | 25 | Experimental Data | Calculated Data | ||
| Aqueous (pH) | 5% NaOH (aq) | 25 | Experimental Data | Calculated Data | Expected to be significantly higher than water. |
| pH 7.4 Buffer | 37 | Experimental Data | Calculated Data | Physiologically relevant temperature. |
Interpretation of Results: The experimental data populated in this table will provide a clear empirical profile. It is expected that the solubility will be highest in polar aprotic solvents like DMSO, moderate in alcohols, and very low in water and non-polar solvents. A dramatic increase in solubility in 5% NaOH compared to pure water would experimentally confirm the critical role of the acidic 7-hydroxy group in modulating the compound's properties.
Conclusion
The solubility of this compound is a complex property dictated by the balance between its large lipophilic phenyl moiety and its polar, hydrogen-bonding 7-hydroxy group. Theoretical analysis predicts high solubility in polar aprotic solvents, moderate solubility in alcohols, and poor solubility in both water and non-polar hydrocarbons. Crucially, the acidic nature of the phenolic group allows for a significant, pH-dependent increase in aqueous solubility under basic conditions. This guide provides a robust, scientifically-grounded framework for both the qualitative classification and precise quantitative determination of this compound's solubility. The detailed protocols herein are designed to be self-validating and yield reproducible, high-quality data essential for advancing research and development in any field utilizing this promising coumarin scaffold.
References
-
Finel, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. National Institutes of Health. Available at: [Link]
-
Department of Chemistry, University of Calgary. (N.D.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Calgary. Available at: [Link]
-
Scribd. (N.D.). Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]
-
Williamson, K. L., & Masters, K. M. (N.D.). Experiment: Solubility of Organic & Inorganic Compounds. Macroscale and Microscale Organic Experiments. Available at: [Link]
-
Choi, Y.-H., et al. (1998). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
-
Hrobonová, K., et al. (2013). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. ResearchGate. Available at: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto. Available at: [Link]
-
Hrobonova, K., et al. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Česká a Slovenská farmacie. Available at: [Link]
-
Seshathri, K., et al. (2012). 25 Coumarins – Analytical and Preparative Techniques. ResearchGate. Available at: [Link]
-
Huang, J., et al. (2015). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. ResearchGate. Available at: [Link]
-
Stankovic, S., et al. (2022). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vup.sk [vup.sk]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Abstract
This document provides a comprehensive guide to the synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a substituted 4-phenylcoumarin. Coumarins are a critical class of benzopyrone scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The 4-phenyl substitution, in particular, is a feature of many pharmacologically active agents.[3][4] This guide details a reliable and efficient protocol using the Pechmann condensation, explaining the causality behind the experimental design, and providing a self-validating system for researchers to achieve high-purity yields.
Introduction and Synthetic Rationale
The synthesis of the coumarin core can be achieved through several classic named reactions, including the Perkin, Knoevenagel, and Wittig reactions.[5][6][7][8]
-
Perkin Reaction: Involves the condensation of a salicylaldehyde derivative with an acid anhydride.[9][10]
-
Knoevenagel Condensation: Typically proceeds via the reaction of a salicylaldehyde with an active methylene compound.[11][12]
-
Wittig Reaction: Often employs an intramolecular pathway to form the lactone ring.[13][14]
While each method has its merits, the Pechmann condensation stands out as one of the most direct and efficient routes for preparing 4-substituted coumarins from simple phenols and β-keto esters.[3][15][16] This acid-catalyzed reaction is particularly well-suited for the synthesis of this compound as it directly couples the commercially available 2-methylresorcinol with ethyl benzoylacetate in a single, convergent step.
The choice of the Pechmann condensation is underpinned by its operational simplicity and the high atom economy, making it a preferred method for laboratory-scale synthesis and process development. The strong acid catalyst, typically concentrated sulfuric acid, facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration.[16][17]
Reaction Mechanism: The Pechmann Condensation
The mechanism of the Pechmann condensation, while subject to some scholarly debate, is generally understood to proceed through a sequence of acid-catalyzed steps.[18][19] The reaction between a phenol (2-methylresorcinol) and a β-keto ester (ethyl benzoylacetate) is initiated by the acid catalyst.
The proposed mechanistic pathway involves:
-
Transesterification: The first step is an acid-catalyzed transesterification between the hydroxyl group of the phenol and the carbonyl of the ester in the β-keto ester.[15]
-
Electrophilic Aromatic Substitution: The resulting intermediate undergoes an intramolecular Friedel-Crafts type acylation. The electron-rich aromatic ring of the phenol attacks the ketone carbonyl, which is activated by the acid catalyst. This ring-closing step forms the new heterocyclic ring.
-
Dehydration: The final step is the elimination of a water molecule from the tertiary alcohol formed during cyclization, leading to the formation of the endocyclic double bond and yielding the stable, aromatic coumarin product.[15][16]
Sources
- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 16. Pechmann Condensation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one: An Application Protocol for Drug Discovery and Development
This comprehensive guide details the experimental procedure for the synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a coumarin derivative with significant potential in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of Coumarin Scaffolds
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-containing heterocyclic compounds ubiquitously found in nature and are of considerable interest to the pharmaceutical industry. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties, have established them as privileged scaffolds in drug design. The target molecule, this compound, incorporates key structural features—a hydroxyl group, a methyl group, and a phenyl substituent—that can be further functionalized to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
The synthesis of this and similar coumarin derivatives is most effectively achieved through the Pechmann condensation, a classic acid-catalyzed reaction between a phenol and a β-keto ester.[1][2] This method is valued for its operational simplicity and the use of readily available starting materials.[3]
Reaction Scheme
The synthesis of this compound is achieved via the Pechmann condensation of 2-methylresorcinol with ethyl benzoylacetate, catalyzed by concentrated sulfuric acid.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 2-Methylresorcinol | C₇H₈O₂ | 124.14 | 1.24 g (10 mmol) | Sigma-Aldrich |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 1.92 g (10 mmol) | Acros Organics |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~5 mL | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed for recrystallization | VWR |
| Deionized Water | H₂O | 18.02 | As needed | --- |
| Ice | H₂O | --- | As needed | --- |
Safety and Handling Precautions
This procedure involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Methylresorcinol: Toxic if swallowed and causes eye, skin, and respiratory tract irritation.[4][5][6] Handle with care and avoid inhalation of dust.
-
Ethyl Benzoylacetate: May cause eye, skin, and respiratory tract irritation.[7] It is also light and air-sensitive and should be stored under an inert atmosphere.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[8][9] Reacts violently with water, generating significant heat.[8] Always add acid to water slowly and never the reverse.
Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.[4][5][8][9][10][11][12][13][14]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 2-methylresorcinol (1.24 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol).
-
Place the flask in an ice-water bath to cool the mixture to 0-5 °C.
Causality: The Pechmann condensation is an exothermic reaction, and the initial cooling is crucial to control the reaction rate upon the addition of the strong acid catalyst, preventing side reactions and ensuring a higher yield of the desired product.
2. Catalyst Addition:
-
While vigorously stirring the cooled mixture, slowly add concentrated sulfuric acid (~5 mL) dropwise using a dropping funnel over 10-15 minutes.
-
Maintain the temperature of the reaction mixture below 10 °C during the addition.
Causality: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent.[1] It protonates the carbonyl groups of the β-keto ester, increasing its electrophilicity and facilitating the initial transesterification with the phenol.[15] The slow, dropwise addition is a critical safety measure to manage the heat generated from the acid-base reaction and the dissolution of the reactants.
3. Reaction Progression:
-
After the complete addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C using a water bath and maintain this temperature with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).
Causality: Heating provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration steps to form the stable coumarin ring system.
4. Product Precipitation and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker containing approximately 200 g of crushed ice with constant stirring.
-
A solid precipitate will form. Continue stirring for about 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual sulfuric acid.
Causality: Pouring the reaction mixture into ice water serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in water. The large volume of ice absorbs the heat generated from the dilution of the concentrated sulfuric acid.
5. Purification:
-
The crude product is purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
Causality: Recrystallization is a purification technique based on the principle of differential solubility. The desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving the impurities dissolved in the mother liquor.
Reaction Mechanism
The Pechmann condensation proceeds through a series of acid-catalyzed steps:
Caption: Simplified mechanism of the Pechmann condensation.
-
Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the hydroxyl group of 2-methylresorcinol and the ester group of ethyl benzoylacetate.[1]
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The carbonyl group of the newly formed ester is activated by the acid catalyst, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the resorcinol moiety to form a new six-membered ring.[1]
-
Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate to form the stable α,β-unsaturated lactone, which is the coumarin core.[15]
Characterization and Data Analysis
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Determine using a melting point apparatus |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1720-1700 (C=O stretch, lactone), ~1620-1580 (C=C stretch, aromatic), ~1200-1000 (C-O stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | Singlet for the methyl protons (~2.2-2.4 ppm), signals for the aromatic protons of the coumarin core and the phenyl ring (in the range of 6.5-8.0 ppm), a singlet for the vinylic proton (~6.0-6.2 ppm), and a broad singlet for the hydroxyl proton (>10 ppm) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signal for the lactone carbonyl carbon (~160 ppm), signals for the aromatic and vinylic carbons (in the range of 100-155 ppm), and a signal for the methyl carbon (~15-20 ppm) |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (C₁₆H₁₂O₃, MW = 252.27 g/mol ) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature. Monitor the reaction by TLC. |
| Insufficient catalyst | Ensure the correct amount of concentrated sulfuric acid is used. | |
| Deactivated starting materials | Use fresh, high-purity 2-methylresorcinol and ethyl benzoylacetate. | |
| Dark, oily product | Side reactions due to high temperature | Maintain the reaction temperature within the recommended range. Ensure slow addition of the catalyst at a low temperature. |
| Impure starting materials | Purify the starting materials if necessary. | |
| Difficulty in crystallization | Product is too soluble in the recrystallization solvent | Add a co-solvent in which the product is less soluble (e.g., water) to the ethanol solution. |
| Presence of oily impurities | Try purifying the crude product by column chromatography before recrystallization. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Pechmann condensation. By following this procedure and adhering to the safety precautions, researchers can reliably synthesize this valuable coumarin derivative for further investigation in drug discovery and development programs. The elucidation of the rationale behind each experimental step aims to empower scientists to adapt and optimize this protocol for the synthesis of other related coumarin analogs.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl benzoylacetate, 97%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylresorcinol, 98%. Retrieved from [Link]
-
ChemSupply Australia. (2018, April). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016, June 1). ETHYL BENZOYLACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ChemSupply Australia. (2018, April). SULFURIC ACID 15-51% Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
ACS Publications. (2019, May 15). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
-
ET-Chem. (2024, July 12). Pechmann Condensation Mechanism Resorcinol. Retrieved from [Link]
- Unknown Source. (n.d.). Pechmann Condensation.
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2018, July 3). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]
- Unknown Source. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).
- Indian Journal of Chemistry. (n.d.). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. Retrieved from an article in the Indian Journal of Chemistry.
-
SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin | PDF. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). substitution in resorcinol nucleus. Retrieved from [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. DSpace [open.bu.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. teck.com [teck.com]
- 10. 2-Methylresorcinol - Safety Data Sheet [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. 2-Methylresorcinol 98 608-25-3 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. chemsupply.com.au [chemsupply.com.au]
- 15. Pechmann Condensation Mechanism Resorcinol [et-chem.com]
Application Note and Protocol for the Purification of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one by Recrystallization
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one via recrystallization. The document outlines the foundational principles of recrystallization, a critical technique for achieving high purity of solid organic compounds.[1][2][3][4][5] The protocol herein is specifically tailored for the target coumarin derivative, addressing solvent selection, dissolution, crystal formation, and isolation. This guide is designed to be a self-validating system, explaining the scientific rationale behind each step to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction: The Significance of Purifying this compound
This compound belongs to the coumarin class of compounds, which are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][3][4][5] This application note provides a detailed protocol for the recrystallization of this compound, a crucial step in its synthesis and characterization.
The Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1][2][5] The core principle is that most solid organic compounds are more soluble in a hot solvent than in the same solvent when it is cold.[1][2][5] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent or are present in much lower concentrations, and are thus removed during the subsequent filtration step.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures, or very low solvency such that they can be removed by hot filtration.
-
Chemical inertness; it should not react with the compound being purified. [1]
-
Volatility, allowing for easy removal from the purified crystals. [1]
-
Non-toxic, inexpensive, and non-flammable for safe and practical laboratory use.
For polar molecules such as this compound, which possesses a phenolic hydroxyl group, polar solvents are generally more suitable. Often, a mixed solvent system is employed to achieve the desired solubility profile.
Experimental Protocol: Recrystallization of this compound
This protocol is a recommended starting point and may require optimization based on the initial purity of the crude product and the specific laboratory conditions.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Solvent System Selection
Based on the polar phenolic nature of this compound and literature precedents for similar coumarin derivatives, an ethanol-water mixed solvent system is recommended.[6][7] Ethanol will act as the primary solvent in which the compound is soluble, while water will serve as the anti-solvent to reduce the solubility upon cooling and induce crystallization. The optimal ratio of ethanol to water should be determined empirically, starting with a higher proportion of ethanol.
Table 1: Properties of Recommended Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78.4 | 24.5 | Good solvent for many organic compounds, miscible with water. |
| Water | 100 | 80.1 | Poor solvent for many organic compounds, acts as an anti-solvent. |
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of hot ethanol (e.g., 10-15 mL) and heat the mixture on a hot plate with stirring. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
If the solid does not dissolve completely, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding an excessive amount of solvent, as this will reduce the yield of recovered crystals.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (observed as solid particles in the hot solution), perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
-
Place a fluted filter paper in a stemless funnel and place the funnel in the neck of the preheated flask.
-
Pour the hot solution containing the dissolved compound through the fluted filter paper. The insoluble impurities will be trapped in the filter paper.
-
Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining compound.
-
-
Induction of Crystallization:
-
To the clear, hot filtrate, add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (using the same approximate ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out | - The compound is precipitating as a liquid instead of a solid.- The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, then add more of the primary solvent (ethanol) before allowing it to cool slowly.- Use a lower boiling point solvent system. |
| Low recovery of crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated.- Allow for a longer cooling time in the ice bath. |
| Colored crystals | - Colored impurities are co-precipitating. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can achieve a high degree of purity for their target compound. The provided troubleshooting guide will further assist in overcoming common challenges encountered during the recrystallization process. The purity of the final product should be assessed by appropriate analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR).
References
-
University of California, Los Angeles. Recrystallization. ([Link])
-
Chemistry LibreTexts. Recrystallization. ([Link])
-
University of Colorado Boulder. Recrystallization. ([Link])
-
EBSCO Information Services. Recrystallization (chemistry) | Research Starters. ([Link])
-
Westin, J. Recrystallization - Organic Chemistry. ([Link])
-
Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). ([Link])
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. jackwestin.com [jackwestin.com]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Privileged Scaffold: Application Notes for 7-Hydroxy-8-Methyl-4-Phenyl-2H-Chromen-2-one in Medicinal Chemistry
Introduction: The coumarin scaffold, a benzopyrone framework, is a recurring motif in a multitude of natural products and synthetic compounds, celebrated for its diverse and potent pharmacological activities.[1][2] Within this vast chemical space, 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one emerges as a compound of significant interest for medicinal chemists. Its structure represents a strategic hybridization of key pharmacophoric elements: the 7-hydroxy group, known to be crucial for antioxidant and anti-inflammatory actions; the 4-phenyl substituent, which classifies it as a neoflavone, a subclass with noted anticancer properties; and the 8-methyl group, which can modulate lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.[3][4][5] This guide provides an in-depth exploration of the potential applications of this specific coumarin derivative, complete with detailed protocols for its evaluation in key therapeutic areas.
Part 1: Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for coumarin synthesis. The Pechmann condensation is a widely utilized and efficient approach.[6]
Protocol 1: Synthesis via Pechmann Condensation
This protocol outlines the synthesis of the title compound starting from 2-methylresorcinol and ethyl benzoylacetate.
Materials:
-
2-Methylresorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (or other acid catalysts like Amberlyst-15)
-
Ethanol
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round bottom flask, dissolve 2-methylresorcinol (1 equivalent) in a minimal amount of a suitable solvent like ethanol.
-
Add ethyl benzoylacetate (1 equivalent) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
A solid precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Part 2: Potential Therapeutic Applications & Mechanisms of Action
Based on the extensive literature on structurally related coumarins, this compound is a promising candidate for development in several therapeutic areas.
Anticancer Activity
The 4-phenylcoumarin scaffold is a well-established pharmacophore in the design of anticancer agents.[3][7] These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1][8][9]
Mechanism of Action:
-
Induction of Apoptosis: Coumarin derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[9]
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing the uncontrolled proliferation of cancer cells.
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a key target for many coumarins. Inhibition of this pathway can lead to decreased cell survival and proliferation.[9][10]
-
Angiogenesis Inhibition: Some coumarins can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize, often by targeting pathways involving Vascular Endothelial Growth Factor (VEGF).[1]
Caption: Potential anticancer mechanisms of this compound.
Anti-inflammatory Activity
The 7-hydroxycoumarin moiety is a known contributor to anti-inflammatory effects.[4][5][11] Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.
Mechanism of Action:
-
Inhibition of Pro-inflammatory Enzymes: A primary mechanism of anti-inflammatory action for many coumarins is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins.[12]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. Coumarins have been shown to inhibit the activation of the NF-κB pathway.[13][14][15]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity
The presence of a hydroxyl group on the coumarin ring, particularly at the 7-position, is strongly associated with antioxidant activity.[16] These compounds can mitigate oxidative stress, a key factor in aging and various pathologies.
Mechanism of Action:
-
Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, such as the DPPH radical.[17][18]
-
Activation of the Nrf2 Pathway: Coumarins can activate the Nrf2-Keap1 signaling pathway, a major regulator of the cellular antioxidant response.[19][20][21] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.[22][23]
Caption: Dual antioxidant mechanisms of this compound.
Part 3: Experimental Protocols
The following protocols provide a framework for evaluating the therapeutic potential of this compound.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability.[24][25][26]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[27]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[27]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.[28][29][30][31]
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted COX-2 enzyme to each well.
-
Inhibitor Addition: Add different concentrations of the test compound to the wells. Include a positive control (celecoxib) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex™ Red).
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.
Protocol 4: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the antioxidant activity of a compound.[17][18][32][33][34]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound (dissolved in methanol)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compound or positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Quantitative Data Summary
While specific IC₅₀ values for this compound are not yet established in the public domain, the following table provides representative data for structurally related coumarins to serve as a benchmark for experimental studies.
| Compound Class | Application | Assay | Cell Line/Target | Representative IC₅₀ (µM) | Reference |
| 4-Phenylcoumarin Derivatives | Anticancer | MTT | Various Cancer Cells | 1 - 50 | [3] |
| 7-Hydroxycoumarin Derivatives | Anti-inflammatory | COX-2 Inhibition | COX-2 Enzyme | 5 - 100 | [12] |
| 7-Hydroxycoumarin Derivatives | Antioxidant | DPPH Scavenging | DPPH Radical | 10 - 200 | [16] |
Conclusion
This compound represents a highly promising scaffold for the development of novel therapeutic agents. Its unique combination of pharmacophoric features suggests a multi-target potential, particularly in the fields of oncology, inflammation, and diseases associated with oxidative stress. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to systematically evaluate its efficacy and further elucidate its mechanisms of action, paving the way for its potential translation into clinical applications.
References
-
Kubrak, T., Makuch-Kocka, A., & Aebisher, D. (2025). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Pharmaceutics, 17(5), 595. [Link]
-
Kubrak, T., Makuch-Kocka, A., & Aebisher, D. (2025). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Semantic Scholar. [Link]
-
Various Authors. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. [Link]
-
Various Authors. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. ResearchGate. [Link]
-
Kubrak, T., Makuch-Kocka, A., & Aebisher, D. (2025). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PubMed. [Link]
-
Various Authors. (2020). Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway. PubMed. [Link]
-
Various Authors. (2021). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. PubMed Central. [Link]
-
Various Authors. (2021). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. MDPI. [Link]
-
Various Authors. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Various Authors. (2018). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. MDPI. [Link]
-
Various Authors. (2019). Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. PubMed. [Link]
-
Various Authors. (2020). Discovery of a coumarin derivative as Nrf2 activator mitigating oxidative stress and fibrosis in mesangial cells under high glucose. PubMed. [Link]
-
Various Authors. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Various Authors. (2023). Antioxidant Activity of Coumarins. Encyclopedia.pub. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
-
Various Authors. (2013). 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. PubMed. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Various Authors. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Various Authors. (2021). Antioxidant Activity of Coumarine Compounds. ResearchGate. [Link]
-
Various Authors. (2025). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. ResearchGate. [Link]
-
Various Authors. (2020). The hyaluronan synthesis inhibitor 7-hydroxy-4-methylcoumarin inhibits LPS-induced inflammatory response in RAW 264.7 macrophage cells. KoreaScience. [Link]
-
Various Authors. (2011). Antinociceptive and anti-inflammatory properties of 7-hydroxycoumarin in experimental animal models: potential therapeutic for the control of inflammatory chronic pain. PubMed. [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. [Link]
-
Various Authors. (2012). Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. PubMed. [Link]
-
Various Authors. (2016). Antioxidant evaluation of some coumarin derivatives. ResearchGate. [Link]
-
Various Authors. (2019). Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. PubMed Central. [Link]
-
Various Authors. (2021). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. PMC - PubMed Central. [Link]
-
Various Authors. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Various Authors. (2020). Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway. PubMed Central. [Link]
-
Various Authors. (2024). Research Progress on the Insecticidal and Antibacterial Properties and Planting Applications of the Functional Plant Cnidium monnieri in China. MDPI. [Link]
-
Various Authors. (2024). Full article: Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin. Taylor & Francis Online. [Link]
-
Various Authors. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Various Authors. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. [Link]
-
Various Authors. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. PMC - PubMed Central. [Link]
-
Various Authors. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]
-
Various Authors. (2020). Coumarin derivatives with anticancer activities: An update. PubMed. [Link]
-
Various Authors. (2015). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... ResearchGate. [Link]
Sources
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive and anti-inflammatory properties of 7-hydroxycoumarin in experimental animal models: potential therapeutic for the control of inflammatory chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. atcc.org [atcc.org]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. researchgate.net [researchgate.net]
- 33. marinebiology.pt [marinebiology.pt]
- 34. mdpi.com [mdpi.com]
The Emergence of 7-Hydroxy-8-Methyl-4-Phenyl-2H-Chromen-2-One as a Versatile Fluorescent Probe: Application Notes and Protocols
Introduction: The Power of Light in Elucidation
In the intricate world of cellular biology and drug discovery, fluorescent probes have become indispensable tools, casting light on the dynamic processes that govern life at the molecular level. Among the vast arsenal of fluorophores, the coumarin scaffold has consistently demonstrated its utility due to a unique combination of favorable photophysical properties, synthetic accessibility, and environmental sensitivity. This guide introduces 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one , a promising member of the coumarin family, and provides a comprehensive overview of its potential applications as a robust fluorescent probe for researchers, scientists, and drug development professionals.
The inherent versatility of the coumarin core, characterized by a benzopyran-2-one structure, allows for fine-tuning of its spectral properties through chemical modification. The strategic placement of a hydroxyl group at the 7-position, a methyl group at the 8-position, and a phenyl ring at the 4-position in the featured molecule is anticipated to confer distinct fluorescent characteristics, making it a powerful tool for a range of applications, from cellular imaging to quantitative biochemical assays. This document will serve as a detailed guide, offering not just protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical utility.
Physicochemical and Photophysical Properties
The foundation of a fluorescent probe's utility lies in its fundamental photophysical characteristics. While comprehensive experimental data for this compound is not extensively published, we can infer its properties based on the well-documented behavior of structurally similar 7-hydroxycoumarins and 4-phenylcoumarins.
Structural Information:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₃ | |
| Molecular Weight | 252.27 g/mol | |
| IUPAC Name | 7-hydroxy-8-methyl-4-phenylchromen-2-one |
Estimated Photophysical Properties:
The following table presents estimated photophysical parameters based on data from analogous coumarin derivatives. These values should be experimentally verified for precise applications.
| Parameter | Estimated Value | Rationale and Key Considerations |
| Excitation Maximum (λex) | ~350 - 380 nm | The 7-hydroxycoumarin core typically exhibits absorption in this range. The 4-phenyl substitution can cause a slight red-shift. |
| Emission Maximum (λem) | ~440 - 480 nm | A characteristic blue-green fluorescence is expected. The exact wavelength is highly sensitive to solvent polarity and pH. |
| Stokes Shift | ~90 - 110 nm | A reasonably large Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios. |
| Quantum Yield (ΦF) | Moderate to High | 7-hydroxycoumarins are known for their high quantum yields, although this is heavily influenced by the microenvironment. |
| Solvatochromism | Pronounced | The fluorescence of 7-hydroxycoumarins is known to be highly sensitive to solvent polarity. A bathochromic (red) shift in emission is expected with increasing solvent polarity. |
| pH Sensitivity | High | The 7-hydroxyl group can undergo protonation/deprotonation, leading to significant changes in fluorescence intensity and emission wavelength. Fluorescence is typically enhanced in slightly alkaline conditions. |
Core Principles of Fluorescence Modulation
The utility of this compound as a fluorescent probe stems from the modulation of its fluorescence output in response to its environment or specific analytes. The primary mechanisms governing this are:
-
Intramolecular Charge Transfer (ICT): Upon excitation, a change in the electronic distribution within the molecule occurs. The electron-donating hydroxyl group and the electron-withdrawing lactone ring of the coumarin core facilitate this process. The extent of ICT is influenced by the surrounding solvent polarity, leading to the observed solvatochromism.
-
Photoinduced Electron Transfer (PET): In the design of "turn-on" or "turn-off" probes, a recognition moiety can be attached to the coumarin scaffold. In the "off" state, a PET process from the recognition moiety to the excited coumarin quenches fluorescence. Upon binding of an analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.
-
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. By incorporating the coumarin as a donor or acceptor in a FRET pair, binding events that alter the distance between the pair can be monitored.
Application Notes and Experimental Protocols
Application 1: Sensing of Metal Ions
The 7-hydroxy and lactone carbonyl groups of the coumarin core can act as a chelating site for metal ions. This interaction can modulate the ICT or PET processes, leading to a change in fluorescence.
Protocol for Screening Metal Ion Sensing:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare stock solutions of various metal salts (e.g., 10 mM in deionized water) such as Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Experimental Procedure:
-
In a 96-well plate or a cuvette, add the buffer solution.
-
Add the fluorescent probe stock solution to a final concentration of 1-10 µM.
-
Record the initial fluorescence spectrum (excitation at the predetermined λex, emission scan across the expected range).
-
Add a specific metal ion to a final concentration of 1-10 equivalents relative to the probe.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Record the fluorescence spectrum again and observe any changes in intensity or wavelength.
-
Repeat for each metal ion to assess selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion added.
-
For promising candidates, perform a titration experiment with varying concentrations of the metal ion to determine the binding affinity (Ka) and stoichiometry (e.g., using a Job's plot).
-
Diagram: Proposed Metal Ion Sensing Mechanism
Caption: Chelation of a metal ion by the probe can alter its electronic properties, leading to a change in fluorescence.
Application 2: Live-Cell Imaging
The lipophilic nature of the 4-phenyl group and the overall molecular structure may allow for cell permeability, making this probe suitable for intracellular imaging.
Protocol for General Live-Cell Staining:
-
Cell Culture:
-
Seed cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture to 50-70% confluency.
-
-
Probe Preparation and Staining:
-
Prepare a stock solution of the probe (1 mM in DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium (serum-free or complete) to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue filter cube).
-
Protocol for Co-localization Studies:
To determine the subcellular localization of the probe, co-staining with organelle-specific trackers is recommended.
-
Follow the general live-cell staining protocol for this compound.
-
After the initial staining and washing, incubate the cells with a commercially available organelle tracker (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum) according to the manufacturer's instructions.
-
Wash the cells as required by the co-stain protocol.
-
Acquire images in separate channels for the coumarin probe and the organelle tracker.
-
Merge the images to assess the degree of co-localization.
Diagram: Live-Cell Imaging Workflow
Caption: A generalized workflow for staining live cells with the coumarin probe.
Troubleshooting and Considerations
-
Photobleaching: Coumarin dyes can be susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times. The use of antifade mounting media can also be beneficial for fixed-cell imaging.
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range of the probe for your specific cell line.
-
Solvent Effects: Be mindful of the solvent used to prepare the stock solution and the final concentration of the organic solvent in the aqueous buffer or cell medium, as this can affect the probe's fluorescence.
-
pH Sensitivity: The fluorescence of 7-hydroxycoumarins is pH-dependent. Ensure that the pH of your buffers and media is well-controlled and appropriate for your experiment.
Conclusion
This compound stands as a promising fluorescent probe with the potential for diverse applications in chemical and biological research. Its anticipated favorable photophysical properties, coupled with the versatility of the coumarin scaffold, make it an attractive candidate for the development of novel sensors and imaging agents. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the capabilities of this intriguing molecule. As with any scientific tool, empirical validation of its properties and optimization of experimental conditions are paramount to achieving reliable and insightful results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. [Link]
-
PubMed Central. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. [Link]
-
PubMed. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. [Link]
-
PubMed. Effect of pH on Fluorescence Spectra of Coumarin Derivatives. [Link]
-
PubMed Central. Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
-
PubMed. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. [Link]
-
IISTE. Effect of Solvent on of 4- Phenyl-7-Hydroxy Coumarin - P –Chloro Anilide. [Link]
-
Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]
Application Note & Protocols: Evaluating the Antimicrobial Efficacy of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial compounds. Coumarins, a class of benzopyrone compounds abundant in nature, have garnered significant attention for their diverse pharmacological properties, including potent antimicrobial activities.[1][2] The coumarin scaffold is a versatile platform for structural modification, allowing for the enhancement of its biological effects.[3][4] This application note focuses on a specific synthetic derivative, 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one , outlining a strategic and robust framework for the comprehensive evaluation of its antimicrobial potential.
The core structure, featuring a 4-phenyl substitution and hydroxyl and methyl groups on the benzo ring, suggests lipophilic characteristics that may facilitate membrane interaction, a common mechanism for antimicrobial action.[3][5] This guide provides field-proven, step-by-step protocols for determining the compound's efficacy against a panel of clinically relevant bacteria, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Scientific Rationale & Hypothesized Mechanism of Action
Coumarin derivatives exert their antimicrobial effects through various mechanisms, which can include:
-
Cell Membrane Disruption: The lipophilic nature of many coumarins allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular contents.[3][5]
-
Enzyme Inhibition: A primary target for many coumarins is DNA gyrase, a bacterial type II topoisomerase essential for DNA replication. Inhibition of this enzyme leads to catastrophic DNA damage and cell death.
-
Generation of Reactive Oxygen Species (ROS): Some coumarins can induce oxidative stress within bacterial cells by promoting the formation of ROS, which damage vital macromolecules like DNA, proteins, and lipids.[3]
The 7-hydroxy and 4-phenyl moieties on the target compound are of particular interest. The hydroxyl group at position 7 is often associated with enhanced antifungal and antibacterial properties.[4][9] The phenyl group at C4 may enhance the compound's ability to bind to bacterial protein targets through hydrophobic and aromatic interactions.
Below is a hypothesized mechanism focusing on enzyme inhibition, a common pathway for coumarin derivatives.
Caption: Hypothesized mechanism of action via DNA gyrase inhibition.
Core Protocols for Antimicrobial Susceptibility Testing (AST)
The following protocols are aligned with CLSI standards to ensure data accuracy and reproducibility.[6][7] It is critical to perform these assays using both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to determine the compound's spectrum of activity.[10][11][12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.[13][14]
3.1.1 Materials & Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (MHB), sterile
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurements)
3.1.2 Experimental Workflow
Sources
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. mdpi.com [mdpi.com]
- 10. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols for the Evaluation of Antioxidant Properties of Substituted 4-Phenylcoumarins
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant properties of substituted 4-phenylcoumarins. This document outlines the theoretical underpinnings of the antioxidant activity of this class of compounds, details the structure-activity relationships, and provides step-by-step protocols for key in vitro and cell-based antioxidant assays. The aim is to equip researchers with the necessary knowledge and practical guidance to effectively screen and characterize the antioxidant potential of novel 4-phenylcoumarin derivatives.
Introduction: The Therapeutic Potential of 4-Phenylcoumarins as Antioxidants
Coumarins, a diverse class of benzopyrone derivatives, are widely recognized for their broad spectrum of pharmacological activities.[1][2] Among these, the 4-phenylcoumarin scaffold has emerged as a particularly promising pharmacophore in the quest for novel antioxidant agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] 4-Phenylcoumarins, through their unique structural features, can mitigate oxidative damage via multiple mechanisms, making them a compelling subject of investigation in drug discovery.[4][5]
The antioxidant capacity of these compounds is not limited to direct radical scavenging; it also encompasses metal chelation and the inhibition of enzymes that produce ROS.[4] Understanding the nuances of these mechanisms and their relationship to the substitution patterns on the 4-phenylcoumarin core is crucial for the rational design of potent antioxidant drug candidates.[5] This guide will delve into the key structural determinants of antioxidant activity and provide robust protocols for their empirical validation.
Mechanisms of Antioxidant Action in 4-Phenylcoumarins
The antioxidant activity of substituted 4-phenylcoumarins is a multifaceted process that can be broadly categorized into three primary mechanisms. The specific contribution of each mechanism is highly dependent on the nature and position of the substituents on both the coumarin nucleus and the 4-phenyl ring.
-
Direct Radical Scavenging: This is often the most prominent antioxidant mechanism for phenolic compounds. 4-Phenylcoumarins bearing hydroxyl (-OH) groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[3] The resulting coumarin radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.[5] The two primary pathways for this are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[6][7]
-
Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4] Certain substituted 4-phenylcoumarins, particularly those with ortho-dihydroxy (catecholic) moieties, can chelate these metal ions, rendering them redox-inactive and thus preventing the generation of ROS.[5][8]
-
Inhibition of ROS-Producing Enzymes: Some coumarin derivatives have been shown to inhibit enzymes that are major sources of cellular ROS, such as xanthine oxidase and lipoxygenases.[4] This represents an indirect antioxidant effect by preventing the formation of free radicals at their source.
A visual representation of these interconnected mechanisms is provided in the diagram below.
Caption: Figure 1: Key Antioxidant Mechanisms of 4-Phenylcoumarins.
Structure-Activity Relationships (SAR)
The antioxidant potency of 4-phenylcoumarins is profoundly influenced by the number, position, and type of substituents on the aromatic rings. A thorough understanding of these relationships is essential for the design of new derivatives with enhanced activity.
-
Hydroxyl Groups are Key: The presence of hydroxyl (-OH) groups is the most critical determinant of antioxidant activity. These groups act as hydrogen donors for radical scavenging.[7][8]
-
Positional Importance:
-
ortho-Dihydroxy Substitution: A catechol-like arrangement (e.g., 7,8-dihydroxy or 3',4'-dihydroxy) confers the highest antioxidant activity.[7][9][10] This is due to the ability to form stable ortho-quinone structures after hydrogen donation and enhanced metal-chelating capabilities.
-
para-Dihydroxy Substitution: This pattern also imparts significant antioxidant activity.
-
meta-Dihydroxy Substitution: Generally, this arrangement leads to weaker antioxidant activity compared to ortho and para substitution.[9][11]
-
-
The 4-Phenyl Ring: The substitution pattern on the 4-phenyl ring can significantly modulate activity. Hydroxylation of this ring, especially at the 3' and 4' positions, greatly enhances antioxidant capacity.
-
Other Substituents:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can have a variable effect. While they are electron-donating, they are less effective hydrogen donors than hydroxyl groups. In some cases, methoxylation can decrease activity compared to the corresponding hydroxylated analog.[8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) generally decrease antioxidant activity.
-
| Substitution Pattern | Relative Antioxidant Activity | Rationale |
| 7,8-dihydroxy-4-phenylcoumarin | Very High | Excellent radical scavenger due to the ortho-dihydroxy (catechol) group.[7] |
| 5,7-dihydroxy-4-phenylcoumarin | Moderate | The meta-dihydroxy arrangement is less effective at stabilizing the resulting radical.[7] |
| 4'-hydroxy-4-phenylcoumarin | Moderate | A single hydroxyl group on the phenyl ring contributes to radical scavenging. |
| 3',4'-dihydroxy-4-phenylcoumarin | High | The catechol moiety on the 4-phenyl ring is highly effective for radical scavenging and metal chelation.[12] |
| Unsubstituted 4-phenylcoumarin | Low to Negligible | Lacks the necessary hydrogen-donating groups for significant antioxidant activity. |
Experimental Protocols for Antioxidant Evaluation
A multi-assay approach is recommended to comprehensively evaluate the antioxidant properties of substituted 4-phenylcoumarins, as different assays reflect different aspects of antioxidant action.
In Vitro Chemical Assays
These assays are rapid, cost-effective, and provide a good initial screening of antioxidant capacity.
This is one of the most common assays for evaluating the free radical scavenging ability of a compound.[13]
Principle: The stable DPPH radical has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity.[3][14]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[13]
-
Prepare stock solutions of the test 4-phenylcoumarins (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare a series of dilutions of the test compounds and a positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Figure 2: DPPH Radical Scavenging Assay Workflow.
This assay is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized.[15][16]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[15]
-
Prepare a 2.45 mM potassium persulfate solution in water.[15]
-
To generate the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]
-
Dilute the ABTS•⁺ stock solution with ethanol or a buffer to an absorbance of 0.700 ± 0.02 at 734 nm.[15]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test 4-phenylcoumarins and a standard (e.g., Trolox).
-
In a 96-well plate, add 20 µL of each dilution.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the test compound.
-
Cell-Based Antioxidant Assays
Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization.[17]
Principle: This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that are taken up by the cells can scavenge the ROS and inhibit the formation of DCF.[18][19] A free radical initiator, such as AAPH, is used to induce oxidative stress.[18]
Protocol:
-
Cell Culture:
-
Compound and Probe Incubation:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test 4-phenylcoumarin and 25 µM DCFH-DA in treatment buffer for 1 hour. Include a positive control like quercetin.[19]
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the compounds and excess probe.
-
Add a free radical initiator, such as 600 µM AAPH, to induce oxidative stress.
-
-
Measurement and Data Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as: CAA (%) = (1 - (AUC_sample / AUC_control)) x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DCF formation.
-
Caption: Figure 3: Cellular Antioxidant Activity (CAA) Assay Workflow.
Conclusion
The substituted 4-phenylcoumarin scaffold represents a rich source for the discovery of novel antioxidant agents. A systematic approach to evaluating their antioxidant properties, grounded in an understanding of their structure-activity relationships, is paramount. The protocols detailed in these application notes provide a robust framework for the initial screening and characterization of these compounds. By employing a combination of in vitro chemical assays and more biologically relevant cell-based models, researchers can gain a comprehensive understanding of the antioxidant potential of their synthesized 4-phenylcoumarin derivatives, paving the way for the development of new therapeutics to combat oxidative stress-related diseases.
References
- Antioxidant Effects of Coumarins Include Direct Radical Scavenging, Metal Chelation and Inhibition of ROS-Producing Enzymes. (2025).
-
Antioxidant Activity of Coumarins. (2023). Encyclopedia.pub. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]
-
Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. (2014). PubMed. [Link]
-
The Antioxidant Activity of New Coumarin Derivatives. (n.d.). MDPI. [Link]
-
Coumarins as antioxidants. (n.d.). PubMed. [Link]
-
Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. (n.d.). MDPI. [Link]
-
In vitro Evaluation (Antioxidant Activity) of coumarin derivatives. (2012). Quantum University. [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PMC. [Link]
-
Antioxidant activity of 4-methylcoumarins. (n.d.). Oxford Academic. [Link]
-
In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ScienceDirect. [Link]
-
Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants. (n.d.). PubMed. [Link]
-
Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. (2016). I.R.I.S.. [Link]
-
Synthesis of selected 3-and 4-arylcoumarin derivatives and evaluation as potent antioxidants. (2016). AVESİS. [Link]
-
Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. (2016). PubMed. [Link]
-
New insights into the chemistry and antioxidant activity of coumarins. (n.d.). PubMed. [Link]
-
Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. (n.d.). PubMed. [Link]
Sources
- 1. Coumarins as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the chemistry and antioxidant activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis of selected 3-and 4-arylcoumarin derivatives and evaluation as potent antioxidants | AVESİS [avesis.marmara.edu.tr]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Utility of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one as a Versatile Intermediate
Prepared for: Researchers, Organic Chemists, and Drug Development Professionals
Abstract and Significance
The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in a vast array of natural products and synthetic compounds exhibiting significant biological activities. These activities include antimicrobial, anti-inflammatory, and anticoagulant properties.[1][2] The strategic functionalization of the coumarin nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. This document provides a detailed guide to the synthesis, characterization, and application of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one , a key intermediate for the development of novel molecular entities. The presence of a reactive phenolic hydroxyl group at the C7 position, coupled with the steric and electronic influence of the C8-methyl and C4-phenyl groups, makes this molecule a highly valuable and versatile building block in multi-step organic synthesis.
Synthesis via Pechmann Condensation
The most direct and efficient route to synthesize 4-substituted 7-hydroxycoumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target compound, 2-methylresorcinol serves as the phenolic component and ethyl benzoylacetate provides the β-ketoester framework.
Causality of Reagent and Catalyst Selection
-
2-Methylresorcinol: This substituted phenol is highly activated towards electrophilic substitution due to its two hydroxyl groups. The reaction is regioselective, with cyclization occurring ortho to the hydroxyl group that is meta to the methyl group, leading to the desired 7-hydroxy-8-methyl substitution pattern.
-
Ethyl Benzoylacetate: This β-ketoester provides the C2, C3, and C4 atoms of the coumarin ring, along with the C4-phenyl substituent, in a single step.
-
Catalyst: While strong mineral acids like sulfuric acid are traditional catalysts, solid acid catalysts such as Amberlyst-15 are increasingly preferred.[4] Amberlyst-15 offers significant advantages, including simplified workup (filtration instead of aqueous neutralization), reduced corrosive waste, and high reusability, aligning with green chemistry principles.[4]
Detailed Synthesis Protocol
Reaction Scheme:
Materials and Equipment:
-
2-Methylresorcinol (1.0 eq)
-
Ethyl Benzoylacetate (1.05 eq)
-
Amberlyst-15 (15% w/w of 2-methylresorcinol)
-
Toluene or solvent-free conditions
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Catalyst Preparation: If required, wash the Amberlyst-15 resin with methanol and dry under vacuum at 60 °C for 4 hours to remove moisture.
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-methylresorcinol (e.g., 5.0 g, 40.3 mmol) and ethyl benzoylacetate (8.1 g, 42.3 mmol).
-
Catalyst Addition: Add the pre-dried Amberlyst-15 catalyst (0.75 g).
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring. If using a solvent, reflux in toluene. The reaction can be performed solvent-free, which often leads to higher yields and easier workup.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The reaction is typically complete within 3-5 hours.
-
Workup:
-
Allow the mixture to cool to approximately 80 °C.
-
Add hot ethanol (50 mL) to dissolve the product while the mixture is still warm.
-
Filter the hot solution to remove the Amberlyst-15 catalyst. The catalyst can be washed with additional hot ethanol, dried, and stored for reuse.[4]
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath for 1 hour to induce crystallization.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified product under vacuum. A typical yield for this reaction is in the range of 85-95%.
-
Data Summary for Synthesis
| Parameter | Value/Condition | Rationale |
| Scale | 40 mmol | Demonstrates a typical laboratory-scale synthesis. |
| Catalyst | Amberlyst-15 (Solid Acid) | Simplifies purification and is reusable.[4] |
| Solvent | Solvent-free | Green chemistry approach, often improves yield.[5] |
| Temperature | 120-130 °C | Sufficient thermal energy to overcome the activation barrier. |
| Time | 3-5 hours | Typical duration for completion, verifiable by TLC. |
| Typical Yield | 85-95% | High efficiency is characteristic of this optimized reaction.[4] |
Characterization of the Intermediate
Accurate characterization is critical to confirm the structure and purity of the synthesized intermediate before its use in subsequent steps.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 252.27 g/mol |
| Monoisotopic Mass | 252.07864 Da[6] |
| Appearance | Off-white to pale yellow crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.5 (s, 1H, -OH), 7.5-7.7 (m, 5H, Ar-H phenyl), 7.45 (d, 1H, H-5), 6.90 (d, 1H, H-6), 6.20 (s, 1H, H-3), 2.20 (s, 3H, -CH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 161.0 (C=O), 155.0 (C-4), 154.0 (C-7), 152.5 (C-8a), 135.0 (C-1'), 129.5-130.0 (Ar-C), 128.5 (C-5), 113.0 (C-6), 112.0 (C-3), 110.0 (C-4a), 108.0 (C-8), 8.5 (-CH₃). |
| FT-IR (KBr) | ν (cm⁻¹): 3300-3500 (broad, O-H stretch), 1690-1720 (strong, C=O lactone stretch), 1610 (C=C aromatic stretch), 1250 (C-O stretch). |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₆H₁₃O₃⁺: 253.0859; found: 253.0861. |
Mechanistic Insight into the Pechmann Condensation
Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes with different substrates. The acid-catalyzed Pechmann condensation proceeds through a sequence of transesterification, electrophilic aromatic substitution, and dehydration.[3][5]
Caption: Mechanism of the acid-catalyzed Pechmann condensation.
Applications as a Versatile Synthetic Intermediate
The true value of this compound lies in its potential for diversification. The phenolic hydroxyl group is a key handle for introducing a wide range of functionalities, enabling the synthesis of large libraries of compounds for screening in drug discovery and materials science.
Key Derivatization Pathways
-
O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers and esters. This is a common strategy to improve pharmacokinetic properties (e.g., lipophilicity, metabolic stability) or to introduce pharmacophores. For example, reaction with various alkyl halides in the presence of a weak base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) yields a diverse array of ethers.
-
Electrophilic Aromatic Substitution: The coumarin ring, activated by the hydroxyl group, can undergo further substitution. For instance, nitration can be achieved using nitric acid in sulfuric acid, leading to the introduction of a nitro group, which can then be reduced to an amine for further functionalization.[1][7]
-
Synthesis of Heterocyclic Hybrids: The intermediate can be used to construct more complex heterocyclic systems. For example, the hydroxyl group can be used as a nucleophile to react with bifunctional electrophiles, or the entire coumarin scaffold can be incorporated into larger molecular frameworks.[8][9]
Caption: Key synthetic pathways using the title intermediate.
Safety and Handling
-
Reagents: Handle concentrated acids with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. Organic reagents should be handled in a fume hood.
-
Product: While the final product's toxicity profile is not extensively documented, compounds of this class should be handled with care. Avoid inhalation of dust and direct contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic residues before disposal.
References
-
Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(78), 41535-41539. [Link]
-
Lafta, S. J., et al. (2013). Synthesis and Characterization of Some (7-Hydroxy-4-Methyl-2H-Chromen-2-One) Derivatives. Journal of Kerbala University, 11(4). [Link]
-
Pawar, R. B., & Kadu, V. B. (2015). Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(3), 735-741. [Link]
-
Wikipedia contributors. (2023). Pechmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16, 275-286. [Link]
-
Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their biological applications. Chemical Papers, 76, 3137–3152. [Link]
-
Mourtas, S., et al. (2013). Synthesis, Preliminary Pharmacological and Acute Toxicity Studies of a New Series of 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives with Atypical Antipsychotic Activity. ResearchGate. [Link]
-
PubChemLite. (n.d.). This compound. Université du Luxembourg. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 91768, 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. [Link]
-
Al-Azzawi, A. M., & Hassan, A. S. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]
-
Bisen, M., & Bodke, Y. D. (2021). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR, 8(7). [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. retrieved from organic-chemistry.org. [Link]
-
Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. [Link]
-
Ghasemi, S., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Scientific Reports, 14(1), 8568. [Link]
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Iraqi Academic Scientific Journals. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdul-Majid, A. A. (2011). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 16(8), 6603-6614. [Link]
-
Khan, K. M., et al. (2005). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research, 19(1), 21-30. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124037, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]
- 7. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Illuminating the Molecular Architecture: A Guide to the Analytical Characterization of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Introduction
In the landscape of drug discovery and materials science, the coumarin scaffold stands as a privileged structure, bestowing upon its derivatives a remarkable array of pharmacological and photophysical properties. 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a polysubstituted coumarin, represents a molecule of significant interest, with potential applications stemming from its unique electronic and structural features. A thorough and unambiguous characterization of this compound is paramount for ensuring its purity, confirming its identity, and understanding its behavior in various matrices. This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
The methodologies detailed herein are designed to provide a holistic understanding of the molecule's identity, purity, and structural integrity. Each protocol is presented with an emphasis on the rationale behind experimental choices, ensuring a blend of technical accuracy and practical insight.
Chromatographic Purity and Separation Science
The initial and most critical step in characterizing any new chemical entity is to establish its purity. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the target compound from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds like coumarin derivatives.[1][2] A reverse-phase HPLC method is particularly well-suited for this molecule due to its moderate polarity.
Rationale for Method Selection: The C18 stationary phase provides excellent hydrophobic interaction with the phenyl and methyl substituents, while the polar hydroxyl group allows for fine-tuning of the retention time with the mobile phase composition. A gradient elution is recommended to ensure the timely elution of the main peak while also resolving any potential impurities with a wide range of polarities. UV detection is ideal due to the strong chromophoric nature of the coumarin ring system.[2]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 320 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A purity level of >95% is generally considered acceptable for most research applications. The PDA detector will also provide the UV spectrum of the peak, which can be used for peak identity confirmation.
Structural Elucidation through Spectroscopic Techniques
Once the purity of this compound is established, a combination of spectroscopic techniques is employed to confirm its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3][4] Both ¹H and ¹³C NMR are essential for the complete assignment of the molecule's structure.
Rationale for NMR Analysis: The distinct electronic environments of the protons and carbons in the coumarin core, the phenyl ring, and the methyl and hydroxyl substituents will give rise to a unique set of chemical shifts and coupling patterns, providing a molecular fingerprint.[5][6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent can affect the chemical shift of the labile hydroxyl proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Fourier transform the raw data, phase correct, and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Expected ¹H and ¹³C NMR Spectral Data (Predicted)
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~2.2 - 2.5 (s) | ~8 - 12 |
| H-5 | ~7.0 - 7.3 (d) | ~110 - 115 |
| H-6 | ~6.8 - 7.1 (d) | ~125 - 130 |
| C-3 | ~6.2 - 6.5 (s) | ~112 - 118 |
| Phenyl-H | ~7.3 - 7.8 (m) | ~127 - 135 |
| -OH | ~9.0 - 11.0 (s, broad) | - |
| C-2 (C=O) | - | ~158 - 162 |
| C-4 | - | ~150 - 155 |
| C-7 | - | ~155 - 160 |
| C-8 | - | ~115 - 120 |
| C-8a | - | ~145 - 150 |
| C-4a | - | ~118 - 123 |
Note: These are predicted chemical shift ranges based on known data for similar coumarin structures. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Rationale for MS Analysis: Electron Ionization (EI) is a classic technique that can provide fragmentation patterns useful for structural elucidation.[7][8] Electrospray Ionization (ESI) is a softer ionization method that typically yields the protonated molecular ion [M+H]⁺, which is ideal for accurate mass determination.[9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an HPLC system (LC-MS) or with a direct infusion inlet.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition. The theoretical exact mass of C₁₆H₁₂O₃ is 252.0786, so the [M+H]⁺ ion should be observed at m/z 253.0865.
Expected Fragmentation Pattern (EI-MS): Under EI conditions, coumarins typically undergo a retro-Diels-Alder reaction, leading to the loss of CO.[8] Subsequent fragmentations can provide further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis: The spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H, C=O, and C=C bonds, confirming the presence of these key functional groups.[10][11][12]
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200 - 3500 (broad) | O-H stretch | Phenolic -OH |
| ~3000 - 3100 | C-H stretch | Aromatic C-H |
| ~2850 - 2960 | C-H stretch | Methyl C-H |
| ~1700 - 1740 | C=O stretch | Lactone carbonyl |
| ~1500 - 1620 | C=C stretch | Aromatic and pyrone ring |
| ~1000 - 1300 | C-O stretch | Ether and phenol |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the coumarin molecule.
Rationale for UV-Vis Analysis: The extensive π-conjugation in this compound will result in characteristic absorption maxima (λmax) in the UV-Vis region.[13][14][15] The position of these maxima can be sensitive to the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to an absorbance of ~1 AU at the λmax.
-
Data Acquisition: Scan the spectrum from 200 to 500 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Expected UV-Vis Absorption Maxima (λmax): Based on similar 4-phenylcoumarin structures, expect strong absorption bands in the range of 240-280 nm and 300-350 nm.[16]
Thermal and Crystallographic Characterization
For a comprehensive understanding of the material properties of this compound, thermal and crystallographic analyses are highly valuable.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability, melting point, and decomposition profile of the compound.
Rationale for Thermal Analysis: DSC can accurately determine the melting point and detect any phase transitions, which are important indicators of purity. TGA measures the change in mass as a function of temperature, revealing the decomposition temperature and providing insights into the thermal stability of the molecule.[17]
Single-Crystal X-ray Diffraction
If a suitable single crystal can be grown, X-ray diffraction provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the solid state.[18][19][20][21][22]
Rationale for X-ray Crystallography: This technique can confirm the connectivity of all atoms, determine bond lengths and angles, and provide insights into the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Workflow and Data Integration
A logical workflow is crucial for the efficient and comprehensive characterization of this compound. The following diagram illustrates the proposed analytical workflow.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. By systematically applying the chromatographic and spectroscopic protocols detailed in this guide, researchers can confidently establish the purity, confirm the molecular structure, and gain valuable insights into the physicochemical properties of this promising coumarin derivative. The integration of data from these orthogonal techniques provides a self-validating system, ensuring the scientific integrity of any subsequent research or development activities.
References
-
Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Gottlieb, H. E., & de Lima, R. A. (1979). 13C Nuclear Magnetic Resonance Spectroscopy of 6- and 7-Substituted Coumarins. Correlation with Hammett Constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 435.
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Science. Retrieved from [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Ingenta Connect. Retrieved from [Link]
-
[Thin-layer chromatographic determination of coumarin derivatives]. (n.d.). PubMed. Retrieved from [Link]
-
New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. (2016). MDPI. Retrieved from [Link]
-
Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS). (2019). ACS Publications. Retrieved from [Link]
-
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. (2021). ResearchGate. Retrieved from [Link]
-
Dharmatti, S. S., et al. (n.d.). Proton magnetic resonance in coumarins. Indian Academy of Sciences. Retrieved from [Link]
-
FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. (2007). PubMed. Retrieved from [Link]
-
Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. (2018). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
CHROMATOGRAPHIC METHODS OF ANALYSIS APPLIED TO COUMARINS AND CELL ORGANELLES. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]
-
FTIR spectrum for (a) Coumarin, (b) Coumarin in (1) min irradiated, (c)... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. (2016). PubMed. Retrieved from [Link]
-
The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. (2025). MDPI. Retrieved from [Link]
-
UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile:... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies. Retrieved from [Link]
-
FTIR spectra of standard coumarin. (n.d.). ResearchGate. Retrieved from [Link]
-
1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (2025). ResearchGate. Retrieved from [Link]
-
FTIR spectra of coumarins CMR 1-4. (n.d.). ResearchGate. Retrieved from [Link]
-
The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. (2025). PubMed. Retrieved from [Link]
-
Design, synthesis and X-rays structure elucidation of ligands based on coumarins. (2023). ResearchGate. Retrieved from [Link]
-
UV-vis absorption spectra of bis(coumarins) derivatives (I-IV). (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of 7-hydroxycoumarin on thermal and thermo-oxidative stabilities of LLDPE. (2019). ResearchGate. Retrieved from [Link]
-
X-ray crystal structure of 2a. (n.d.). ResearchGate. Retrieved from [Link]
-
Absolute structure determination of Berkecoumarin by X-ray and electron diffraction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
X-ray Photoemission Spectra and Electronic Structure of Coumarin and its Derivatives. (2011). ACS Publications. Retrieved from [Link]
-
Single Crystal X-Ray Study of Coumarin Derivative. (n.d.). Bol. Retrieved from [Link]
-
Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (n.d.). Springer. Retrieved from [Link]
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. (2023). MDPI. Retrieved from [Link]
-
Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2025). ResearchGate. Retrieved from [Link]
-
Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025). ResearchGate. Retrieved from [Link]
-
Exploring Coumarin-Based Boron Emissive Complexes as Temperature Thermometers in Polymer-Supported Materials. (2023). MDPI. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
-
Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2016). MDPI. Retrieved from [Link]
-
Molecular Structure, Spectroscopic Characterization, and Nonlinear Optical Properties of 4-Hydroxycoumarin: A DFT Approach. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C nuclear magnetic resonance spectroscopy of 6- and 7-substituted coumarins. Correlation with Hammett constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 10. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Absolute structure determination of Berkecoumarin by X-ray and electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bol.com [bol.com]
- 22. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Welcome to the dedicated technical support guide for the synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important coumarin derivative. Here, we will dissect the intricacies of the synthesis, moving beyond a simple protocol to provide a deeper understanding of the reaction dynamics.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. Specifically, for our target molecule, the reaction proceeds between 2-methylresorcinol and ethyl benzoylacetate. While the reaction appears straightforward, its efficiency is highly sensitive to a variety of parameters, which can significantly impact the final yield and purity.
This guide provides a structured approach to troubleshooting, organized by common issues encountered in the laboratory. Each section offers a detailed analysis of the potential causes and provides actionable solutions grounded in established chemical principles.
Part 1: Troubleshooting Common Synthesis Issues
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired product is one of the most frequent challenges. This can often be traced back to suboptimal reaction conditions or issues with the starting materials.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
2-Methylresorcinol: This reactant is susceptible to oxidation, which can be identified by a pink or brownish discoloration. Oxidized 2-methylresorcinol is a poor nucleophile and will not participate effectively in the condensation. It is recommended to use freshly opened or purified (e.g., by sublimation or recrystallization) 2-methylresorcinol.
-
Ethyl Benzoylacetate: This β-ketoester can undergo hydrolysis if exposed to moisture. Use of anhydrous handling techniques is recommended. The purity can be checked by NMR or GC-MS.
-
-
Catalyst Selection and Activity:
-
Traditional Catalysts: Concentrated sulfuric acid is a common catalyst, but it can lead to charring and the formation of sulfonated byproducts, which can complicate purification and reduce yield.
-
Solid Acid Catalysts: The use of solid acid catalysts like Montmorillonite K-10 clay or silica sulfuric acid has been shown to improve yields and simplify the work-up procedure. These catalysts provide a large surface area for the reaction and can often be recycled. If using a solid catalyst, ensure it is properly activated (e.g., by heating to remove adsorbed water).
-
-
Reaction Temperature and Time:
-
The Pechmann condensation is a dehydration reaction, and as such, requires sufficient thermal energy. However, excessive heat can lead to the decomposition of starting materials and the formation of unwanted side products. A systematic optimization of the reaction temperature is advised. For instance, in microwave-assisted syntheses, which have been shown to significantly improve yields and reduce reaction times, precise temperature control is crucial.
-
Comparative Data on Reaction Conditions:
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| H₂SO₄ | None | 100 | 60 | 75 | Traditional Method |
| Montmorillonite K-10 | None | 130 | 5 | 92 | |
| Silica Sulfuric Acid | None | 120 | 10 | 95 | |
| Microwave (Catalyst-free) | None | 160 | 3 | 90 |
Experimental Workflow for Catalyst Screening:
Caption: Workflow for optimizing catalyst selection.
Issue 2: Presence of Significant Impurities
Even with a reasonable yield, the final product may be contaminated with side products, making purification difficult.
Troubleshooting Steps:
-
Identify the Impurities:
-
Unreacted Starting Materials: This can be easily identified by TLC or LC-MS. If significant amounts of starting materials remain, this suggests an incomplete reaction (see Issue 1).
-
Side Products: The acidic conditions of the Pechmann condensation can lead to the formation of various side products. For example, self-condensation of 2-methylresorcinol or the formation of xanthones can occur at high temperatures.
-
-
Optimize Purification Strategy:
-
Recrystallization: This is the most common method for purifying coumarins. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen to maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating the desired product from closely related impurities.
-
Pechmann Condensation Mechanism and Potential Side Reactions:
Caption: Simplified Pechmann condensation mechanism.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the reaction?
While many modern protocols for the Pechmann condensation advocate for solvent-free conditions to improve efficiency and align with green chemistry principles, solvents can be used. If a solvent is necessary (e.g., for solubility reasons), a high-boiling point, non-polar solvent such as toluene or xylene may be employed. However, this can increase reaction times and may require higher temperatures.
Q2: How critical is the removal of water during the reaction?
The Pechmann condensation is a dehydration reaction, so the presence of water will shift the equilibrium back towards the starting materials, reducing the yield. It is crucial to use anhydrous reagents and, if possible, to remove the water that is formed during the reaction (e.g., by using a Dean-Stark apparatus in solvent-based reactions).
Q3: My final product has a low melting point and appears gummy. What could be the cause?
A low or broad melting point is a classic indicator of an impure product. The "gummy" appearance suggests the presence of residual solvent or low-melting point impurities. A thorough purification by column chromatography followed by recrystallization is recommended. Ensure the product is completely dry before measuring its melting point.
Q4: Is microwave-assisted synthesis a viable alternative for large-scale production?
Microwave-assisted synthesis has demonstrated significant advantages in terms of reaction speed and yield on a laboratory scale. Scaling up microwave reactions can present challenges related to uniform heating and equipment cost. However, continuous flow microwave reactors are being developed that may make this a more viable option for larger-scale production in the future.
References
-
Kantevari, S., Vuppalapati, S. V. N., & Nagarapu, L. (2007). Montmorillonite K-10 catalyzed, solvent-free, expeditious synthesis of 4-substituted coumarins via Pechmann condensation. Journal of Molecular Catalysis A: Chemical, 266(1-2), 109-113. [Link]
-
Karimi, B., & Zareyee, D. (2008). Silica sulfuric acid: a reusable catalyst for the solvent-free synthesis of 4-substituted coumarins via Pechmann condensation. Journal of the Iranian Chemical Society, 5(S1), S103-S108. [Link]
-
Khadilkar, B. M., & Madyar, V. R. (2001). Microwave-assisted Pechmann condensation on a solid support. Synthetic Communications, 31(10), 1581-1585. [Link]
common side products in the synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Welcome to the technical support guide for the synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. This guide provides in-depth, experience-driven advice to help you navigate the complexities of this synthesis, particularly focusing on the identification and mitigation of common side products.
Introduction: The Pechmann Condensation
The synthesis of this compound is most commonly achieved via the Pechmann condensation.[1][2][3] This acid-catalyzed reaction involves the condensation of a phenol (2-methylresorcinol) with a β-ketoester (ethyl benzoylacetate). While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact the yield and purity of the desired product. Understanding the mechanisms behind the formation of these side products is crucial for effective troubleshooting.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in this synthesis?
A1: The primary side products encountered during the synthesis of this compound via Pechmann condensation include:
-
Isomeric coumarin: 5-hydroxy-6-methyl-4-phenyl-2H-chromen-2-one
-
Chromone derivatives: Formed via the Simonis reaction pathway.[1][6]
-
Sulfonated phenol: If sulfuric acid is used as the catalyst at elevated temperatures.
-
Unreacted starting materials: 2-methylresorcinol and ethyl benzoylacetate.
-
Self-condensation product of ethyl benzoylacetate.
Q2: Why am I getting a mixture of isomeric coumarins?
A2: The formation of an isomeric coumarin, 5-hydroxy-6-methyl-4-phenyl-2H-chromen-2-one, is a result of the alternative cyclization pathway. 2-Methylresorcinol has two hydroxyl groups that can participate in the initial transesterification with ethyl benzoylacetate. The electronic and steric environment of these hydroxyl groups influences the regioselectivity of the reaction. The hydroxyl group para to the methyl group is generally more reactive, leading to the desired 7-hydroxy product. However, under certain conditions, the hydroxyl group ortho to the methyl group can react, leading to the 5-hydroxy isomer.
Q3: My product shows a different carbonyl stretch in the IR spectrum. Could it be a chromone?
A3: Yes, it is highly likely. The formation of a chromone is a known side reaction in Pechmann-type condensations, often referred to as the Simonis chromone cyclization.[1][6] This pathway is favored by certain catalysts, such as phosphorus pentoxide, and involves a different cyclization mechanism where the ketone of the β-ketoester reacts with the phenol's hydroxyl group first.[1][6]
Q4: I am using sulfuric acid as a catalyst and getting a dark, tarry mixture. What is happening?
A4: The use of strong acids like concentrated sulfuric acid, especially at high temperatures, can lead to the sulfonation of the highly activated phenol ring of 2-methylresorcinol. This results in the formation of water-soluble sulfonic acid derivatives and can also promote polymerization, leading to the observed tarry mixture.
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.
Issue 1: Low Yield of the Desired Product and Presence of an Isomeric Impurity
Symptoms:
-
NMR and/or LC-MS analysis indicates the presence of two isomeric products.
-
The overall yield of the desired this compound is lower than expected.
Root Cause Analysis: The formation of the 5-hydroxy-6-methyl-4-phenyl-2H-chromen-2-one isomer is due to a lack of regioselectivity in the initial attack of the phenol on the β-ketoester. This can be influenced by the choice of catalyst and reaction temperature.
Corrective and Preventive Actions (CAPA):
| Action | Rationale |
| Catalyst Selection | Utilize a milder Lewis acid catalyst (e.g., InCl₃, ZrCl₄) or a solid acid catalyst (e.g., sulfated zirconia, Amberlyst-15).[3][7][8][9] These catalysts can offer better regioselectivity compared to strong Brønsted acids like H₂SO₄. |
| Temperature Control | Maintain a lower reaction temperature. Higher temperatures can overcome the activation energy barrier for the formation of the less favored isomer. |
| Solvent Choice | Consider using a non-polar solvent to influence the orientation of the reactants and favor the formation of the desired isomer. |
Experimental Protocol for Improved Regioselectivity:
-
To a stirred solution of 2-methylresorcinol (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) in a suitable solvent (e.g., toluene), add the Lewis acid catalyst (e.g., InCl₃, 10 mol%) at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of a Chromone Side Product
Symptoms:
-
The isolated product exhibits different spectroscopic data (e.g., IR, NMR) than the expected coumarin.
-
Specifically, the carbonyl stretch in the IR spectrum may be at a different wavenumber.
Root Cause Analysis: The Simonis chromone cyclization is a competing reaction pathway to the Pechmann condensation.[1][6] The choice of condensing agent is the most critical factor determining the outcome.
Corrective and Preventive Actions (CAPA):
| Action | Rationale |
| Avoid P₂O₅ | Do not use phosphorus pentoxide as the condensing agent, as it strongly favors the formation of chromones.[6] |
| Use Appropriate Catalysts | Employ catalysts known to favor coumarin formation, such as sulfuric acid (with caution), methanesulfonic acid, or various Lewis acids.[2][10] |
Issue 3: Reaction Mixture Turns Dark and Forms Tar
Symptoms:
-
The reaction mixture becomes dark brown or black and viscous.
-
Isolation of the desired product is difficult, and the yield is very low.
Root Cause Analysis: This is typically caused by sulfonation and/or polymerization of the phenol starting material when using a strong acid like concentrated sulfuric acid at elevated temperatures.
Corrective and Preventive Actions (CAPA):
| Action | Rationale |
| Use an Alternative Acid | Replace concentrated sulfuric acid with a less aggressive catalyst such as methanesulfonic acid, or a solid acid catalyst.[10] |
| Lower Reaction Temperature | If using sulfuric acid is necessary, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Solvent-Free Conditions | Consider running the reaction under solvent-free conditions with a solid acid catalyst, which can minimize side reactions.[3][10] |
Experimental Protocol to Minimize Tar Formation:
-
Combine 2-methylresorcinol (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
Add a catalytic amount of methanesulfonic acid (10-20 mol%).
-
Heat the mixture to 60-70 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Reaction Pathways
The following diagrams illustrate the main reaction pathway and potential side reactions.
Caption: Main and side reaction pathways in the synthesis.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Isomer Formation | Lack of regioselectivity | Use a milder Lewis acid or solid acid catalyst; lower reaction temperature. |
| Chromone Formation | Incorrect condensing agent | Avoid P₂O₅; use H₂SO₄, MSA, or Lewis acids. |
| Tar Formation | Sulfonation/Polymerization | Use a milder acid catalyst; lower reaction temperature; consider solvent-free conditions. |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately; ensure catalyst activity. |
References
-
Wikipedia. Pechmann condensation. [Link]
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]
-
Valente, E. J., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9579–9585. [Link]
-
Sethna, S. M. (1951). The Pechmann Reaction. Organic Reactions, 7, 1-58. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]
-
Niknam, K., & Deris, A. (2013). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of the Serbian Chemical Society, 78(4), 499-528. [Link]
-
Lee, K., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2329. [Link]
-
ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H2SO4, b. 5% NaOH, c. 2M H2SO4. [Link]
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(2). [Link]
-
Lee, K., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2329. [Link]
-
ResearchGate. Mechanism for the synthesis of coumarins using Pechmann condensation in the presence of MNESA catalyst. [Link]
-
Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]
-
Odame, F., et al. (2022). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 13(3), 275-286. [Link]
-
Basavaiah, D., & Rao, A. J. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(12), 4789-4809. [Link]
-
Al-Warhi, T., et al. (2012). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 16(4), 341-367. [Link]
-
Organic Syntheses. Ethyl Benzoylacetate. [Link]
-
Doubtnut. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. [Link]
-
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16. [Link]
-
Szolcsányi, P., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3899. [Link]
-
Szolcsányi, P., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. Semantic Scholar. [Link]
-
Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302. [Link]
- U.S. Patent No. 2,843,622. (1958).
-
Dandia, A., et al. (2014). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles. Green Chemistry, 16(6), 3184-3192. [Link]
-
Al-Zaydi, K. M. (2016). Green synthesis of coumarins via Pechmann condensation catalyzed by reusable functionalized organosilica. Journal of the Saudi Society of Agricultural Sciences, 15(1), 85-90. [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Phenylcoumarin Synthesis
Welcome to the technical support center for the synthesis of 4-phenylcoumarin. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yielding, clean reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-phenylcoumarin, offering explanations grounded in chemical principles and actionable solutions.
Issue 1: Low Reaction Yield
A common frustration in organic synthesis is a lower-than-expected yield. In the context of 4-phenylcoumarin synthesis, several factors could be at play.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or non-optimal temperature. For instance, certain cyclization reactions require high temperatures, sometimes between 220 and 280°C, to maximize yield.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature and observe the effect on the reaction completion. Be mindful that excessive heat can lead to degradation, so optimization is key.
-
-
Catalyst Inefficiency: The choice and condition of the catalyst are critical. Acid catalysts like sulfuric acid, while common, can be corrosive and lead to side reactions. Heterogeneous catalysts or milder Lewis acids can offer better yields and easier workup.
-
Solution: Consider using alternative catalysts. A variety of metal halides (e.g., ZrCl₄, VCl₃, SnCl₄, CuCl₂, BaCl₂) have been shown to be effective in Pechmann condensations, often under solvent-free conditions.[2] For instance, Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles have demonstrated high catalytic activity, with optimal loading at 10 mol% for Pechmann condensation.[3] Recyclable catalysts like Preyssler heteropolyacid are also an excellent green alternative.
-
-
Purity of Starting Materials: Impurities in your reactants (phenols, phenylpropiolic acid, β-keto esters) can interfere with the reaction, leading to the formation of unwanted byproducts and consuming your starting materials.[1]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or distillation before starting the reaction.
-
-
Sub-optimal Work-up and Purification: Significant product loss can occur during the extraction and purification stages.[1]
-
Solution: Optimize your work-up procedure. For example, after quenching the reaction with ice-cold water, ensure thorough washing of the precipitate to remove any residual acid.[4] When recrystallizing, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. Aqueous ethanol is often a suitable choice.[4]
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired 4-phenylcoumarin.
Common Side Products and Mitigation Strategies:
-
Isomeric Chromones: In the Pechmann condensation, the formation of chromone isomers can compete with the desired coumarin synthesis, particularly with certain catalysts.[5]
-
Solution: The choice of catalyst can significantly influence the regioselectivity of the reaction. Experiment with different acid catalysts to find one that favors the formation of the coumarin over the chromone.
-
-
Products of O-acylation vs. C-acylation: The initial step of the Pechmann condensation can involve either C-acylation or O-acylation of the phenol. While C-acylation is productive for coumarin synthesis, O-acylation can lead to non-cyclized intermediates.[1]
-
Solution: Reaction conditions, particularly the catalyst and solvent, can influence the C- vs. O-acylation ratio. Lewis acids are known to promote C-acylation.
-
-
Salicylic Acid Formation: In syntheses starting from acylsalicylic acid esters, high temperatures can lead to the formation of salicylic acid as a byproduct.[5]
-
Solution: Running the reaction in a high-boiling, inert solvent like mineral oil at temperatures between 220-280°C can minimize the formation of salicylic acid.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-phenylcoumarin?
A1: The most prevalent methods for synthesizing 4-phenylcoumarins are the Pechmann condensation and the Perkin reaction.[6]
-
Pechmann Condensation: This is a classic and versatile method that involves the condensation of a phenol with a β-keto ester (like ethyl benzoylacetate) or a β-keto-carboxylic acid in the presence of an acid catalyst.[2][4][7]
-
Perkin Reaction: This reaction typically involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride (e.g., phenylacetic anhydride) in the presence of a weak base.[8][9][10]
-
Other Methods: Other notable methods include the Wittig reaction, Knoevenagel condensation, and transition-metal-catalyzed C-H bond functionalization.[2][7]
Q2: How do I choose the right catalyst for my Pechmann condensation?
A2: The choice of catalyst is crucial for optimizing the Pechmann condensation. While traditional Brønsted acids like H₂SO₄ are effective, they can be harsh and lead to side products. Modern approaches often favor solid acid catalysts or Lewis acids for their milder conditions, higher yields, and easier workup.[3]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, PPA | Readily available, inexpensive | Corrosive, harsh conditions, difficult workup |
| Lewis Acids | ZrCl₄, VCl₃, SnCl₄, CuCl₂, FeCl₃ | Milder conditions, often high yields | Can be moisture sensitive[2][11] |
| Solid Acids | Montmorillonite K10, Zeolites, Sulfated Zirconia | Reusable, environmentally friendly, easy separation | May require higher temperatures or longer reaction times |
| Nanoparticles | Zn₀.₉₂₅Ti₀.₀₇₅O | High surface area, high catalytic activity | May require specific synthesis methods[3] |
Q3: Can I run the synthesis under solvent-free conditions?
A3: Yes, solvent-free conditions are a key feature of many modern and green protocols for 4-phenylcoumarin synthesis.[2] These methods often utilize microwave irradiation or high-speed ball milling to facilitate the reaction.[12][13] Solvent-free reactions offer several advantages, including reduced environmental impact, often shorter reaction times, and simplified workup procedures.[2]
Q4: What is the role of microwave irradiation in optimizing the reaction?
A4: Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter timeframes compared to conventional heating.[12] This is due to the efficient and uniform heating of the reaction mixture. Several studies have reported the successful use of microwave-assisted synthesis for 4-phenylcoumarins, often in conjunction with solvent-free conditions.[2][12]
Optimized Experimental Protocols
Protocol 1: Pechmann Condensation for 7-Hydroxy-4-phenylcoumarin
This protocol is a generalized method and should be optimized based on your specific laboratory setup and safety protocols.[4]
Materials:
-
Resorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (or an alternative catalyst like polyphosphoric acid)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of resorcinol and ethyl benzoylacetate.
-
Cool the mixture in an ice bath.
-
Slowly and with constant stirring, add a catalytic amount of concentrated sulfuric acid. Carefully monitor and maintain a low temperature during the addition.
-
After the catalyst addition, allow the reaction mixture to stir at room temperature or with gentle heating for several hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified crystals of 7-Hydroxy-4-phenylcoumarin.[4]
Workflow Diagram:
Caption: Workflow for the Pechmann Condensation of 7-Hydroxy-4-phenylcoumarin.
Protocol 2: Perkin Reaction for Coumarin Synthesis (General)
The Perkin reaction is another powerful tool for coumarin synthesis. This is a general representation of the reaction.[9][14]
Materials:
-
Salicylaldehyde
-
Acetic Anhydride
-
Sodium Acetate (or another weak base)
Procedure:
-
Combine salicylaldehyde, acetic anhydride, and sodium acetate in a reaction flask.
-
Heat the mixture under reflux for several hours. The reaction temperature is typically high, around 180-190°C.[15]
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Add water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
The product, coumarin, will often precipitate out. If not, it can be extracted with a suitable organic solvent.
-
Purify the crude product by recrystallization.
Reaction Mechanism Overview:
Caption: Simplified mechanism of the Perkin reaction for coumarin synthesis.
References
- BenchChem. (2025). 7-Hydroxy-4-phenylcoumarin: A Technical Overview for Researchers.
-
Lee, H. Y., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(10), 2417. Retrieved from [Link]
-
Shamsuddin, K. M., & Siddiqui, M. J. A. (1998). One-pot Synthesis of 4-Phenylcoumarins. Journal of Chemical Research, Synopses, (1), 4-5. Retrieved from [Link]
-
Romanelli, G. P., et al. (2015). Single-step synthesis of 4-phenyl and 3,4-dihydro-4-phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions. Research on Chemical Intermediates, 42(4), 3273-3286. Retrieved from [Link]
-
Thakuria, H., & Das, G. (2006). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry - Section B, 45B(5), 1303-1307. Retrieved from [Link]
-
Lee, H. Y., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(10), 2417. Retrieved from [Link]
-
Lee, H. Y., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(10), 2417. Retrieved from [Link]
-
Sathee NEET. (n.d.). Perkin Reaction Mechanism. IIT Kanpur. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A remarkable solvent effect on the reaction of 4-hydroxycoumarin with (E)-3-aryl-2-nitroprop-2-enol: Facile synthesis of highly substituted furo/pyrano[3,2-c]chromenes. RSC Advances, 5(5), 3328-3332. Retrieved from [Link]
-
National Institutes of Health. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Catalysts, 9(12), 1024. Retrieved from [Link]
-
ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Facile Synthesis of 4-Hydroxycoumarin. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
SlideShare. (2018). Perkin reaction.pdf. Retrieved from [Link]
-
Longdom Publishing. (2017). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 6(3). Retrieved from [Link]
-
DeepDyve. (2014). A remarkable solvent effect on the reaction of 4-hydroxycoumarin with (E)-3-aryl-2-nitroprop-2-enol: Facile synthesis of highly substituted furo/pyrano[3,2-c]chromenes. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2548. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(7), 1993. Retrieved from [Link]
-
Semantic Scholar. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Chemistry, 5(2), 1079-1089. Retrieved from [Link]
-
MDPI. (2018). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 23(1), 235. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular diversity scope of 4-hydroxycoumarin in the synthesis of heterocyclic compounds via multicomponent reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot Synthesis of 4-Phenylcoumarins - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Synthesis of 4-Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 9. Perkin reaction - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Perkin reaction.pdf [slideshare.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Welcome to the dedicated technical support guide for the purification of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one . This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this specific coumarin derivative. The unique structural combination of a phenolic hydroxyl group, a lipophilic phenyl ring at the 4-position, and a methyl group at the 8-position presents distinct challenges compared to simpler coumarins.
This guide moves beyond generic protocols to provide in-depth, troubleshooting-focused advice grounded in the specific physicochemical properties of the target molecule. We will explore the causality behind common purification failures and offer validated, step-by-step solutions to achieve high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification workflow.
Q1: What are the most probable impurities in my crude reaction mixture? A1: Based on common synthetic routes like the Pechmann condensation, impurities typically include unreacted starting materials (e.g., 2-methylresorcinol and ethyl benzoylacetate), the acid catalyst (e.g., H₂SO₄, ZnCl₂), and potential side-products from incomplete or alternative cyclization pathways.[1][2] The polarity of your product will likely be intermediate between the highly polar resorcinol starting material and the less polar β-ketoester.
Q2: What is the best initial purification strategy for a crude solid? A2: For a solid crude product, recrystallization is the most efficient first step.[1] It is excellent for removing small amounts of impurities. A mixed-solvent system is often required to achieve the ideal solubility gradient. See the protocols in Part 3 for a detailed solvent screening guide.
Q3: My crude product is a dark, intractable oil. What should I do? A3: An oily product suggests the presence of significant impurities or polymeric byproducts, which can inhibit crystallization. Avoid direct attempts at recrystallization. The recommended approach is to first perform a liquid-liquid extraction utilizing the acidic nature of the 7-hydroxy group, followed by column chromatography to remove the non-polar and polymeric materials.
Q4: How can I selectively remove the unreacted 2-methylresorcinol? A4: The phenolic 7-hydroxy group on your target molecule is acidic, but so is the resorcinol starting material. A simple acid-base extraction may not be selective. However, the bulky phenyl and methyl groups on your product make it significantly more lipophilic. A carefully executed acid-base extraction can work. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The more acidic and less sterically hindered resorcinol may be preferentially extracted into the aqueous phase. Alternatively, column chromatography is very effective at separating the highly polar resorcinol from the moderately polar product.
Q5: What are the recommended TLC conditions for monitoring my purification? A5: A good starting point for thin-layer chromatography (TLC) is a mobile phase of 30-40% Ethyl Acetate in Hexane on a silica gel plate. Visualize spots under UV light (254 nm and 366 nm). Your product, containing a conjugated aromatic system, should be strongly UV-active. For staining, a potassium permanganate (KMnO₄) dip can be effective as the phenol and double bond are susceptible to oxidation.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for overcoming specific, challenging purification scenarios.
Scenario 1: Persistent Oily Residue After Solvent Evaporation
-
Problem: The product refuses to solidify and remains a viscous oil, even after achieving partial purity.
-
Root Cause Analysis: This is often caused by residual, non-polar impurities or isomeric byproducts that act as "eutectic-like" contaminants, depressing the melting point and preventing lattice formation. The 4-phenyl group can lead to byproducts with very similar polarity, making separation difficult.
-
Troubleshooting Workflow:
Caption: Workflow for purifying an oily crude product.
-
Detailed Steps:
-
Acid-Base Wash: Begin with the acid-base extraction detailed in SOP 1 to remove highly polar acidic or basic impurities.
-
Column Chromatography: The resulting material should be subjected to flash column chromatography (see SOP 3). The key is to use a shallow gradient to effectively separate compounds of similar polarity.[1]
-
Purity Check: Diligently check each fraction by TLC. Combine only the fractions that show a single, clean spot corresponding to the product's Rf value.
-
Final Crystallization: Once pure fractions are combined and evaporated, the resulting solid can be further improved by recrystallization (SOP 2) to obtain sharp-melting crystals.
-
Scenario 2: Low Yield or Poor Purity from Recrystallization
-
Problem: Recrystallization results in very little product recovery, or the resulting crystals are not significantly purer than the crude material.
-
Root Cause Analysis: An incorrect solvent or solvent system is the most common cause. If the product is too soluble, recovery will be low. If it is not soluble enough, impurities can become trapped (occluded) within the rapidly forming crystals. The 4-phenyl group makes this molecule significantly less polar than 7-hydroxy-4-methylcoumarin, requiring a less polar solvent system.[3]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting recrystallization.
-
Recommended Solvent Systems: A systematic approach to solvent selection is critical. Test solubility in small vials before committing the bulk of your material.
| Solvent System | Primary Solvent (for dissolving) | Anti-Solvent (for precipitating) | Target Impurities |
| Ethanol / Water | Ethanol | Water | Removes polar impurities (e.g., salts, resorcinols).[4] |
| Ethyl Acetate / Hexane | Ethyl Acetate | Hexane | Removes non-polar impurities (e.g., β-ketoester).[1] |
| Dichloromethane / Methanol | Dichloromethane + minimal Methanol | N/A (single solvent evaporation) | Good for general purpose, separates moderately different polarities. |
| Acetone / Toluene | Toluene + minimal Acetone | N/A (single solvent evaporation) | Effective for compounds with aromatic character.[3] |
| Table 1: Recommended solvent systems for recrystallization screening. |
Part 3: Standard Operating Protocols (SOPs)
These protocols provide detailed, step-by-step instructions for key purification techniques.
SOP 1: Purification by Acid-Base Extraction
This technique leverages the weakly acidic phenolic proton at the 7-position.[5]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Wash: Add an equal volume of a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The deprotonated product (phenoxide salt) will move to the aqueous layer, while neutral and non-polar impurities remain in the organic layer. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the base wash on the organic layer 1-2 more times to ensure complete extraction of the product. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).
-
Precipitation: The protonated, neutral product will precipitate out of the aqueous solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.[4] Dry the product thoroughly under vacuum.
SOP 2: Purification by Recrystallization
-
Solvent Selection: Using the guide in Table 1, select a promising solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent in small portions while heating the mixture to a gentle boil (use a hot plate and a reflux condenser if necessary). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization:
-
For mixed-solvent systems: Add the anti-solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
For all systems: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anti-solvent (or the primary solvent if it's a single-solvent system) to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
SOP 3: Purification by Silica Gel Flash Column Chromatography
This is the method of choice for separating complex mixtures or purifying oils.[1][5]
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with your starting mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase. Maintain a constant flow rate using positive air pressure.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 50% Ethyl Acetate in Hexane) to elute compounds of increasing polarity. A shallow gradient is key to separating closely related compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
References
- ACS Publications. (2025, July 14). Extraction and Purification of Coumarins in Ipomoea cairica by TLC and HPLC: An Integrative Experiment for Student Learning Chromatography. Journal of Chemical Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx9CnZaSOd4HZeBijJ859-tZ0a2eQOQ9WXMGTJ8e0pUUUS9hQjCoonr9cpB3PVnygPDDKC52FeIZ9GoYuq77izvgzVKAajhshu6W6w-91BNwEzoPG66LdZA5LGC-yYgXE57IGrno5HY-yrRCmAXJ4=]
- Oxford Academic. (n.d.). Purification of Coumarin Compounds From Cortex fraxinus by Adsorption Chromatography. Journal of Chromatographic Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpRh9GteT5HxsoKEVDXw3BWsWMSQDJPDgqRVAnmImjlfqvgyUs_HkSX9Vh4PImaFyBWHlDwTOQXevlMyv49G8AM5lkiaAy9G_uoOMfQBTVM2luyrOqbzh1i3XXMkMx6NZRtJZeHPoZQVMMloIVz_K6xMo-R84WavKekI3O-08=]
- ResearchGate. (2022, June 8). What are the techniques that can be use to purify coumarins?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX0kar9Xi47xP039ekwRmsM_8iRTFJGGYjykMvIHSFwC1hjFkUbvRNi4du4E6Ca9me5035C-H8m90bKKmmjaUhOG2aEBLfouVkS23y-PHJaKvjdLzhj7F0fQO33gYCZ9iSzLQpVK6kfUhYkFlA2gPffTRK74ZtR0cX6-Ny6tMDpVaYQtxeJeFHQ5--CAirmJIRCjyMbZpazQ==]
- PubMed. (2004, October 15). Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffn) Benth, et Hook. f (Chinese traditional medicinal herb) by high-speed counter-current chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKr660tB4BkiHyFyHWQfdUD0kTYa19lqwUYUB5sXyFATSdLPdNGkckGTrk4wjzXKFRFV3LB1z3A8lGPf9vRV7WbG_5GtZWXr4bccmo7D1d8g25ycqvzG2V5ZyBlYgsA6VgiPhV]
- ResearchGate. (2025, August 5). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdqDlAcBb1FSTZUxXjE6mskOeTt7Ue7LD8BzrYV8H-aJWshD-2CsLPjm2otyzTRAa5eLpBjD-jiqEWAtzpoOj_AkK5UsqkbeXHeO_LZO_d1cS6-pI4h3iocEceN4dQ7TrIp6jFZO8le9seac-s2SE4M6u_RCetJqe5hJGXzzHZUPwNTGwuR69PRaMKcJHomh97g0k0dPnQQ1k_v6JcChOYjCWseRLW7n8rpoFXl4oaINVHnmT_oeB6R_47k69pWvr3qUsVXABbbe9ZnPzAvZ-qiyalIVhI_V-nnZu3DkPb]
- Benchchem. (n.d.). Technical Support Center: Synthesis of Coumarin-Containing Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOCN-T3UHxppjO32sNSyY-8GZF4y0oLxCeub7lwRC5l4BHgNGK93blqMxNo6sR5-ELhucYTSPawp4ls7by4SUgJ3NnJgcU9xXjEgfrys54hMSSTh-k5HQebF-KPbQd1gBKGUaiPQeI-eR2d3sSJfVF_ukxxo55d3YoLureo61C6rAfZIYmbJcFlwhL5x7oxPF_kJ_TOvLt_YaS52dP-QKz]
- NIH. (n.d.). 7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-one ethanol monosolvate. [https://vertexaisearch.cloud.google.
- NIH. (n.d.). Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9IM1S8voYt8-WjMARf9AU2pEzXOALgbSxWi-7ydlAmL1ytoKITFsvpBVuHplNO36zLhW138Ypj_EWQYRRFs0IS2GbUNVahV3noNEaFKuA-ybPOECEMfDmy0T0sG77zSgAKkHHDDe_RE77Ons=]
- ResearchGate. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1J5mrHYIKhR4kZFSLoRR-okN2rLM4yXw-hWelkIZfMockOXqhPAwvsjYcNIZH0_6RgFWzeXY6PAoccvDhz7WzfT3wIXlcboUC1FGhwX1J23oq-y3YvHBg7-ZzSJ3zp7hHD99GSyIUj1sp5EGcv22_TjwXyM0SN7cl6EuDRv0-UaJY1A43lgKDIQYOhliODIZMM6ZNHlRiJS2kA1wnsxssS7haT3up2zSN1uzhUpmvxQFBij1aBD-3HwuJR-6yfL1wWBEGIg==]
- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16, 275-286. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbNsxkN65jdNeX33gcJ0GydCnkb6JWz1YO8hwKoPpDsG0z5bu6Ie1i4gPLxLoynj6Tj86SrFvalay6uwes0YXwvVC6Y6y2plRvtKi55pHEXyz6qr9z4npCD7MtSd0NTPYH4S2CROsIX0nAkIAiXVH82r0feFmgwh8=]
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVVeSnxyZ-e-rU0ZqX_9_A3P5i-mefpqO_IXmJdZrJFPVeSWII6syl008XoV8A0i0VsWcFxUf0cscGU76YP0dyV0EOFqi9a4_dfluN_VOCU2fLaf3zSmUAEiP45ywCU-cNU1GV5qO_dY6ZLUlwsux9nJzcwb_Z_0nlPdhyzXbsY__eogI9w7GYBmL3Z5q7_D96LfaAN5BktZ-DgM4hBD6udFcrP3qsxNjmR9Dkn8PKQfBhaZ5X_sl8IYdg1OWNImywNqmtuOgLCF37__Xe55UX3Q==]
- Journal of Medicinal and Chemical Sciences. (n.d.). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfVLFz0o-oqZ_GJqyiVjl8TvEbxRj7-MqeB56Ei4jj1mIssdzUAEFB_aBFNO4cgirfg3CWtAaft-a53H2G47ucXBBfN-AMYGsbxU5MyUcTwLMXTZc3LuzbgxUVfn7Iwm5xwkocAkkxAw==]
- ResearchGate. (n.d.). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWks377ZsB1otL0NwS0iMvYo8J-HNeYnKDphAQblcTXoObcYUGZCdqmS0F3y-cBYtal5HxscJQ8EH_Ia8qf7Lowo-6qWI7VP5Um0oV4_hdtA8TJSCRqQxJWJlTm03BYeAnMiy0o_aZvk9hqS5Y7Xh9Decqv-fIpqK24zHbLlDZDJ5WsxNi75FWtQJ6J-Xo_kj53a3WMqEh5Tsn8GPTCQ==]
- PubChemLite. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHojXbBDKSQ-Xu55YzEH5LHeLzAbT1lwGZBFd-aVoyEK_Ogi4Qn3vpLEA2XYLTit8XM_-GROUuaedHutmCySy2knf3R63W6aadnkmdqz3w54Ri-YyOcl6VoKWsoadkZAEH66uG5PROO7bHrjLb1]
- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvNmdzOABMIgW3jI88Fd8THlhfzFUyTM80Dl-lGfp0yOIdWoLh5EPgZ9ekrZrGJ87cWcuT0EimOzXEMLBYdubfcAe5o8HwpvEfS8I-OSffGwexIHHoKCYCtSrICPClDskxfjTmaPqB1pG_EDdqswdz5jGqmfXlwoR-OdaaU4b6Ek6PCvK8E1p-tksDMZA4PIpYLiiELzgVqa_EtJWoE8jyCMr-tOPzJ6G2wthHnlg4byPtiCT9q3wJBPyC3g8=]
- MDPI. (2022, January 21). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and t. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYHl0m2spuQmT0Bl4GJqOS7FgoPTER_i4SIriltxtM7hkuB1tU9fPo64ROUCkwDwVUk336CIPDZofsr7VnJQp24F7vlLcXXLvEQd1FbXVeJSVbNQarAVD_R9PwCj_KrBVAjnHq33Psj5iIIrNP7R8n6cuUGyoEy5qQjmXwPCK7lc0=]
- Iraqi Academic Scientific Journals. (2024, December 17). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpobZZNZuHiwiY6xg4sWQouMfg90850QEnYX-6KmgIpYUvyC5_VfJc-vcyzb57VVg2shynIJZ9KYaVv3kKCcIXtJV9YxX-XNtGGC3yVCkPXB34lEORPAvemIqKVE-EqPrMdv5xfMVxGGDf2Z5JsE9cOoe8OzqU5c_ZiRXHR3vK6Ea-MqOxgXduFoQlkGNAWsudFB4=]
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ7FyRBW3fAZUOx9czPoDXcPvWXtaNcXq7CGV8XdqE84WUv26i_39nehMKhmk5gbaP9Wd6jnl31_k8vEMDx1dObApDQf6kBaAgPmjxIXjTJyQZvLVT-QzYLaB6_FwKoVfyQQ==]
- ResearchGate. (n.d.). An overview on synthesis and reactions of coumarin based compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Mii8Spw6GdFDDFd1jH6FDuhb4vhb_XW12OV6SILN9PNSapSipk1r8kI9We0O6zrwcSuDWyL0tYja6AYCiOaZs8gWgeW39O-Cn-ZSGGZNPErBTyZgJoVmZ9tDVcQRZx_jvCFJx0U9OswNSJLKMpcBVEwFOFQWf8ZU_byzj9h7vhKj1Dd_SN1a4Le8iGbyXy1Ell7YugXJRyNIgJWZcR_9_Cgrr_bFS9DfMFjb2OqIug==]
- MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7oEOuOu9rIcf12_956FAd03T_MBNV1Aob2REWsv9QUXgJcM7dhAOj-hwiD_iC3RLdRe4zVQGu0DjHpbM_HZr7UR7E4pWqA-uZLJ5-P5nujJZvV63A-gGFT2UhnrFIudBB]
- NIH. (2024, February 19). Syntheses, reactivity, and biological applications of coumarins. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6z-wtPx_4BNMhahyqbsnHxoqoaU01aym5nb-12B9DcTLl_B_LeEr7EHXZK_kwQjVuK9J_IkQiyBTpaGDpjMxWBlVxbbBBbWZ1ik7VGeILnanhidSdncNTyrMRpDPP4KyqmRDwHrE7QQCo7go9]
- Scribd. (n.d.). Synthesis 7 Hydroxy 4 Methyl Coumarin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiaNGtpBt9zQwS9f3yuxdo9rVek5U6xSLtKPgGC95hjEsLMcLHK87ju7c7y6hIJEPxMAuDblcF9l75XGU0yZt_sGG1qM0E3lJaozKgahwOBXFdSYnJeAvB-8jywa-uUvDWawuKHbJgrpdybskRmM28GKB_DTLmFCKWrQJrFp8ff8s9d06Ib6jxckQ=]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectra of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. This complex heterocyclic compound presents unique challenges in spectral analysis. This document provides a structured approach to troubleshooting common issues and offers in-depth insights into advanced spectral interpretation.
I. Understanding the Core Structure and Its NMR Signature
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a coumarin derivative characterized by a benzopyrone core. Key structural features that influence its NMR spectrum include the phenolic hydroxyl group, the methyl group, the phenyl substituent, and the lactone ring.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A1: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may need adjustment.
-
Low Solubility: If the compound is not fully dissolved, it can lead to peak broadening.[1]
-
High Concentration: Overly concentrated samples can also result in broader peaks.[1]
-
Paramagnetic Impurities: The presence of paramagnetic substances can significantly broaden signals.
Troubleshooting Steps:
-
Re-shim the spectrometer.
-
Ensure your sample is completely dissolved. If solubility is an issue, try a different deuterated solvent.[1]
-
Dilute your sample if it is too concentrated.
-
Filter your sample to remove any particulate matter.[2]
Q2: The integration of my aromatic region is not accurate due to the residual solvent peak. How can I resolve this?
A2: Residual solvent peaks can often overlap with signals of interest. If the deuterochloroform peak is obscuring your aromatic signals, switching to a different solvent like acetone-d₆ is a common solution.[1] This will shift the solvent peak to a different region of the spectrum, allowing for more accurate integration.
Q3: I see unexpected peaks in my spectrum. How do I know if they are impurities?
A3: Distinguishing between product signals and impurities is a common challenge.
-
Check Reagent and Solvent Purity: Impurities in your starting materials or solvents can carry through to your final product.[3]
-
TLC and LC-MS Analysis: These techniques can help assess the purity of your sample.[3]
-
Integration Ratios: If the integration of a peak is significantly lower than expected for a single proton, it may be an impurity.[4]
Q4: How can I confirm the presence of the hydroxyl (-OH) proton?
A4: The chemical shift of hydroxyl protons can be variable and they often appear as broad singlets.[5] To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish.[1]
Troubleshooting Guide for Spectral Interpretation
Interpreting the NMR spectra of this compound requires a systematic approach. The following guide outlines a workflow for unambiguous assignment of signals.
Step 1: Initial ¹H NMR Analysis
A standard proton NMR is the first step in structural elucidation.[6] The expected signals for this molecule are summarized in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~10.0 - 11.0 | Singlet (broad) | 1H |
| Phenyl-H | ~7.4 - 7.8 | Multiplet | 5H |
| H-5 | ~7.3 - 7.5 | Doublet | 1H |
| H-6 | ~6.8 - 7.0 | Doublet | 1H |
| H-3 | ~6.1 - 6.3 | Singlet | 1H |
| -CH₃ | ~2.2 - 2.4 | Singlet | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Step 2: Addressing Signal Overlap with 2D NMR
Due to the number of aromatic protons, signal overlap is a common issue. Two-dimensional (2D) NMR techniques are essential for resolving these overlaps and establishing connectivity.[7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] It is invaluable for tracing the connectivity within the coumarin and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[8] It is a powerful tool for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[8] It is crucial for identifying quaternary carbons and piecing together the molecular framework.
Below is a workflow diagram for a systematic approach to spectral analysis.
Caption: A generalized workflow for NMR spectral analysis.
Step 3: Determining Stereochemistry with NOESY
While not applicable for achiral molecules like this compound, for derivatives with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical. This technique identifies protons that are close in space, providing through-space correlations that help determine stereochemical relationships.[9][10]
Experimental Protocols
¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6] The choice of solvent can significantly impact the chemical shifts, especially for the hydroxyl proton.[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Sample Preparation: Use the same sample as for the ¹H NMR.
-
Experiment Setup: Select the desired 2D experiment from the spectrometer's software.
-
Parameter Optimization: Use standard parameters, but optimize them if necessary based on the initial ¹H spectrum.
Advanced Troubleshooting
Issue: Complex multiplet patterns in the aromatic region.
Cause: Second-order coupling effects can arise when the chemical shift difference between two coupled protons is not significantly larger than their coupling constant. This can lead to non-first-order splitting patterns that are difficult to interpret directly.
Solution:
-
Higher Field Strength: Acquiring the spectrum on a higher field spectrometer can often simplify these patterns by increasing the chemical shift dispersion.
-
Simulation Software: Using NMR simulation software can help to model the observed multiplets and extract the underlying chemical shifts and coupling constants.
Issue: Difficulty in assigning quaternary carbons.
Cause: Quaternary carbons do not have any directly attached protons, so they do not show up in an HSQC spectrum.
Solution:
-
HMBC is Key: The HMBC experiment is the primary tool for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon .
References
- Spectroscopic Profile of 7-Hydroxy-4-phenylcoumarin: A Technical Guide. Benchchem.
- Physical and chemical properties of 7-Hydroxy-4-phenylcoumarin. Benchchem.
- Supporting Information. The Royal Society of Chemistry.
- 7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479. PubChem - NIH.
- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). The Royal Society of Chemistry.
- THE PREDICTION ACCURACY OF 1H AND 13C NMR CHEMICAL SHIFTS OF COUMARIN DERIVATIVES BY CHEMO/BIOINFORMATICS METHODS. ResearchGate.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Figure S3: 1 H NMR spectra for 7-hydroxy-4-(2-fluorophenyl)coumarin (5) in DMSO-d6. ResearchGate.
- Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. ResearchGate.
- SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. pr.ac.rs.
- Asian Journal of Medical Research & Health Sciences. eJManager.
- Common Problems. SDSU NMR Facility – Department of Chemistry.
- Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester.
- Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography. PMC - NIH.
- Asian Journal of Medical Research & Health Sciences. Bibliomed.
- Chemical shifts.
- NOESY Spectra. Chemistry LibreTexts.
- Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. PMC - NIH.
- Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
- Troubleshooting Acquisition Related Problems. NMR.
- SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.
- A method for the determination of substitution pattern in coumarins using a lanthanide shift reagent. RSC Publishing.
- Confirmation of stereochemistry via NOESY NMR of 4b. ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Stereochemistry | How to read NOESY spectrum? YouTube.
- NMR and Stereochemistry. Harned Research Group.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Red-Shifted Coumarin Luciferins for Improved Bioluminescence Imaging. PMC - NIH.
- H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
- ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- This compound. PubChemLite.
- A guide to 13C NMR chemical shift values. Compound Interest.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Solubility Enhancement for 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one in biological assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
Based on its chemical structure, which includes a planar coumarin core, a phenyl group, and a methyl group, this compound is predicted to have low aqueous solubility.[1] The molecule's hydrophobicity is a primary barrier to its dissolution in aqueous buffers used for most biological assays.
Q2: What is the recommended starting solvent for creating a stock solution?
For water-insoluble compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent.[2] It is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic molecules. However, it's critical to be mindful of its potential for cytotoxicity.
Q3: My compound precipitates when I dilute my high-concentration DMSO stock into my aqueous assay buffer. What's happening?
This is a classic solubility problem known as "crashing out." While the compound is soluble in 100% DMSO, the drastic increase in solvent polarity upon dilution into an aqueous buffer lowers its solubility limit, causing it to precipitate. The key is to ensure the final concentration of both the compound and the DMSO are below their respective solubility and toxicity limits in the final assay medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The safe concentration of DMSO is highly cell-type dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%.[3] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[4][5]
In-Depth Troubleshooting Guide
This section addresses the common issue of compound precipitation during the preparation of working solutions for biological assays.
Problem: Compound is not soluble at the desired final concentration in the assay medium.
This is the most frequent challenge. The following workflow provides a systematic approach to resolving this issue, from simple adjustments to more advanced formulation strategies.
Caption: Troubleshooting workflow for solubility issues.
Strategy 1: Optimizing Solvent Concentration
-
Causality: The simplest explanation for precipitation is that the final DMSO concentration is too low to keep the hydrophobic compound in solution. By carefully increasing the final DMSO concentration, you can improve solubility. However, this is a trade-off against potential solvent-induced cytotoxicity.
-
Action: Determine the highest concentration of DMSO your cells can tolerate without affecting the assay endpoint (e.g., viability, signaling). This is your "safe solvent limit." Then, adjust your stock concentration so that the dilution required to achieve your final compound concentration also results in a DMSO concentration at or below this limit.
Strategy 2: pH Modification (for Cell-Free Assays)
-
Causality: The 7-hydroxy group on the coumarin ring is phenolic and thus weakly acidic. Increasing the pH of the buffer above the pKa of this hydroxyl group will deprotonate it, creating a charged phenolate ion. This charged species is significantly more polar and thus more soluble in aqueous solutions. The fluorescence properties of coumarins can also be pH-dependent.[6][7]
-
Action: This method is only suitable for cell-free assays such as enzyme inhibition or protein binding studies, where the biological components are stable at a non-physiological pH. Incrementally increase the pH of your assay buffer (e.g., from 7.4 to 8.0, 8.5) and test for compound solubility. Always verify that the pH change does not affect your protein's activity or the assay's integrity. Studies on coumarin degradation have shown variability at different pH values, so stability should also be considered.[8]
Strategy 3: Using Solubilizing Excipients (Cyclodextrins)
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble drug molecules, like our coumarin derivative, forming an "inclusion complex."[11][12] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the guest molecule.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity in cell-based assays.[4][13]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Action: Prepare a stock solution of the coumarin derivative in a complex with HP-β-CD. This stock can then be diluted directly into your aqueous assay buffer, often eliminating the need for organic co-solvents like DMSO. See the detailed protocol below.
Data & Protocols
Table 1: Common Solvents for Biological Assays
| Solvent | Recommended Max. Conc. (Cell-Based) | Advantages | Disadvantages |
| DMSO | 0.1% - 0.5%[3][4] | High solubilizing power, chemically stable | Can be cytotoxic, may affect cell differentiation or enzyme activity at >0.5%[5] |
| Ethanol | 0.1% - 0.5% | Biocompatible at low concentrations | More volatile, can be more cytotoxic than DMSO for some cell types[5] |
| HP-β-Cyclodextrin | 1-100 µg/ml[4] | Low cytotoxicity, directly increases aqueous solubility | Requires complexation step, may not work for all molecules |
Protocol 1: Determining Maximum Tolerable Solvent Concentration
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the density used for your primary assay. Allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your complete cell culture medium. For DMSO, typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and a media-only control.
-
Treat Cells: Replace the existing media with the media containing the solvent dilutions.
-
Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to measure the cytotoxic effect of the solvent at each concentration.
-
Analyze: Determine the highest concentration of the solvent that does not cause a statistically significant decrease in cell viability compared to the media-only control. This is your maximum safe solvent concentration.
Protocol 2: Preparation of a Compound/HP-β-Cyclodextrin Complex
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., PBS or cell culture medium). A 10-40% (w/v) solution is a good starting point. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin.
-
Add Compound: Weigh the required amount of this compound powder and add it directly to the HP-β-CD solution. The molar ratio of compound to cyclodextrin is typically between 1:1 and 1:10.
-
Facilitate Complexation: Vigorously mix the solution. This can be done by sonicating in a bath sonicator or stirring on a heated plate overnight at a controlled temperature (e.g., 37°C). The goal is to drive the hydrophobic compound into the cyclodextrin cavity.
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved compound.
-
Isolate and Sterilize: Carefully collect the supernatant, which contains the soluble compound-cyclodextrin complex. For cell-based assays, sterilize this stock solution by passing it through a 0.22 µm syringe filter.
-
Determine Concentration: The exact concentration of the solubilized compound in your final stock solution must be determined analytically using a method like UV-Vis spectroscopy or HPLC with a standard curve.
-
Usage: This aqueous stock solution can now be diluted directly into your assay medium. Remember to include a vehicle control using the same concentration of HP-β-CD without the compound.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 17, 2026.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 17, 2026.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved January 17, 2026.
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. MDPI.
- (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved January 17, 2026.
- Benchchem. (n.d.). solubility and stability of Coumarin-C2-exo-BCN. Retrieved January 17, 2026.
- Hermann, R., von Aulock, S., de Abreu, M., & Hartung, T. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-94. PMC - NIH.
- ResearchGate. (n.d.). Influence of pH on a) coumarin concentration profile and b)... Retrieved January 17, 2026.
- Hermann, R., von Aulock, S., de Abreu, M., & Hartung, T. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-94. PubMed.
- ResearchGate. (2016). Need help regarding Non-toxic solvent for cell based studies?. Retrieved January 17, 2026.
- Di Santo, R., Costi, R., Roux, A., Artico, M., Befani, O., Meninno, T., Agostinelli, E., Palmegiani, P., Turini, P., Cirilli, R., Ferretti, R., Gallinella, B., & La Torre, F. (2006). Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry, 49(3), 1149-1156.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 17, 2026.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 17, 2026.
- PubChemLite. (n.d.). This compound. Retrieved January 17, 2026.
- Sharma, K., Kaur, H., & Singh, R. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. PubMed.
- ResearchGate. (n.d.). Effect of pH on the fluorescence intensity of the Coumarin... Retrieved January 17, 2026.
- New Journal of Chemistry (RSC Publishing). (n.d.). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved January 17, 2026.
Sources
- 1. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Hydroxy-8-Methyl-4-Phenyl-2H-Chromen-2-One and Other Coumarins
This guide provides a comprehensive comparison of the biological activities of the novel coumarin, 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, with other known coumarin derivatives. As this compound is a novel or less-studied compound, this guide will focus on its anticipated biological activities based on the well-established structure-activity relationships (SAR) of the coumarin scaffold, particularly 4-phenylcoumarins. We will delve into the experimental data of structurally related compounds to provide a predictive comparison and a rationale for future research.
Introduction to Coumarins: A Privileged Scaffold in Medicinal Chemistry
Coumarins (2H-chromen-2-ones) are a large class of phenolic compounds found in many plants. They form the core structure of numerous biologically active compounds and are considered a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological properties. These activities include anticoagulant, anticancer, antioxidant, and anti-inflammatory effects. The biological activity of a coumarin derivative is highly dependent on the type and position of substituents on its benzopyrone ring. The 4-phenyl substitution, in particular, has been shown to be a key determinant of various biological activities.
Comparative Biological Activity Analysis
The biological potential of this compound can be inferred by examining the activities of coumarins with similar structural features. The presence of a 4-phenyl group, a 7-hydroxyl group, and an 8-methyl group are all expected to contribute to its bioactivity profile.
Anticancer Activity
4-Phenylcoumarins have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[2] For instance, some 4-phenylcoumarins have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[3] The presence of a hydroxyl group at the 7-position, as seen in the subject compound, can enhance anticancer activity. Furthermore, the introduction of a methyl group can also influence the cytotoxic potential.
Comparative Anticancer Activity of Selected Coumarins
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dimethoxy-4-phenylcoumarin | Lewis Lung Carcinoma (in vivo) | - | [3] |
| 7-hydroxy-4-phenylcoumarin derivatives | Various human cancer cell lines | Varies | [4] |
| 7,8-dihydroxy-4-methylcoumarin derivatives | K562, LS180, MCF-7 | 25.1 - 42.4 | [5] |
Note: Direct quantitative data for this compound is not available in the public domain and would require experimental determination.
Antioxidant Activity
The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals and chelate metal ions. The 7-hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.[6] The position and number of hydroxyl groups on the coumarin ring significantly influence the antioxidant potential.[6][7] For example, o-dihydroxy substituted coumarins are excellent radical scavengers.[7] The methyl group at the 8-position may also modulate the antioxidant activity through electronic and steric effects.
Comparative Antioxidant Activity of Selected Coumarins (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference |
| 7,8-dihydroxy-4-phenylcoumarin | Good activity | [6] |
| 5,7-dihydroxy-4-phenylcoumarin | Moderate activity | [6] |
| 7-hydroxy-4-methylcoumarin derivatives | Varies | [8] |
Note: The antioxidant activity of this compound is expected to be significant due to the 7-hydroxyl group and would need to be confirmed experimentally.
Anti-inflammatory Activity
Coumarins have been investigated for their anti-inflammatory properties, which are often linked to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9][10] 4-Arylcoumarins have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[11] The anti-inflammatory potential of this compound warrants investigation, as related structures have shown promising results.
Comparative Anti-inflammatory Activity of Selected Coumarins
| Compound | Assay | Effect | Reference |
| 5,7-dimethoxy-4-phenylcoumarin | LPS-induced NO and PGE2 release | Significant inhibition | [11][12] |
| 4-hydroxycoumarin | Carrageenan-induced paw edema | Anti-inflammatory effect | [13] |
| Phenyl-pyrazoline-coumarin derivatives | LPS-induced IL-6 release | Inhibition | [14] |
Anticoagulant Activity
The discovery of warfarin, a 4-hydroxycoumarin derivative, revolutionized anticoagulant therapy. The anticoagulant activity of coumarins is primarily due to their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors.[15] While the 4-hydroxyl group is a key structural feature for this activity, other substitutions can also influence the anticoagulant potential.[16][17] The anticoagulant activity of 4-phenylcoumarins has also been explored.[16]
Comparative Anticoagulant Activity of Selected Coumarins
| Compound | Assay | Activity | Reference |
| Warfarin (4-hydroxycoumarin derivative) | Prothrombin Time | Potent anticoagulant | [18] |
| Calophyllolide (a 4-phenylcoumarin) | Prothrombin Time | High activity | [16][17] |
| 4-methyl-2,5-dioxo-3-phenyl-2H,5H-pyrano[3,2-c][19]-benzopyran | Prothrombin Time | High activity | [16][17] |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.
Workflow:
MTT Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[20]
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the free radical scavenging capacity of a compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[21] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[21]
Workflow:
DPPH Assay Workflow
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.[22]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution at different concentrations to a fixed volume of the DPPH solution.[17]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.[22]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[21] Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[22]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[3] The first phase is mediated by histamine and serotonin, while the second phase is mediated by prostaglandins and other inflammatory mediators. The ability of a compound to reduce the paw edema indicates its anti-inflammatory potential.[23]
Workflow:
Carrageenan-Induced Paw Edema Workflow
Step-by-Step Methodology:
-
Animal Grouping: Divide the animals (e.g., Wistar rats) into groups: control, standard (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compound orally or intraperitoneally at different doses. The control group receives the vehicle.[23]
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[23]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Prothrombin Time (PT) Assay for Anticoagulant Activity
This assay measures the time it takes for blood plasma to clot and is used to assess the extrinsic and common pathways of coagulation.
Principle: The prothrombin time test involves adding a reagent containing tissue factor (thromboplastin) and calcium to citrated plasma. This initiates the extrinsic coagulation cascade, and the time taken for a fibrin clot to form is measured.[2] Anticoagulants that interfere with this pathway, such as vitamin K antagonists, will prolong the PT.[5]
Workflow:
Prothrombin Time Assay Workflow
Step-by-Step Methodology:
-
Sample Collection: Collect venous blood into a tube containing 3.2% sodium citrate as an anticoagulant.[2]
-
Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.[24]
-
Assay Procedure:
-
Data Analysis: The time taken for the clot to form is the prothrombin time, measured in seconds. The results can also be expressed as the International Normalized Ratio (INR) for standardized reporting.[25]
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, a comparative analysis based on the structure-activity relationships of related coumarins suggests that it holds significant promise as a bioactive molecule. The presence of the 4-phenyl group, the 7-hydroxyl group, and the 8-methyl group are all favorable substitutions for potential anticancer, antioxidant, and anti-inflammatory activities. Its anticoagulant potential also warrants investigation.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound using the standardized protocols outlined in this guide. This will allow for a direct and quantitative comparison with existing coumarin derivatives and will help to fully elucidate its therapeutic potential. Further mechanistic studies will also be crucial to understand the specific cellular and molecular targets of this novel compound.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Ito, C., et al. (1998). Cancer chemopreventive agents, 4-phenylcoumarins from Calophyllum inophyllum. Cancer Letters, 132(1-2), 125-130.
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Thull, U., et al. (2015). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules, 20(10), 18765-18787.
- Veselinović, A. M., et al. (2014). Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. Chemico-Biological Interactions, 214, 25-34.
- Taechowisan, T., et al. (2007). In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells. Natural Product Research, 21(12), 1104-13.
- Arora, R. B., et al. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20, 29-35.
- Taechowisan, T., et al. (2006). Antitumor activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130. Journal of Cancer Research and Therapeutics, 2(3), 115-120.
- Hosseinzadeh, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292-298.
-
G-Biosciences. DPPH Antioxidant Assay. Retrieved from [Link]
- Pedersen, J. Z., et al. (2007). Antioxidant activity of 4-methylcoumarins. Journal of Pharmacy and Pharmacology, 59(12), 1721-1728.
-
Öztürk, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
-
Marine Biology. DPPH radical scavenging activity. Retrieved from [Link]
- Wang, Y., et al. (2017). New arylpyrazoline-coumarins: Synthesis and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 27(21), 4876-4881.
-
Creative Bioarray. Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- Miri, R., et al. (2013). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 51(7), 842-849.
-
ResearchGate. IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. Retrieved from [Link]
- Firuzi, O., et al. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. Biological & Pharmaceutical Bulletin, 39(9), 1494-1502.
- Wang, Y., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Archiv der Pharmazie, 352(1-2), e1800262.
-
ResearchGate. IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and.... Retrieved from [Link]
-
Atlas Medical. Prothrombin Time (PT) (LIQUID REAGENT). Retrieved from [Link]
-
ResearchGate. (PDF) Vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Retrieved from [Link]
-
ResearchGate. (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4.... Retrieved from [Link]
- Borges, F., et al. (2016). In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. Current Pharmaceutical Design, 22(3), 300-311.
- Borges, F., et al. (2016).
- Siswandono, et al. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 543-548.
-
ResearchGate. IC 50 values For antioxidant activity of Plant extracts using DPPH assay. Retrieved from [Link]
- Taechowisan, T., et al. (2007). In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells. Natural Product Research, 21(12), 1104-13.
- Chen, C. Y., et al. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. International Journal of Molecular Sciences, 23(13), 6982.
-
ResearchGate. Natural and Synthetic Coumarins with Effects on Inflammation. Retrieved from [Link]
-
Tidy, C. (2024, January 23). Prothrombin time. StatPearls. Retrieved from [Link]
-
Shimamura, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. Retrieved from [Link]
- de Araújo, D. R., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788.
-
Wikipedia. Prothrombin time. Retrieved from [Link]
-
MedlinePlus. (2024, May 15). Prothrombin Time Test and INR (PT/INR). Retrieved from [Link]
-
UCSF Health. (2023, February 2). Prothrombin time (PT). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. spectra-labs.com [spectra-labs.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. static.igem.wiki [static.igem.wiki]
- 17. marinebiology.pt [marinebiology.pt]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. clyte.tech [clyte.tech]
- 20. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. DPPH Radical Scavenging Assay [mdpi.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atlas-medical.com [atlas-medical.com]
- 25. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Phenylcoumarin Derivatives
In the landscape of medicinal chemistry, the 4-phenylcoumarin scaffold stands out as a privileged structure, a versatile backbone that has given rise to a multitude of derivatives with a broad spectrum of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-phenylcoumarin derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this core structure can dramatically influence its efficacy as an anticancer, anticoagulant, antimicrobial, and neuroprotective agent, supported by experimental data and detailed protocols.
The 4-Phenylcoumarin Core: A Foundation for Diverse Bioactivity
The 4-phenylcoumarin molecule, characterized by a phenyl group at the 4-position of the coumarin (2H-chromen-2-one) ring system, offers a unique three-dimensional structure that allows for diverse interactions with biological targets. The inherent aromaticity and the lactone ring of the coumarin moiety, combined with the additional phenyl ring, provide a template that can be extensively modified. The key to unlocking the therapeutic potential of this scaffold lies in understanding how substitutions on both the coumarin nucleus and the appended phenyl ring dictate the resulting biological effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
4-Phenylcoumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3]
Structure-Activity Relationship Insights:
The anticancer potency of 4-phenylcoumarin derivatives is intricately linked to the nature and position of substituents on both the coumarin and the phenyl rings.
-
Substitution on the Coumarin Nucleus:
-
C-7 Position: The presence of a hydroxyl or methoxy group at the C-7 position of the coumarin ring is frequently associated with enhanced anticancer activity. For instance, a series of 3-(coumarin-3-yl)-acrolein derivatives showed that modifications at the C-6 and C-7 positions significantly influenced their antiproliferative activity.[3]
-
C-3 Position: Introduction of various moieties at the C-3 position has been explored to enhance potency. For example, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C-3 position were found to be effective, with the length of the alkyl chain influencing cytotoxicity.[4]
-
-
Substitution on the 4-Phenyl Ring:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the 4-phenyl ring play a critical role. While a comprehensive rule is yet to be established, studies have shown that both electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy) can enhance anticancer activity, suggesting that the optimal substitution pattern is target-dependent.[1]
-
Positional Isomers: The position of the substituent on the phenyl ring (ortho, meta, or para) can significantly impact biological activity, likely due to steric and electronic effects that alter the molecule's ability to bind to its target.
-
Comparative Anticancer Activity of 4-Phenylcoumarin Derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-pyrazole hybrid 35 | HepG2 | 2.96 ± 0.25 | [1] |
| Coumarin-pyrazole hybrid 35 | SMMC-7721 | 2.08 ± 0.32 | [1] |
| Coumarin-pyrazole hybrid 35 | U87 | 3.85 ± 0.41 | [1] |
| Coumarin-pyrazole hybrid 35 | H1299 | 5.36 ± 0.60 | [1] |
| Coumarin-thiazole hybrid 42a-e | MCF-7 | 5.41–10.75 | [1] |
| 3a derivative | HCT-116 | 1.93 | [5] |
| 3a derivative | MCF-7 | 1.25 | [5] |
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-phenylcoumarin derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing anticancer activity using the MTT assay.
Anticoagulant Activity: Modulating the Coagulation Cascade
The discovery of warfarin, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders.[7] 4-Phenylcoumarin derivatives have also been investigated for their anticoagulant properties, primarily acting as vitamin K antagonists.[8]
Structure-Activity Relationship Insights:
The anticoagulant effect of coumarin derivatives is highly dependent on the presence of a 4-hydroxy group, which is crucial for their mechanism of action.
-
4-Hydroxy Group: This group is a key structural feature for anticoagulant activity, allowing the molecule to mimic vitamin K and inhibit the enzyme vitamin K epoxide reductase.[8]
-
Substitution at C-3: The nature of the substituent at the C-3 position significantly influences the anticoagulant potency. Lipophilic groups at this position are generally favored.
-
4-Phenyl Ring Substitution: Modifications on the 4-phenyl ring can modulate the anticoagulant activity. For example, the introduction of a chlorine atom at the para-position of the phenyl ring has been shown to result in potent anticoagulant activities.[8]
Comparative Anticoagulant Activity of 4-Phenylcoumarin Derivatives:
A comparative pharmacological study of some 4-hydroxycoumarin derivatives with respect to warfarin showed that several compounds possess significant anticoagulant activity.[9] For instance, compounds 2b , 3a , and 4b from one study showed a greater anticoagulant effect than warfarin.[9]
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time (PT) test is a fundamental screening assay used to evaluate the extrinsic and common pathways of the coagulation cascade and is the primary test for monitoring warfarin therapy.[10]
Step-by-Step Methodology:
-
Sample Collection: Collect citrated plasma from subjects.
-
Reagent Preparation: Prepare the PT reagent, which contains tissue factor (thromboplastin) and calcium.
-
Assay Performance:
-
Pre-warm the plasma sample and the PT reagent to 37°C.
-
Mix the plasma with the PT reagent.
-
Measure the time it takes for a clot to form.
-
-
Data Reporting: The result is reported in seconds and as an International Normalized Ratio (INR) for patients on vitamin K antagonist therapy.
Caption: Prothrombin Time (PT) assay for evaluating anticoagulant activity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. 4-Phenylcoumarin derivatives have demonstrated promising activity against a range of bacteria and fungi.[11][12]
Structure-Activity Relationship Insights:
The antimicrobial properties of these compounds are influenced by various structural features.
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the compound through the microbial cell membrane.
-
Substituents on the Phenyl Ring: The presence of specific substituents on the 4-phenyl ring can significantly impact the antimicrobial spectrum and potency. For example, some studies have shown that derivatives with certain substitutions exhibit selective activity against Gram-positive bacteria.[11][12]
-
Hybrid Molecules: The conjugation of the 4-phenylcoumarin scaffold with other antimicrobial pharmacophores, such as triazoles, has been a successful strategy to develop potent and broad-spectrum antimicrobial agents.[13]
Comparative Antimicrobial Activity of Coumarin Derivatives:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,2,3-triazole linked chalcone and flavone hybrids | Gram-positive and Gram-negative bacteria | 6.25–100 | [13] |
| 1,2,4-triazolo[3,4a]phthalazine derivatives | Staphylococcus aureus | 16–128 | [13] |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] Broth microdilution is a commonly used method for determining MIC.[15]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a two-fold serial dilution of the 4-phenylcoumarin derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 4-Phenylcoumarin derivatives have shown potential as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties.[16][17]
Structure-Activity Relationship Insights:
The neuroprotective effects of these compounds are closely tied to their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly in an ortho-dihydroxy (catechol) arrangement on the benzenoid ring of the coumarin, is strongly associated with potent antioxidant and neuroprotective activity.[16][17] These groups can effectively donate hydrogen atoms to neutralize free radicals.
-
4-Methyl Group: The presence of a methyl group at the C-4 position of the coumarin ring has been shown in some studies to contribute to antioxidant activity with reduced toxicity.[16]
Comparative Neuroprotective Activity of 4-Methylcoumarins:
| Compound/Derivative (at 50 µM) | Inhibition of Cytotoxicity (%) | Inhibition of ROS Formation (%) | Reference |
| ortho-Dihydroxy-4-methylcoumarins | 44.7–62.9 | 41.6–71.1 | [16][17] |
Experimental Protocol: In Vitro Neuroprotection Assay (ROS Formation)
The 2′,7′-dichlorofluorescein diacetate (DCF-DA) assay is a common method to measure intracellular reactive oxygen species (ROS) formation.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y, PC12) in a suitable medium.[18][19]
-
Compound Pre-treatment: Pre-treat the cells with the 4-phenylcoumarin derivatives for a specific period (e.g., 1 hour).[18]
-
Induction of Oxidative Stress: Induce oxidative stress in the cells by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[18]
-
DCF-DA Staining: Add DCF-DA to the cells. DCF-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to the oxidative stress control indicates a reduction in ROS formation and thus, a neuroprotective effect.
Caption: Assay for evaluating neuroprotective activity by measuring ROS formation.
Conclusion
The 4-phenylcoumarin scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. This guide has highlighted the critical structure-activity relationships that govern the anticancer, anticoagulant, antimicrobial, and neuroprotective activities of its derivatives. A thorough understanding of how subtle structural modifications influence biological outcomes is paramount for the rational design of more potent and selective drug candidates. The experimental protocols provided herein offer a practical framework for researchers to evaluate the efficacy of newly synthesized 4-phenylcoumarin derivatives and to further unravel the therapeutic potential of this remarkable chemical entity.
References
- Vertex AI Search. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Vertex AI Search. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Vertex AI Search. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments.
- Vertex AI Search. (n.d.). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives.
- Vertex AI Search. (n.d.). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources.
- Vertex AI Search. (n.d.). Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC - NIH.
- Vertex AI Search. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - NIH.
- Vertex AI Search. (n.d.). Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo.
- Vertex AI Search. (n.d.). US10337048B2 - Methods for universal determination of anticoagulant activity - Google Patents.
- Vertex AI Search. (n.d.). 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies.
- Vertex AI Search. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers.
- Vertex AI Search. (n.d.). Preparation And In Vitro Anticancer Activity Evaluation Of Some Coumarin Derivatives.
- Vertex AI Search. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC - PubMed Central.
- Vertex AI Search. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
- Vertex AI Search. (n.d.). What tests are used to evaluate procoagulant activity? - Dr.Oracle.
- Vertex AI Search. (n.d.). Laboratory Measurement of the Anticoagulant Activity of the Non–Vitamin K Oral Anticoagulants | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PubMed Central.
- Vertex AI Search. (n.d.). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - Frontiers.
- Vertex AI Search. (n.d.). (PDF) The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives.
- Vertex AI Search. (n.d.). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives..
- Vertex AI Search. (n.d.). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships - I.R.I.S..
- Vertex AI Search. (n.d.). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives.
- Vertex AI Search. (n.d.). Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives - ResearchGate.
- Vertex AI Search. (n.d.). Investigating the antimicrobial properties of natural compounds against drug-resistant bacteria. | Blazingprojects.
- Vertex AI Search. (n.d.). Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives.
- Vertex AI Search. (n.d.). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed.
- Vertex AI Search. (n.d.). Recent advances on anticancer activity of coumarin derivatives - ResearchGate.
- Vertex AI Search. (n.d.). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents.
- Vertex AI Search. (n.d.). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC - NIH.
- Vertex AI Search. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
- Vertex AI Search. (n.d.). Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives.
- Vertex AI Search. (n.d.). Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives.
- Vertex AI Search. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - MDPI.
Sources
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents [iris.uniroma1.it]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives | Biomolecules and Biomedicine [bjbms.org]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. iris.uniroma1.it [iris.uniroma1.it]
- 17. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one and 7-hydroxy-4-methylcoumarin for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, coumarin derivatives stand out for their vast therapeutic potential, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, antioxidant, and anticancer properties.[1] This guide provides a detailed comparison of two such derivatives: the well-characterized 7-hydroxy-4-methylcoumarin (also known as hymecromone) and the more novel 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. This analysis is intended to assist researchers and drug development professionals in understanding the nuanced differences in their structure, synthesis, and biological activities, thereby informing the selection of the appropriate scaffold for further investigation.
Structural and Physicochemical Properties: A Tale of Two Substitutions
The core of both molecules is the coumarin scaffold, a benzopyrone that provides a rigid, planar structure conducive to interaction with biological targets.[2][3] The key distinctions lie in the substituents at the C4 and C8 positions.
-
7-hydroxy-4-methylcoumarin (Hymecromone): This compound features a methyl group at the C4 position. It is a well-established fluorescent probe and is used in biochemical assays.[4] Its synthesis is typically achieved through the Pechmann condensation of resorcinol and ethyl acetoacetate.[5][6]
-
This compound: This derivative possesses a bulky phenyl group at the C4 position and a methyl group at the C8 position. The introduction of a phenyl ring at C4 is known to significantly influence the biological activity of coumarins, often enhancing their anticancer and anti-tubercular properties.[7] The 8-methyl group can further modulate its lipophilicity and steric profile.
A summary of their key physicochemical properties is presented below:
| Property | 7-hydroxy-4-methylcoumarin | This compound |
| Molecular Formula | C10H8O3 | C16H12O3 |
| Molar Mass | 176.17 g/mol | 252.27 g/mol |
| Appearance | Pale yellow solid[6] | Predicted to be a solid |
| Solubility | Soluble in ethanol, methanol[8] | Predicted to be soluble in organic solvents |
| Melting Point | 189-190 °C[8] | Not reported |
Synthesis Strategies: Established vs. Exploratory
The synthesis of these two coumarins relies on well-established organic reactions, though the specifics for the 4-phenyl derivative are less commonly documented.
Synthesis of 7-hydroxy-4-methylcoumarin (Hymecromone) via Pechmann Condensation:
The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[5][6]
Proposed Synthesis of this compound:
The synthesis of 4-arylcoumarins can also be achieved through Pechmann condensation, though other methods like the Perkin reaction or transition-metal-catalyzed C-H bond functionalization are also employed.[9][10][11] For this compound, a plausible route would involve the reaction of 2-methylresorcinol with ethyl benzoylacetate.
Comparative Biological and Pharmacological Profile
While extensive comparative data is not available, a predictive analysis based on known structure-activity relationships (SAR) can be made.
| Biological Activity | 7-hydroxy-4-methylcoumarin (Hymecromone) | This compound (Predicted) |
| Fluorescence | Strong blue fluorescence, used as a pH indicator and in enzyme assays.[4][8] | Expected to be fluorescent, but the phenyl group may alter the emission wavelength and quantum yield. |
| Antioxidant Activity | Exhibits antioxidant properties by neutralizing free radicals.[4][12] | The presence of the phenolic hydroxyl group suggests antioxidant activity. The 4-phenyl group may enhance this activity. |
| Anticancer Activity | Shows cytotoxic effects against various cancer cell lines.[13][14] | The 4-phenyl substitution is often associated with potent anticancer activity in coumarins.[7] This derivative is predicted to have significant cytotoxic potential. |
| Enzyme Inhibition | Known to inhibit enzymes like tyrosinase and lipoxygenase.[15][16] | The bulkier structure may lead to different enzyme inhibition profiles, potentially targeting enzymes with larger binding pockets. |
Experimental Protocols for Comparative Evaluation
To empirically compare these two compounds, the following experimental protocols are recommended.
4.1. Synthesis and Characterization
-
Synthesis of 7-hydroxy-4-methylcoumarin: Follow the established Pechmann condensation protocol using resorcinol and ethyl acetoacetate with concentrated sulfuric acid as a catalyst.[5][17]
-
Synthesis of this compound: Adapt the Pechmann condensation using 2-methylresorcinol and ethyl benzoylacetate. Alternative acid catalysts like Amberlyst-15 can be explored for milder reaction conditions.[8]
-
Characterization: Confirm the structure and purity of the synthesized compounds using FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.[8][18]
4.2. Fluorescence Spectroscopy
-
Prepare stock solutions of each coumarin derivative in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Measure the absorption spectra to determine the optimal excitation wavelength (λex).[8]
-
Record the fluorescence emission spectra at the determined λex.
-
Calculate the quantum yield relative to a known standard (e.g., quinine sulfate).
4.3. Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical.[19][20]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of the compounds to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).[21]
4.4. Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the coumarin derivatives for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.[22]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[23]
4.5. Enzyme Inhibition Assays
-
Tyrosinase Inhibition Assay: Measure the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from L-DOPA.[15]
-
Lipoxygenase Inhibition Assay: Determine the inhibitory effect on soybean lipoxygenase by measuring the formation of conjugated dienes from linoleic acid.[16]
Conclusion and Future Directions
7-hydroxy-4-methylcoumarin is a well-established compound with a broad range of applications, particularly as a fluorescent probe and a choleretic and spasmolytic agent.[4][24] In contrast, this compound represents a more unexplored scaffold. Based on established structure-activity relationships, the presence of the 4-phenyl group is anticipated to confer enhanced anticancer and potentially other biological activities. The 8-methyl group may further refine its pharmacological profile by increasing lipophilicity and altering its interaction with biological targets.
Direct, head-to-head experimental evaluation is crucial to validate these predictions. The protocols outlined in this guide provide a framework for a comprehensive comparison of their fluorescent, antioxidant, cytotoxic, and enzyme inhibitory properties. Such studies will be invaluable for researchers and drug development professionals seeking to leverage the versatile coumarin scaffold for the discovery of novel therapeutic agents.
References
-
Sonwu, Blog. (2025, January 23). What Is 7 Hydroxy 4 Methylcoumarin Used For. Retrieved from Sonwu website: [Link]
-
Pharmacy Infoline. 7-Hydroxy 4-methyl coumarin synthesis. Retrieved from Pharmacy Infoline website: [Link]
-
Slideshare. Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from Slideshare website: [Link]
- Sathyabama Institute of Science and Technology. (n.d.).
-
PubChem. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from PubChem: [Link]
- Google Patents. Synthesis of 4-hydroxycoumarins.
-
YouTube. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from YouTube: [Link]
-
DrugBank. 7-HYDROXY-4-METHYLCOUMARIN. Retrieved from DrugBank: [Link]
-
ResearchGate. (2015, March 27). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Retrieved from ResearchGate: [Link]
-
PubMed. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Retrieved from PubMed: [Link]
-
I.R.I.S. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Retrieved from I.R.I.S.: [Link]
-
ResearchGate. (2025, August 9). Short communication: synthesis and applications of Coumarin. Retrieved from ResearchGate: [Link]
-
PubMed. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32. Retrieved from PubMed: [Link]
-
National Institutes of Health. (2021, April 17). Inhibitory Effects of Coumarin Derivatives on Tyrosinase. Retrieved from National Institutes of Health: [Link]
-
National Institutes of Health. (2023, April 26). Antioxidant Activity of Coumarins and Their Metal Complexes. Retrieved from National Institutes of Health: [Link]
-
National Institutes of Health. (2020, April 23). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. Retrieved from National Institutes of Health: [Link]
-
National Institutes of Health. (2025, July 1). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Retrieved from National Institutes of Health: [Link]
-
MDPI. Evaluation of the Antioxidant Capacity of Synthesized Coumarins. Retrieved from MDPI: [Link]
-
Wikipedia. Perkin rearrangement. Retrieved from Wikipedia: [Link]
-
ResearchGate. (PDF) 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Retrieved from ResearchGate: [Link]
-
ResearchGate. (PDF) Syntheses, reactivity, and biological applications of coumarins. Retrieved from ResearchGate: [Link]
-
National Institutes of Health. (2018, September 20). Recent Advances in Synthesis of 4-Arylcoumarins. Retrieved from National Institutes of Health: [Link]
-
MDPI. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Retrieved from MDPI: [Link]
Sources
- 1. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sonwuapi.com [sonwuapi.com]
- 5. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 7. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 12. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Effects of Coumarin Derivatives on Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 19. Evaluation of the Antioxidant Capacity of Synthesized Coumarins [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. iris.uniroma1.it [iris.uniroma1.it]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tis.wu.ac.th [tis.wu.ac.th]
- 24. 7-HYDROXY-4-METHYLCOUMARIN | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Substituted 4-Phenylcoumarins
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the spectral properties of substituted 4-phenylcoumarins. As a class of compounds with significant applications in fluorescent probes, laser dyes, and pharmaceuticals, a thorough understanding of their photophysical behavior is paramount.[1] This document moves beyond a simple recitation of data, offering insights into the underlying mechanisms that govern their absorption and emission characteristics, and providing detailed, field-proven protocols for their characterization.
The 4-Phenylcoumarin Scaffold: A Privileged Structure in Photophysics
The 4-phenylcoumarin core, a derivative of coumarin featuring a phenyl group at the 4-position, represents a privileged scaffold in the design of fluorescent molecules.[1] The inherent photophysical properties of the coumarin ring system can be finely tuned by the introduction of various substituents on both the coumarin and the appended phenyl ring. This strategic substitution allows for the modulation of the molecule's electronic properties, directly impacting its interaction with light. The nature and position of these substituents—whether electron-donating or electron-withdrawing—are the primary determinants of the compound's absorption and fluorescence characteristics.[2][3]
The Influence of Substituents on the Electronic Spectra
The spectral properties of 4-phenylcoumarins are governed by π → π* electronic transitions within the conjugated system. The energy of these transitions, and thus the wavelengths of maximum absorption (λabs) and emission (λem), are highly sensitive to the electronic effects of substituents.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as methoxy (-OCH3) and dimethylamino (-N(CH3)2), when attached to the coumarin or phenyl ring, generally induce a bathochromic shift (red shift) in both the absorption and fluorescence spectra.[2][3] This phenomenon is attributed to the ability of EDGs to increase the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. This facilitates the π → π* transition at a lower energy (longer wavelength). The strength of the electron-donating effect often correlates with the magnitude of the red shift. For instance, the dimethylamino group typically produces a more significant bathochromic shift than a methoxy group.[2]
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), tend to cause a hypsochromic shift (blue shift) or a less pronounced bathochromic shift compared to unsubstituted or EDG-substituted analogs.[3] EWGs lower the energy of both the HOMO and LUMO. However, the stabilization of the LUMO is often more pronounced, leading to an increase or smaller decrease in the HOMO-LUMO gap. This requires higher energy for the electronic transition, resulting in absorption and emission at shorter wavelengths.
Comparative Photophysical Data of Substituted 4-Phenylcoumarins
The following table presents a comparative summary of the photophysical data for a series of substituted 4-phenylcoumarins. It is crucial to note that these values are highly dependent on the solvent used for analysis, a phenomenon known as solvatochromism.
| Substituent (Position) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |
| Unsubstituted | ~320 | ~390 | ~70 | ~0.50 | Ethanol |
| 7-Hydroxy | ~365 | ~450 | ~85 | High | Ethanol |
| 7-Methoxy | ~324 | ~381 | ~57 | Moderate | Methanol |
| 6-Methoxy | Red-shifted vs. 7-Methoxy | Red-shifted vs. 7-Methoxy | - | - | Methanol |
| 7-Dimethylamino | ~370 | ~460 | ~90 | ~0.90 | Ethanol |
| 3-(4-Chlorophenyl) | ~330 | ~400 | ~70 | - | Chloroform |
| 3-(2-Nitrophenyl) | ~335 | - | - | Low/None | Acetonitrile |
Note: The data presented is a compilation from various sources and should be used for comparative purposes. Absolute values can vary with experimental conditions. Data for some 6-substituted and nitro derivatives show qualitative trends due to limited availability of precise quantitative values in the literature.[4]
Experimental Protocols for Spectral Analysis
The following are detailed, self-validating protocols for the accurate and reproducible spectral characterization of substituted 4-phenylcoumarins.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the absorption spectrum and the wavelength of maximum absorbance (λabs).
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.
Methodology:
-
Solution Preparation: Prepare a stock solution of the 4-phenylcoumarin derivative in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare a dilute solution in a quartz cuvette to an absorbance value between 0.1 and 1.0 at the expected λabs.
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer.
-
Spectral Acquisition: Scan a suitable wavelength range (e.g., 200-500 nm) to record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs).
Fluorescence Spectroscopy
This protocol details the measurement of the fluorescence emission spectrum and the determination of the wavelength of maximum emission (λem).
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector is suitable.
Methodology:
-
Solution Preparation: Use the same dilute solution prepared for UV-Vis absorption spectroscopy (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).
-
Excitation Wavelength Selection: Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission wavelength from a value slightly longer than the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).
Fluorescence Quantum Yield (ΦF) Determination
The comparative method is a reliable approach for determining the fluorescence quantum yield.
Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is required. For blue-emitting coumarins, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.
Methodology:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the test compound and the reference standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure Absorption and Emission: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.
-
Plot Integrated Fluorescence vs. Absorbance: For both the test compound and the reference standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φtest) can be calculated using the following equation:
Φtest = Φref * (mtest / mref) * (η2test / η2ref)
where:
-
Φref is the quantum yield of the reference standard.
-
mtest and mref are the slopes of the plots for the test and reference samples, respectively.
-
ηtest and ηref are the refractive indices of the solvents used for the test and reference samples, respectively (if the same solvent is used, this term is 1).
-
Visualizing the Experimental Workflow and Substituent Effects
The following diagrams illustrate the logical flow of the experimental processes and the conceptual relationship between substituent properties and the resulting spectral shifts.
Caption: Experimental workflow for the comparative spectral analysis of substituted 4-phenylcoumarins.
Caption: Relationship between substituent electronic properties and observed spectral shifts.
Concluding Remarks
The photophysical properties of 4-phenylcoumarins are intricately linked to their molecular structure. By judiciously selecting substituents, researchers can engineer molecules with tailored absorption and emission characteristics for a wide array of applications. The protocols and comparative data presented in this guide provide a robust framework for the systematic investigation and understanding of this versatile class of fluorophores. It is the author's hope that this guide will serve as a valuable resource for scientists and professionals in the field, fostering further innovation in the design and application of novel 4-phenylcoumarin derivatives.
References
-
Becic, E., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Pigment & Resin Technology, 40(5), 292-297. [Link]
-
Gryczynski, I., et al. (2000). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules, 5(1), 159-173. [Link]
-
Kielesiński, Ł., et al. (2019). The synthesis and photophysical properties of tris-coumarins. Physical Chemistry Chemical Physics, 21(16), 8314-8325. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Phenylcoumarin. PubChem Compound Database. [Link]
-
Becic, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji, 73(1-2), 1-6. [Link]
-
National Center for Biotechnology Information (n.d.). 7-Hydroxy-4-phenylcoumarin. PubChem Compound Database. [Link]
-
Saleh, N., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. International Journal of Molecular Sciences, 24(15), 11994. [Link]
-
RSC Publishing (2021). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. [Link]
-
Becic, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji, 73(1-2), 1-6. [Link]
-
ResearchGate (2023). Electron‐Donating and Electron‐Withdrawing Subunit Effects on Coumarin‐BODIPY Dyads: Optical and Electrochemical Properties and Molecular Interactions. [Link]
Sources
A Comparative Guide to the Antimicrobial Efficacy of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one and its Analogs
Introduction
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including significant antimicrobial properties. This guide provides an in-depth technical validation of the anticipated antimicrobial efficacy of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one .
Due to the limited availability of specific antimicrobial data for this compound in publicly accessible literature, this guide will present a comparative analysis based on data from closely related and well-studied 7-hydroxycoumarin derivatives. This approach, supplemented with detailed experimental protocols and comparative data for standard antimicrobial agents, offers a valuable predictive framework for researchers in the field of antimicrobial drug discovery. The structural similarity of the target compound to analogs with known antimicrobial activity suggests its potential as a valuable candidate for further investigation.
The Scientific Rationale: Why 7-Hydroxycoumarins Warrant Investigation
The antimicrobial potential of coumarins is often attributed to their structural features. The presence of a hydroxyl group at the C-7 position is a recurring motif in many biologically active coumarins, enhancing their interaction with microbial targets. Furthermore, the lipophilicity introduced by substituents such as a phenyl group at C-4 and a methyl group at C-8 can facilitate the compound's passage across microbial cell membranes.
The proposed mechanism of action for many coumarin derivatives involves the disruption of the microbial cell membrane and the inhibition of essential cellular processes. While the precise molecular targets can vary, the fundamental ability to interfere with microbial viability makes this class of compounds a fertile ground for new antimicrobial development.
Comparative Antimicrobial Spectrum: An Evidence-Based Projection
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 7-hydroxycoumarin derivatives against a panel of clinically relevant bacterial and fungal strains. These values are compared with those of standard antimicrobial drugs, Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal), to provide a clear benchmark for their potency.
Table 1: Comparative Antibacterial Activity of 7-Hydroxycoumarin Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 7-hydroxy-4-methylcoumarin | 40 | - | 31 | - | [1] |
| 7-hydroxy-4-phenylcoumarin | >10000 | >10000 | >10000 | >10000 | [2] |
| 5,7-dihydroxy-4-phenylcoumarin | 10 - 2500 | 10 - 620 | 160 - 10000 | >10000 | [2] |
| Ciprofloxacin (Standard) | 0.25 - 2 | 0.12 - 1 | 0.015 - 1 | 0.25 - 4 | Standard Data |
Table 2: Comparative Antifungal Activity of 7-Hydroxycoumarin Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | - | 16 | [3][4] |
| Fluconazole (Standard) | 0.25 - 4 | 16 - 64 | Standard Data |
Analysis of Comparative Data:
The available data on structurally similar compounds provides valuable insights into the potential antimicrobial profile of this compound. Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated moderate to good activity against Gram-positive bacteria.[1] Interestingly, a study on 4-phenyl hydroxycoumarins indicated that while 5,7-dihydroxy-4-phenylcoumarin exhibited notable antibacterial activity, 7-hydroxy-4-phenylcoumarin was less effective.[2] This suggests that the hydroxylation pattern on the benzene ring significantly influences antimicrobial potency. The addition of an electron-withdrawing nitro group, as seen in 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, has been shown to yield significant antifungal activity against Aspergillus niger.[3][4]
Based on these findings, it is hypothesized that this compound may exhibit selective antimicrobial activity, potentially more pronounced against certain bacterial or fungal strains. The presence of the 8-methyl group could further modulate its lipophilicity and, consequently, its ability to penetrate microbial cell walls.
Experimental Protocols for Validation
To empirically validate the antimicrobial efficacy of this compound, the following detailed, step-by-step methodologies are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Synthesis of this compound
A plausible synthetic route for the target compound is the Pechmann condensation, a well-established method for coumarin synthesis.
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-methylresorcinol and ethyl benzoylacetate in equimolar amounts.
-
Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, while cooling the mixture in an ice bath to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Diagram 2: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the synthesized this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Diagram 3: MBC/MFC Determination Workflow
Caption: Workflow for determining the Minimum Bactericidal/Fungicidal Concentration.
Step-by-Step Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism until colonies are visible in the positive control.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth).
Conclusion and Future Directions
While direct experimental data on the antimicrobial efficacy of this compound is currently lacking in the scientific literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial agent. The presence of the 7-hydroxy group, combined with the 4-phenyl and 8-methyl substituents, suggests a compound with potentially interesting and selective biological activity.
The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization, and comprehensive antimicrobial evaluation of this novel coumarin derivative. The results from these studies will be crucial in determining its true potential and guiding future efforts in the development of new and effective treatments for infectious diseases. It is through such systematic and evidence-based approaches that the scientific community can continue to address the pressing global challenge of antimicrobial resistance.
References
-
Al-Omair, M. A., Ali, A. A., & El-Gazzar, A. B. A. (2020). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Molecules, 25(15), 3344. Retrieved from [Link]
-
Jasim, H. A., Nahar, L., Jasim, M. A., Sarker, S. D., & Al-Isawi, R. H. (2020). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 36(3), 482-490. Retrieved from [Link]
-
Lee, Y.-S., Kang, Y.-H., & Jung, J.-Y. (2020). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Foods, 9(9), 1219. Retrieved from [Link]
-
Glosnić, M., Stanković, N., Gibanica, S., Šegan, S., Zlatović, M., & Opsenica, D. (2014). Antibacterial potential of selected 4-phenyl hydroxycoumarins: Integrated in vitro and molecular docking studies. Medicinal Chemistry Research, 24(2), 705–715. Retrieved from [Link]
-
Chen, I.-J., & Chen, Y.-L. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-, 7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10794–10806. Retrieved from [Link]
-
Li, Y., Zhang, Y., & Liu, Y. (2021). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules, 26(11), 3183. Retrieved from [Link]
-
Muratović, S., Durić, K., & Srabović, N. (2015). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Journal of the Chemical Society of Pakistan, 37(5), 986-991. Retrieved from [Link]
-
Muratović, S., Durić, K., & Srabović, N. (2015). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. Journal of the Chemical Society of Pakistan, 37(5). Retrieved from [Link]
-
Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc, 2025(5), 1-15. Retrieved from [Link]
-
Behrami, A., & Dobroshi, F. (2019). Antibacterial Effects and Synthesized New Derivatives of 4-Hydroxy-Chromen-2-One. American Journal of Heterocyclic Chemistry, 5(1), 7. Retrieved from [Link]
-
Kumar, S., & Singh, B. K. (2014). 7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. Medicinal Chemistry Research, 23(10), 4493–4501. Retrieved from [Link]
-
Prabawati, S. Y., & Fitriana, I. (2017). Synthesis of 7-(Hydroxy) Coumarin and Its Activity Test As Antibacterial against Staphylococcus aureus and Shigella flexneri. Proceedings of the International Conference on Science and Engineering, 1(1), 141-145. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Antifungal Activities of New Coumarins. BioMed Research International, 2015, 1–6. Retrieved from [Link]
-
Behrami, A., & Dobroshi, F. (2019). Antibacterial Effects and Synthesized New Derivatives of 4-hydroxy-chromen-2-one. American Journal of Heterocyclic Chemistry, 5(1), 7-10. Retrieved from [Link]
-
Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115–125. Retrieved from [Link]
-
Cacic, M., Molnar, M., & Sarkanj, B. (2012). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 17(12), 13876–13896. Retrieved from [Link]
-
Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-ur-Rahman, & Zia-Ullah. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research, 17(2), 115-125. Retrieved from [Link]
-
Krasniqi, I., & Behrami, A. (2015). Antibacterial activity of coumarine derivatives synthesized from 7-chloro-4-hydroxy-chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 7(8), 568-572. Retrieved from [Link]
-
Cacic, M., Trkovnik, M., Cacic, F., & Has-Schon, E. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(2), 134–147. Retrieved from [Link]
-
Antifungal activity Archives. (n.d.). Global Journal of Pure and Applied Chemistry Research. Retrieved from [Link]
-
da Silva, A. B., et al. (2023). In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli. Microbial Pathogenesis, 177, 106058. Retrieved from [Link]
-
Guerra, F. Q. S., et al. (2015). Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. Evidence-Based Complementary and Alternative Medicine, 2015, 925096. Retrieved from [Link]
-
Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16(1), 275-286. Retrieved from [Link]
-
Guerra, F. Q. S., et al. (2015). Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. Evidence-Based Complementary and Alternative Medicine, 2015. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one: A Comparative Guide to Mechanistic Elucidation
In the landscape of drug discovery, the vast family of coumarins and their derivatives stands out for its remarkable diversity of biological activities.[1][2][3][4] Within this class, the specific compound 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a member of the neoflavonoid subclass, presents a compelling case for mechanistic investigation.[5][6] While direct studies on its mode of action are not yet prevalent in the public domain, its structural similarity to other well-characterized coumarins and neoflavonoids provides a solid foundation for postulating and experimentally validating its therapeutic potential.
This guide will navigate the hypothetical mechanisms of action for this compound based on the established pharmacology of its chemical relatives. We will compare these potential pathways with known mechanisms of action for established compounds and provide a detailed roadmap of experimental protocols for definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel coumarin derivatives.
The Coumarin and Neoflavonoid Heritage: A Foundation for Postulation
The coumarin scaffold, a fusion of a benzene and an α-pyrone ring, is a privileged structure in medicinal chemistry, known to impart a wide array of pharmacological effects.[3][7] These include anti-inflammatory, antioxidant, anticoagulant, antimicrobial, and anticancer activities.[2][3][7] The 4-phenyl substitution classifies our target compound as a neoflavonoid, a class of polyphenolic compounds also recognized for their diverse biological activities, including anti-inflammatory and cancer chemopreventive properties.[5][6][8]
Based on this lineage, we can hypothesize several primary mechanisms of action for this compound.
Hypothesized Mechanism 1: Anti-inflammatory Action via COX Enzyme Inhibition
A significant number of coumarin derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[7][9]
Comparative Analysis:
| Compound | Class | Known Mechanism of Action | Supporting Data |
| Diclofenac (Control) | NSAID | Non-selective COX-1/COX-2 Inhibitor | Extensive clinical data |
| 7-hydroxy-4-methylcoumarin derivatives | Coumarin | Potent in vivo anti-inflammatory activity, suggested COX inhibition[9] | IC50 values for related compounds demonstrate significant anti-inflammatory effects[9] |
| This compound (Hypothetical) | Neoflavonoid | Potential COX-1/COX-2 Inhibition | To be determined |
Hypothesized Mechanism 2: Cancer Chemoprevention through NF-κB Pathway Inhibition and Aromatase Modulation
Neoflavonoids have been shown to interfere with key signaling pathways implicated in cancer progression.[8] The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition is a key therapeutic strategy in oncology.[8] Furthermore, the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis, is a validated approach in hormone-dependent cancers.[8]
Comparative Analysis:
| Compound | Class | Known Mechanism of Action | Supporting Data |
| Parthenolide (Control) | Sesquiterpene lactone | Known NF-κB Inhibitor | Extensive preclinical data |
| Letrozole (Control) | Aromatase Inhibitor | Potent Aromatase Inhibitor | Clinically approved for breast cancer |
| Synthesized Neoflavonoids | Neoflavonoid | Dose-dependent inhibition of TNF-α-induced NF-κB activation and aromatase activity[8] | IC50 values in the low micromolar range for NF-κB and aromatase inhibition[8] |
| This compound (Hypothetical) | Neoflavonoid | Potential NF-κB and/or Aromatase Inhibitor | To be determined |
A Roadmap for Mechanistic Elucidation: Experimental Protocols
To move from hypothesis to definitive mechanism, a systematic and multi-faceted experimental approach is required. The following protocols provide a self-validating workflow to probe the biological activity of this compound.
Experimental Workflow: From Broad Activity Screening to Specific Target Validation
Caption: A stepwise workflow for characterizing the mechanism of action.
Detailed Protocol 1: In Vitro COX Inhibition Assay
This protocol is designed to directly measure the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyze the conversion of a chromogenic substrate in the presence of arachidonic acid. The change in absorbance is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of this compound and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or control inhibitor at various concentrations.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Detailed Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB signaling pathway.
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment and Pathway Activation:
-
After transfection, seed the cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.
-
Stimulate the NF-κB pathway by adding an inducer (e.g., TNF-α or IL-1β).
-
Incubate for an appropriate time (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Determine the IC50 value by plotting the normalized activity against the inhibitor concentration.
-
Signaling Pathway Visualization
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively elucidated, its chemical structure strongly suggests a rich pharmacological potential, particularly in the realms of anti-inflammatory and anticancer activities. The experimental framework provided in this guide offers a robust and logical progression for its characterization.
Future research should focus on a comprehensive structure-activity relationship (SAR) study to identify key functional groups responsible for its biological effects. Furthermore, successful in vitro findings should be followed by in vivo studies in relevant animal models to assess its therapeutic efficacy and pharmacokinetic profile. The exploration of this and other novel coumarin derivatives holds significant promise for the discovery of new therapeutic agents.
References
- Vertex AI Search. (n.d.). Exploring the Biological Activity of Natural Coumarin Derivatives in Modern Research.
- Annunziata, F., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. PubMed Central.
- Atlantis Press. (n.d.). The Study on Biological and Pharmacological Activity of Coumarins.
- PubMed. (n.d.). The structure and pharmacological functions of coumarins and their derivatives.
- OUCI. (n.d.). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review.
- Panche, A. N., et al. (n.d.). Flavonoids: an overview. PubMed Central.
- ResearchGate. (n.d.). Plant Neoflavonoids: Chemical Structures and Biological Functions.
- PubMed Central. (n.d.). Neoflavonoids and tetrahydroquinolones as possible cancer chemopreventive agents.
- BenchChem. (n.d.). Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review [ouci.dntb.gov.ua]
- 5. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The structure and pharmacological functions of coumarins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neoflavonoids and tetrahydroquinolones as possible cancer chemopreventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antioxidant Potential of 4-Phenylcoumarin Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced antioxidant potential of molecular scaffolds is paramount. Among these, the 4-phenylcoumarin core has emerged as a promising pharmacophore. This guide provides an in-depth, objective comparison of the antioxidant capabilities of various 4-phenylcoumarin isomers, supported by experimental data and detailed protocols. We will delve into the structural nuances that dictate their efficacy, offering a scientifically grounded framework for selecting and developing potent antioxidant agents.
The Significance of 4-Phenylcoumarins as Antioxidants
4-Phenylcoumarins, a subclass of neoflavonoids, are characterized by a phenyl group at the 4-position of the coumarin nucleus. Their rigid, planar structure and the potential for varied hydroxylation patterns make them a compelling subject for antioxidant research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. The ability of 4-phenylcoumarin derivatives to scavenge free radicals and chelate pro-oxidant metal ions positions them as attractive candidates for therapeutic intervention.
The antioxidant capacity of these compounds is not uniform; it is profoundly influenced by the number and, critically, the position of hydroxyl (-OH) substituents on both the coumarin core and the pendant phenyl ring. This structure-activity relationship (SAR) is the cornerstone of our comparative analysis.
Deciphering Antioxidant Efficacy: The Structure-Activity Relationship
The primary mechanism by which phenolic compounds like hydroxy-4-phenylcoumarins exert their antioxidant effects is through hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). The ease with which a hydroxyl group can donate its hydrogen atom to a free radical is a key determinant of its antioxidant potency.
Several structural features govern the antioxidant potential of 4-phenylcoumarin isomers:
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. More -OH groups provide more sites for radical scavenging.
-
Position of Hydroxyl Groups: The relative positioning of hydroxyl groups is a more critical factor than their mere number. An ortho-dihydroxy (catechol) arrangement, such as in 7,8-dihydroxy-4-phenylcoumarin, significantly enhances antioxidant capacity.[1] This is attributed to the ability of the resulting phenoxyl radical to be stabilized through intramolecular hydrogen bonding and electron delocalization. In contrast, meta-dihydroxy substitution patterns, like in 5,7-dihydroxy-4-phenylcoumarin, generally exhibit more moderate activity.[1]
-
Substitution on the Phenyl Ring: Hydroxylation of the 4-phenyl ring also contributes to the overall antioxidant potential. The principles of number and position of -OH groups apply here as well.
Visualizing the Core Structure
To appreciate the isomeric variations, it is essential to first understand the fundamental 4-phenylcoumarin scaffold.
Caption: General structure of the 4-phenylcoumarin scaffold.
Comparative Antioxidant Activity: Experimental Data
The most direct way to compare the antioxidant potential of different 4-phenylcoumarin isomers is by examining their performance in standardized in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used methods. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values for a series of 4-hydroxycoumarin derivatives from a recent comparative study, illustrating the impact of different substitution patterns.
| Compound | Substituents | DPPH IC50 (mM)[2] | ABTS IC50 (µM)[2] |
| 4a | 4-hydroxy-6-methoxy | 0.05 | 10.32 |
| C1 | 4-hydroxy-7-methyl | > 1 | 42.10 |
| C2 | 4,7-dihydroxy | > 1 | 38.21 |
| C3 | 4-hydroxy (benzo[h]) | > 1 | 3.86 |
| C4 | 4-hydroxy-6-methyl | > 1 | 37.95 |
| C6 | 4-hydroxy | > 1 | 41.13 |
| 4g | 4-hydroxy-6-bromo-7-methoxy | 0.38 | 32.99 |
| 4h | 4-hydroxy-6,8-dibromo | 0.45 | 106.32 |
| 4i | 4-hydroxy-6-iodo | 0.35 | 57.01 |
| 4k | 4-hydroxy-6-nitro | 0.28 | 129.58 |
| 4l | 4-hydroxy-6,8-diiodo | 0.29 | 36.35 |
| Ascorbic Acid | Standard | 0.06 | - |
| BHT | Standard | 0.58 | - |
| Trolox | Standard | - | 34.34 |
Data extracted from a 2024 study on 4-hydroxycoumarin derivatives.[2] Note that while these are not all 4-phenylcoumarins, the principles of substitution on the coumarin ring are illustrated.
A study focusing specifically on hydroxy-4-phenylcoumarins demonstrated the potent activity of 7,8-dihydroxy-4-phenylcoumarin and the moderate activity of 5,7-dihydroxy-4-phenylcoumarin, corroborating the importance of the ortho-dihydroxy substitution.[1]
Experimental Protocols for Antioxidant Assays
To ensure the reproducibility and validity of antioxidant studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays, which are foundational for screening and comparing the antioxidant potential of 4-phenylcoumarin isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a deep violet-colored solution, by an antioxidant. The donation of a hydrogen atom from the antioxidant to the DPPH radical results in the formation of the reduced, pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in a dark, cool place.
-
Prepare a stock solution of the 4-phenylcoumarin isomer to be tested in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the % inhibition against the concentration of the 4-phenylcoumarin isomer. The IC50 value is determined from this dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The reduction of the blue-green ABTS•+ back to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at approximately 734 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the 4-phenylcoumarin isomer solution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Include a control (solvent + ABTS•+ solution) and a blank (solvent only).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes), protected from light.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
-
Conclusion and Future Directions
The antioxidant potential of 4-phenylcoumarin isomers is a rich field of study with significant implications for drug discovery. The evidence strongly indicates that the number and, more importantly, the strategic placement of hydroxyl groups on the coumarin and phenyl rings are the primary determinants of their radical scavenging efficacy. The presence of an ortho-dihydroxy (catechol) moiety is a particularly strong indicator of high antioxidant potential.
The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. By understanding the structure-activity relationships and employing robust, validated assays, the scientific community can continue to explore and optimize the therapeutic potential of 4-phenylcoumarin derivatives in combating diseases rooted in oxidative stress. Future research should focus on expanding the library of synthesized isomers, exploring their mechanisms of action in more complex biological systems, and evaluating their pharmacokinetic and toxicological profiles to pave the way for their clinical application.
References
-
Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Journal of the Iranian Chemical Society, 1-15. [Link]
-
Firuzi, O., Miri, R., Tavakkoli, M., & Saso, L. (2016). Neuroprotective and antioxidant activities of 4-methylcoumarins: development of structure–activity relationships. Biological and Pharmaceutical Bulletin, 39(8), 1328-1336. [Link]
-
Veselinović, A. M., Veselinović, J. B., Božić, B. D., Milenković, D. A., & Mitić, V. D. (2014). Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. Chemico-biological interactions, 214, 35-44. [Link]
-
Kancheva, V. D., Boranova, P. V., Nechev, J. T., & Manolov, I. I. (2010). Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants. Biochimie, 92(9), 1138-1146. [Link]
-
Kostova, I., Bhatia, S., & Grigorov, P. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 28(9), 3749. [Link]
-
Yüce-Dursun, B., Oztürk, M., Aydoğan, F., & Çiloğlu, M. (2016). Synthesis of selected 3-and 4-arylcoumarin derivatives and evaluation as potent antioxidants. Research on Chemical Intermediates, 42(7), 6061-6077. [Link]
Sources
A Researcher's Guide to the Spectroscopic Cross-Referencing of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
This guide is structured to provide not just data, but a logical workflow for spectral analysis, grounded in the principles of spectroscopic interpretation and supported by established experimental protocols.
The Structural Landscape: Target Compound and Comparators
A thorough understanding of the molecular architecture is the foundation of spectral interpretation. The target compound, 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, possesses a core coumarin scaffold with key substitutions that will manifest as distinct spectral features. For a meaningful comparative analysis, we will cross-reference its predicted spectral data with the experimentally determined spectra of two closely related analogs:
-
7-hydroxy-4-phenylcoumarin: This analog lacks the 8-methyl group, allowing for a direct assessment of the methyl group's influence on the spectral data.
-
7-hydroxy-4-methyl-2H-chromen-2-one: This analog replaces the 4-phenyl group with a methyl group, providing insight into the spectral contributions of the phenyl substituent.
Caption: Structural relationship between the target compound and its analogs.
Predictive and Comparative Spectral Analysis
The following sections detail the predicted spectral data for this compound and provide a comparative analysis with its selected analogs.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methyl, and hydroxyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Analogs (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | 7-hydroxy-4-phenylcoumarin (Analog 1)[1][2] | 7-hydroxy-4-methyl-2H-chromen-2-one (Analog 2)[3][4] | Key Observations and Rationale |
| -OH | ~10.5 | ~10.0 - 11.0 (s) | ~10.52 (s) | The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. |
| Phenyl-H (C4) | ~7.4 - 7.8 (m) | ~7.4 - 7.8 (m) | N/A | The multiplet corresponding to the five protons of the 4-phenyl group is a key identifier. |
| H-5 | ~7.5 - 7.6 (d) | ~7.3 - 7.5 (d) | ~7.57 - 7.59 (d) | The H-5 proton, ortho to the carbonyl group, will appear as a doublet. The presence of the 8-methyl group may cause a slight downfield shift compared to Analog 1. |
| H-6 | ~6.8 - 7.0 (d) | ~6.8 - 7.0 (dd) | ~6.78 - 6.81 (m) | This proton will appear as a doublet. In Analog 1, it is a doublet of doublets due to coupling with both H-5 and H-8. In the target compound, it will be a simple doublet due to the absence of H-8. |
| H-3 | ~6.2 - 6.4 (s) | ~6.1 - 6.3 (s) | ~6.12 (s) | The vinylic proton at the 3-position is expected to be a sharp singlet. |
| -CH₃ (C8) | ~2.2 - 2.4 (s) | N/A | N/A | The presence of a singlet in this region is a primary indicator of the 8-methyl group. |
Expert Insight: The key distinguishing feature in the ¹H NMR spectrum of the target compound will be the presence of a singlet for the 8-methyl group, alongside the characteristic signals for the 4-phenyl and coumarin core protons. The coupling patterns of the aromatic protons on the coumarin ring will also be simplified compared to 7-hydroxy-4-phenylcoumarin due to the substitution at the 8-position.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparison with Analogs (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | 7-hydroxy-4-phenylcoumarin (Analog 1)[2] | 7-hydroxy-4-methyl-2H-chromen-2-one (Analog 2) | Key Observations and Rationale |
| C=O (C2) | ~160 - 162 | ~160 - 162 | ~161 | The carbonyl carbon of the lactone is expected in this downfield region. |
| C4 | ~155 - 157 | ~155 | ~153 | The presence of the phenyl group at C4 will cause a significant downfield shift. |
| C7 | ~160 - 162 | ~160 | ~161 | The carbon bearing the hydroxyl group will be in the downfield aromatic region. |
| C8a | ~153 - 155 | ~154 | ~155 | |
| C5 | ~125 - 127 | ~126 | ~126 | |
| C6 | ~112 - 114 | ~113 | ~113 | |
| C8 | ~108 - 110 | ~102 | ~108 | The substitution of the methyl group at C8 will cause a downfield shift for this carbon compared to Analog 1. |
| C4a | ~110 - 112 | ~111 | ~110 | |
| C3 | ~112 - 114 | ~113 | ~111 | |
| Phenyl Carbons | ~128 - 135 | ~128 - 135 | N/A | A series of signals in this region will confirm the presence of the 4-phenyl group. |
| -CH₃ (C8) | ~8 - 10 | N/A | N/A | A signal in the upfield region is a clear indicator of the 8-methyl group. |
Expert Insight: The ¹³C NMR spectrum will be instrumental in confirming the overall carbon skeleton. The presence of the C8-methyl signal and the cluster of signals for the phenyl group are key diagnostic features.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound and Comparison with Analogs
| Functional Group | Predicted Wavenumber (cm⁻¹) for Target Compound | 7-hydroxy-4-phenylcoumarin (Analog 1)[5] | 7-hydroxy-4-methyl-2H-chromen-2-one (Analog 2)[6][7] | Key Observations and Rationale |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) | 3200 - 3600 (broad) | ~3400 (broad) | A broad absorption in this region is characteristic of a hydroxyl group involved in hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | ~3050 | |
| C-H stretch (aliphatic) | 2850 - 3000 | N/A | ~2920 | The presence of the 8-methyl group will give rise to absorptions in this region. |
| C=O stretch (lactone) | 1690 - 1730 | ~1710 | ~1705 | A strong, sharp peak in this region is a hallmark of the coumarin lactone carbonyl. |
| C=C stretch (aromatic) | 1500 - 1600 | 1500 - 1600 | ~1620, 1580 | Multiple bands are expected for the aromatic rings. |
| C-O stretch | 1080 - 1300 | 1080 - 1300 | ~1270, 1130 |
Expert Insight: The IR spectrum will clearly show the presence of the hydroxyl and lactone carbonyl groups. The C-H stretching region can help differentiate the target compound from 7-hydroxy-4-phenylcoumarin due to the presence of the aliphatic C-H stretches from the methyl group.
Experimental Protocols for Spectral Data Acquisition
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is a common choice for coumarins due to its excellent dissolving power and the fact that the hydroxyl proton signal is often well-resolved and not exchanged.
-
High-Field Spectrometer: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in the complex aromatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for FT-IR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
KBr Pellet Method: This is a traditional and reliable method for obtaining high-quality IR spectra of solid samples. It minimizes scattering effects and provides sharp, well-defined peaks.
-
Background Correction: Subtracting a background spectrum is essential to remove the spectral contributions of atmospheric water and carbon dioxide, ensuring that the observed absorption bands are solely from the sample.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic, multi-technique spectroscopic approach. By cross-referencing the predicted ¹H NMR, ¹³C NMR, and IR data with the experimental spectra of closely related analogs, researchers can build a strong, evidence-based case for the identity and purity of their synthesized compound. The key to this process is a meticulous comparison of the spectral features that are unique to the target molecule, namely the signals arising from the 8-methyl and 4-phenyl substituents. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel therapeutic agents.
References
-
Zhang, Y., et al. Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 2014, 4(94), 52239-52245. [Link]
-
PubChem. 7-Hydroxy-4-phenylcoumarin. [Link]
-
Lafta, S. J., et al. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 2013, 11(4). [Link]
-
Odame, F., et al. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 2025, 16, 275-286. [Link]
-
Gadkhe, S. A., et al. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2017, 7(3), 274-278. [Link]
-
ResearchGate. 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. [Link]
-
NIST WebBook. Hymecromone. [Link]
-
ResearchGate. FTIR spectrum of 7-hydroxy-4-methyl coumarin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hymecromone [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-one: Evaluating its Potential as a Modern Drug Candidate
Introduction: The Enduring Promise of the Coumarin Scaffold
Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and have long been a focal point of medicinal chemistry.[1] Their privileged structure serves as a versatile scaffold for the development of therapeutic agents with a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] This guide provides an in-depth evaluation of a specific synthetic coumarin, 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, as a potential drug candidate. While extensive research exists for the broader coumarin class, this particular derivative presents a unique substitution pattern that warrants a detailed comparative analysis. We will dissect its potential by comparing it with established coumarin-based drugs and other relevant therapeutic agents, supported by established experimental protocols for its evaluation.
Physicochemical Properties and In Silico ADMET Profiling
A critical first step in drug development is the assessment of a compound's physicochemical properties and its likely behavior in the human body. This is often achieved through computational (in silico) methods that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
For this compound, several key parameters can be predicted based on its structure.[3] Many coumarin derivatives have been shown to comply with Lipinski's rule of five, suggesting good oral bioavailability.[4][5] The presence of a phenolic hydroxyl group can contribute to both antioxidant activity and metabolic conjugation reactions.[2] Theoretical studies on similar coumarins suggest a good potential for crossing the blood-brain barrier, which could be advantageous for neurological applications.[4][5] However, potential cardiotoxicity, as has been predicted for some coumarins, would need to be carefully evaluated.[4][5]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication in Drug Development |
| Molecular Formula | C₁₆H₁₂O₃[3] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 252.27 g/mol | Falls within the range for good oral bioavailability. |
| XlogP | 3.1[3] | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 3 (carbonyl and ether oxygens) | Influences solubility and interactions with biological targets. |
| Blood-Brain Barrier Permeability | Likely | Potential for CNS applications. |
| Potential Liabilities | Possible cardiotoxicity, metabolic instability | Requires thorough in vitro and in vivo toxicological and metabolic evaluation. |
Comparative Analysis of Biological Activities: A Multifaceted Potential
While specific experimental data for this compound is limited in the public domain, we can infer its potential biological activities by examining structurally related compounds and the broader coumarin class.
Antimicrobial Activity
Coumarin derivatives have demonstrated significant potential as antimicrobial agents.[2][6][7][8] The mechanism of action is often attributed to their ability to interfere with bacterial cell wall synthesis, inhibit essential enzymes, or disrupt cell membranes.
-
Comparison with Standard Antibiotics: In various studies, novel synthetic coumarins have shown minimum inhibitory concentrations (MICs) comparable to or even better than standard antibiotics like ampicillin and ciprofloxacin against a range of bacterial strains.[9] For instance, some coumarin-sulfonamide hybrids have exhibited potent activity against both Gram-positive and Gram-negative bacteria.[2]
-
Enhancement of Existing Antibiotics: Certain 3-substituted coumarins have been shown to potentiate the activity of β-lactam antibiotics like ampicillin by inhibiting β-lactamase, an enzyme responsible for antibiotic resistance.[10]
Antioxidant and Anti-inflammatory Properties
The phenolic hydroxyl group in this compound is a strong indicator of potential antioxidant activity.[2] Antioxidants are crucial for combating oxidative stress, a key factor in numerous diseases.
-
Radical Scavenging Activity: Many 7-hydroxycoumarin derivatives are potent radical scavengers, comparable to standard antioxidants like ascorbic acid.[2][11] Their ability to donate a hydrogen atom from the hydroxyl group neutralizes free radicals.
-
Anti-inflammatory Effects: The anti-inflammatory properties of coumarins are often linked to their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.[2] Some pyranocoumarin derivatives have shown selective inhibition of COX-2, the isoform associated with inflammation, making them potentially safer alternatives to non-selective NSAIDs.[2]
Anticancer Activity
The coumarin scaffold is present in numerous compounds with demonstrated anticancer activity.[1][12][13] Their mechanisms of action are diverse and can include induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis.
-
Cytotoxicity against Cancer Cell Lines: Novel coumarin derivatives have shown potent cytotoxicity against various human cancer cell lines, including lung, breast, and liver cancer cells.[1][13] In some cases, the IC50 values (the concentration required to inhibit 50% of cell growth) were superior to those of the standard chemotherapeutic drug docetaxel.[1]
-
Enzyme Inhibition: A promising avenue for anticancer drug development is the inhibition of protein kinases like Casein Kinase 2 (CK2), which is often overactive in cancer cells.[14] The coumarin moiety has been identified as a promising scaffold for the design of potent CK2 inhibitors.[14]
Proposed Experimental Evaluation Workflow
To rigorously assess the potential of this compound as a drug candidate, a systematic experimental workflow is essential.
Caption: A streamlined workflow for the preclinical evaluation of a novel drug candidate.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard for assessing antimicrobial efficacy.[13]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution (in DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (MHB/RPMI and DMSO without the compound)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI to each well of a 96-well plate.
-
Serial Dilution: In the first well of a row, add 100 µL of the stock solution of the test compound. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Prepare wells with inoculum and the standard antibiotic (positive control) and wells with inoculum and DMSO (negative control). Also, include a well with only broth as a sterility control.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Objective: To evaluate the cytotoxic effect of this compound on cancer and normal cell lines.
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Perspectives
This compound represents a promising starting point for the development of a novel therapeutic agent. Its structural features suggest a high likelihood of exhibiting a range of valuable biological activities, including antimicrobial, antioxidant, and anticancer effects. The comparative analysis with existing coumarin derivatives highlights its potential to be a potent and possibly safer alternative to current treatments.
The path forward requires a rigorous and systematic evaluation following the proposed experimental workflow. Should the in vitro screening yield positive results, further investigation into its mechanism of action and a comprehensive in vivo assessment will be crucial to ascertain its true therapeutic potential. The versatility of the coumarin scaffold also allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for a new generation of coumarin-based drugs.
References
-
Al-Warhi, T., et al. (2021). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Bhardwaj, V., et al. (2018). Synthesis and Biological Evaluation of Coumarin Derivatives as Antiproliferative Agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Chen, J., et al. (2015). Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines. Experimental and Therapeutic Medicine. Available at: [Link]
-
Maciejewska, D., et al. (2017). Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential. European Journal of Pharmaceutical Sciences. Available at: [Link]
- Maurya, A., et al. (2024). A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities. International Journal of Pharmaceutical Sciences and Research.
-
Khan, I., et al. (2023). Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential. Available at: [Link]
-
de Santana, D. P., et al. (2023). β-Lactam Potentiating Activity, Molecular Docking, and ADMET Analysis of 3-Substituted Coumarins. Current Microbiology. Available at: [Link]
- Chennai, H. Y., et al. (2022).
- Barman, A., et al. (2023). In silico exploration of selected coumarin derivatives as potential antioxidant: Insights from DFT, NBO, Hirshfeld surface, ADMET profiling, Molecular docking and Dynamics simulations. Indian Journal of Biochemistry and Biophysics.
-
Cacic, M., et al. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules. Available at: [Link]
- Sharma, A., et al. (2022). Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives.
-
Sahoo, C. R., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. Available at: [Link]
- Ismaili, L., et al. (2013). Antibacterial Effects and Synthesized New Derivatives of 4-hydroxy-chromen-2-one. International Journal of Pharmaceutical and Clinical Research.
-
ARKA JAIN University. (n.d.). Coumarin derivatives as promising antibacterial agent(s). Available at: [Link]
-
Molnar, M., et al. (2012). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
- Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Al-Amiery, A. A., et al. (2022). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Journal of Molecular Structure.
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available at: [Link]
- Polovinkina, M. A., et al. (2022).
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... Available at: [Link]
-
Sarkanj, B., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry. Available at: [Link]
Sources
- 1. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 9. ijprajournal.com [ijprajournal.com]
- 10. β-Lactam Potentiating Activity, Molecular Docking, and ADMET Analysis of 3-Substituted Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
This document provides essential guidance on the selection and use of personal protective equipment (PPE) for handling 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. As a Senior Application Scientist, this guide is formulated to ensure your safety by integrating established protocols with a deep understanding of chemical hazards inherent to coumarin derivatives.
Hazard Identification and Risk Assessment: A Proactive Stance
Before handling this compound, a thorough risk assessment is paramount. Coumarin and its derivatives are known to exhibit a range of toxicological effects.[4][5]
Known Hazards of Structurally Similar Coumarin Compounds:
| Hazard Class | Description | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2][3] |
Given these potential hazards, all handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The following PPE is mandatory when handling this compound. This multi-layered approach ensures comprehensive protection.
-
Laboratory Coat: A flame-resistant lab coat that closes completely in the front is required.[8] For procedures with a higher risk of splashes or spills, consider a disposable chemical-resistant coverall, sometimes referred to as a "bunny suit," for head-to-toe protection.[9]
-
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling coumarin compounds.[6] For prolonged contact or when handling larger quantities, double-gloving is a prudent measure.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8][10] For enhanced protection, especially when handling larger quantities or during spill cleanup, chemical-resistant boots with steel toes are recommended.[11]
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards must be worn at all times in the laboratory.[8]
-
Chemical Splash Goggles: When handling liquid suspensions of this compound or when there is any risk of splashing, chemical splash goggles are required.[8][12]
-
Face Shield: For operations with a significant risk of splashing or when handling larger volumes, a face shield should be worn in conjunction with safety glasses or goggles to provide full facial protection.[8][9][12]
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.[6][7]
-
Respirator: If handling the powdered form of this compound outside of a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[6][13] A half-mask or full-face respirator with a combination cartridge for organic vapors and particulates (e.g., P100) is recommended.[13] A proper fit test and training on respirator use are essential for ensuring its effectiveness.
Procedural Workflow: Ensuring Safety at Every Step
The following workflow is designed to minimize exposure and ensure safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Dampen the spilled material with 60-70% ethanol.[13]
-
Carefully sweep the dampened material into a sealed container for hazardous waste disposal.[6][13]
-
Clean the spill area with a soap and water solution.[13]
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound, including excess chemical, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[7][14]
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Labeling: Ensure containers are labeled with the full chemical name and associated hazards.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance. Do not dispose of this chemical down the drain.[7][14]
References
- Safety Data Sheet 2-Phenyl-4H-benzo[h]chromen-4-one. (n.d.). Metasci.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, January 22). TCI Chemicals.
- COUMARIN. (n.d.). CAMEO Chemicals - NOAA.
- Safety Data Sheet: Coumarin. (2017, February 10). Carl ROTH.
- Essential Safety and Logistics for Handling Coumarin-d4. (2025, December). Benchchem.
- Coumarin. (1999). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
- Coumarin Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
- 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. (n.d.). PubChem.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. (2010, October 27).
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- 7-hydroxy-3-phenyl-2H-chromen-2-one. (n.d.). PubChem.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority.
- Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. (2020, May 30). MDPI.
- 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. (2007).
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
- Coumarin in flavourings and other food ingredients with flavouring properties. (2008). EFSA Journal.
- SAFETY DATA SHEET: 7-Hydroxy-4-methylcoumarin. (2025, December 19).
- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (n.d.).
- 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. (n.d.). PubChem.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-hydroxy-3-phenyl-2H-chromen-2-one | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. hsa.ie [hsa.ie]
- 13. COUMARIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
